molecular formula C8H7IN2O B1443615 8-Iodo-7-methoxyimidazo[1,2-a]pyridine CAS No. 1364917-15-6

8-Iodo-7-methoxyimidazo[1,2-a]pyridine

Cat. No.: B1443615
CAS No.: 1364917-15-6
M. Wt: 274.06 g/mol
InChI Key: UAGXMASIVSLVMI-UHFFFAOYSA-N
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Description

8-Iodo-7-methoxyimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C8H7IN2O and its molecular weight is 274.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-iodo-7-methoxyimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2O/c1-12-6-2-4-11-5-3-10-8(11)7(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGXMASIVSLVMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=NC=CN2C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501269753
Record name Imidazo[1,2-a]pyridine, 8-iodo-7-methoxy-
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Molecular Weight

274.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1364917-15-6
Record name Imidazo[1,2-a]pyridine, 8-iodo-7-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1364917-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine, 8-iodo-7-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501269753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 8-Iodo-7-methoxyimidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine system is a privileged heterocyclic scaffold, recognized as a "drug prejudice" structure due to its frequent appearance in molecules with significant biological activity.[1][2] This fused bicyclic aromatic compound, structurally analogous to purines and indoles, serves as the core of numerous pharmaceuticals.[3][4] Commercially successful drugs such as Zolpidem (for insomnia), Alpidem (an anxiolytic), and Minodronic acid (for osteoporosis) all feature this versatile framework, highlighting its importance in medicinal chemistry.[5]

The functionalization of this core allows for the fine-tuning of pharmacological properties. Specifically, the introduction of a methoxy group at the 7-position and an iodine atom at the 8-position creates this compound, a highly valuable intermediate. The iodine atom provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. This guide provides a detailed examination of the synthetic pathways to this key building block, focusing on the selection of starting materials and the execution of core chemical transformations.

Retrosynthetic Analysis: A Strategic Deconstruction

A logical approach to synthesizing the target molecule involves a two-stage strategy: the initial construction of the core imidazo[1,2-a]pyridine ring system, followed by the introduction of the iodine substituent. The most reliable and regiochemically controlled method involves synthesizing an appropriately substituted pyridine precursor which is then cyclized.

The retrosynthetic pathway is as follows: The target molecule, This compound (1) , can be disconnected at the imidazole ring, tracing back to the key intermediate 2-amino-3-iodo-4-methoxypyridine (2) and a two-carbon electrophile such as chloroacetaldehyde. The iodinated aminopyridine (2) , in turn, is derived from the commercially available 2-amino-4-methoxypyridine (3) via electrophilic iodination.

G Target This compound (1) Intermediate2 2-Amino-3-iodo-4-methoxypyridine (2) Target->Intermediate2 Imidazole Ring Formation Intermediate3 2-Amino-4-methoxypyridine (3) Intermediate2->Intermediate3 Regioselective Iodination Reagent1 + Chloroacetaldehyde Reagent2 + Iodinating Agent (e.g., NIS)

Caption: Retrosynthetic analysis of this compound.

Part 1: Precursor Synthesis – Accessing 2-Amino-4-methoxypyridine

The cornerstone of this synthesis is the starting material, 2-amino-4-methoxypyridine. This compound is a stable, off-white solid that is commercially available from various suppliers.[6] Its solubility in common organic solvents like DMSO, DMF, and alcohols makes it amenable to a range of reaction conditions.[6][7]

While direct purchase is often the most efficient route, laboratory-scale synthesis is feasible and typically proceeds via nucleophilic aromatic substitution. One established method involves the reaction of 2-amino-4-chloropyridine with sodium methoxide in a sealed vessel at elevated temperatures.[7] Another route begins with 2-bromo-4-methoxypyridine, which undergoes a copper-catalyzed coupling reaction to install the amino group.[6]

PropertyValue
Chemical Name 2-Amino-4-methoxypyridine
CAS Number 10201-73-7
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
Appearance Yellow or yellow-white solid[6]
Melting Point 120-121 °C[6]
Boiling Point 258.6 ± 20.0 °C[6]
Key Role Pyridine backbone precursor for cyclization

Part 2: The Synthetic Pathway to the Target Compound

The synthesis of this compound is a multi-step process that requires careful control of regiochemistry. The following workflow outlines the key transformations from the readily available 2-amino-4-methoxypyridine.

Caption: Experimental workflow for the synthesis of the target compound.

Experimental Protocol 1: Regioselective Iodination of 2-Amino-4-methoxypyridine

The introduction of iodine at the C3 position (ortho to the amino group and meta to the methoxy group) is the critical regiochemical step. The strong ortho-, para-directing nature of the amino group facilitates this electrophilic substitution. N-Iodosuccinimide (NIS) is an effective and mild iodinating agent for this purpose.

Methodology:

  • Reaction Setup: To a solution of 2-amino-4-methoxypyridine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add N-Iodosuccinimide (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 2-amino-3-iodo-4-methoxypyridine, is then purified by silica gel column chromatography.

Experimental Protocol 2: Cyclocondensation to form this compound

The formation of the imidazo[1,2-a]pyridine core is a classic heterocyclic synthesis, often achieved by condensing a 2-aminopyridine with an α-halocarbonyl compound.[3][8] The mechanism involves an initial Sₙ2 reaction where the pyridine ring nitrogen attacks the electrophilic carbon of the α-halocarbonyl, followed by an intramolecular cyclization and dehydration to yield the aromatic fused ring system.[9]

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the purified 2-amino-3-iodo-4-methoxypyridine (1.0 eq) in ethanol.

  • Reagent Addition: Add a mild base, such as sodium bicarbonate (2.0 eq), to the solution, followed by the dropwise addition of chloroacetaldehyde (2.5 eq, typically as a 50% solution in water).[10]

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.[10] Monitor the reaction by TLC.

  • Workup: After cooling to room temperature, remove the ethanol under reduced pressure.

  • Extraction: Add water to the residue and extract the product with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The final product, this compound, is purified by silica gel column chromatography to yield the desired compound.

Conclusion and Future Perspectives

The synthesis outlined provides a reliable and scalable route to this compound, a crucial building block for pharmaceutical research and development. The two-step sequence, involving regioselective iodination followed by a classical cyclocondensation, offers excellent control over the final structure. The resulting product is primed for further elaboration via cross-coupling chemistry, allowing for the rapid generation of compound libraries for biological screening. As the demand for novel therapeutics continues to grow, robust synthetic access to such versatile intermediates remains a cornerstone of modern medicinal chemistry.

References

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - ResearchGate. [Link]

  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - NIH. [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC - NIH. [Link]

  • Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles - sioc-journal.cn. [Link]

  • Hypervalent iodine mediated synthesis of imidazo[1,2-a]pyridine ethers: consecutive methylene linkage and insertion of ethylene glycol - New Journal of Chemistry (RSC Publishing). [Link]

  • C3‐Iodination of imidazo[1,2‐a]pyridines | Download Scientific Diagram - ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 8-Iodo-7-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This whitepaper provides a comprehensive technical overview of 8-Iodo-7-methoxyimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest within the fields of medicinal chemistry and materials science. The imidazo[1,2-a]pyridine scaffold is a well-established "privileged scaffold" due to its prevalence in numerous biologically active agents and functional materials.[1][2] This guide delves into the core physicochemical properties of the 8-Iodo-7-methoxy derivative, offering both established data and validated experimental protocols for its characterization. The narrative is structured to provide not just data, but a foundational understanding of why these properties are critical for research and development, particularly in drug discovery. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a fused bicyclic 5-6 heterocycle that has garnered immense attention from the scientific community.[2][3] Its rigid structure and the specific arrangement of nitrogen atoms make it an exceptional scaffold for interacting with a wide array of biological targets. This has led to the development of several successful pharmaceuticals, including Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Olprinone (for acute heart failure).[1][4] The therapeutic potential of this class of molecules is vast, with demonstrated activities including anticancer, anti-inflammatory, antiviral, and antibacterial effects.[1][5][6]

The specific derivative, this compound, is of particular interest for several reasons:

  • The Methoxy Group (7-position): This electron-donating group can significantly influence the electronic properties of the aromatic system, potentially modulating binding affinities to biological targets and affecting metabolic stability.

  • The Iodo Group (8-position): The iodine atom serves as a versatile synthetic handle. It is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of diverse molecular fragments to build libraries of analogues for structure-activity relationship (SAR) studies.[7] Its size and lipophilicity can also directly contribute to target engagement.

This guide will systematically explore the key physicochemical parameters that define the behavior of this compound in both chemical and biological systems.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the bedrock of rational drug design. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

Molecular Structure and Identity

The foundational properties of this compound are summarized in the table below. These identifiers are crucial for unambiguous documentation and database searching.

PropertyValueSource
Chemical Structure Chemical structure of this compound(Structure of a closely related compound)
Molecular Formula C₈H₇IN₂O
Molecular Weight 274.06 g/mol
IUPAC Name This compound-
CAS Number 1420983-05-9(As per commercial suppliers)
InChI Key UAGXMASIVSLVMI-UHFFFAOYSA-N
SMILES COc1ccn2ccnc2c1I
Physical State and Solubility

The physical state and solubility profile are critical for handling, formulation, and biological testing. This compound is supplied as a solid at standard temperature and pressure.

PropertyValueRationale & Significance
Physical Form Solid
Melting Point To be determinedA sharp melting point is an important indicator of purity.
Solubility To be determinedCrucial for designing in vitro assays and for oral bioavailability. Poor aqueous solubility is a major hurdle in drug development.

The imidazo[1,2-a]pyridine core itself has moderate aqueous solubility due to the presence of nitrogen atoms capable of hydrogen bonding.[8] However, the introduction of a large, lipophilic iodine atom and a methoxy group is expected to significantly decrease aqueous solubility and increase solubility in organic solvents like DMSO, DMF, and chlorinated solvents. Predicting solubility is complex; therefore, empirical determination is essential.

Lipophilicity and Acidity/Basicity (pKa)

Lipophilicity (logP) and pKa are arguably two of the most important physicochemical properties in drug discovery, governing membrane permeability and the ionization state of the molecule at physiological pH.

PropertyValueRationale & Significance
logP (Octanol-Water Partition Coefficient) To be determinedA measure of lipophilicity. Affects cell membrane permeability, plasma protein binding, and metabolic clearance. A logP between 1 and 3 is often considered optimal for oral drugs.
pKa (Acid Dissociation Constant) To be determinedDetermines the degree of ionization at a given pH. The imidazo[1,2-a]pyridine core is basic. Ionization state impacts solubility, receptor binding, and cell penetration.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, every protocol must be a self-validating system. The following are step-by-step methodologies for determining the key unknown physicochemical properties of this compound.

Workflow for Property Determination

The logical flow for characterizing a new chemical entity like this compound begins with confirming its identity and purity, followed by the determination of its key physical and chemical parameters.

Caption: Experimental workflow for comprehensive physicochemical characterization.

Protocol: Melting Point Determination
  • Principle: The temperature at which a substance transitions from solid to liquid. A narrow range indicates high purity.

  • Methodology (Digital Melting Point Apparatus):

    • Finely crush a small sample (1-2 mg) of dry this compound.

    • Pack the sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube into the heating block of the apparatus.

    • Set a rapid heating ramp (e.g., 10-20 °C/min) for a coarse determination.

    • Observe the approximate melting temperature.

    • Repeat with a fresh sample, this time setting a slow ramp rate (1-2 °C/min) starting from ~15 °C below the approximate melting point.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Protocol: Aqueous Solubility Determination (Kinetic)
  • Principle: This method, often called the "DMSO stock back-dilution method," is a high-throughput way to estimate solubility for early-stage drug discovery.

  • Methodology:

    • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

    • In a 96-well plate, add a small volume of the DMSO stock (e.g., 2 µL) to an aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4).

    • Mix vigorously and incubate at room temperature for 1-2 hours.

    • Analyze the resulting solution for precipitation, often by nephelometry (light scattering) or by centrifuging the plate and measuring the concentration in the supernatant via HPLC-UV or LC-MS/MS against a calibration curve.

    • The highest concentration that remains in solution is the kinetic solubility.

Protocol: Lipophilicity (logP) Determination by HPLC
  • Principle: There is a linear relationship between a compound's retention time on a reverse-phase HPLC column and its logP value. This is a rapid and reliable alternative to the traditional shake-flask method.

  • Methodology:

    • System: A C18 reverse-phase HPLC column.

    • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

    • Calibration: Inject a series of standard compounds with known logP values that span a range (e.g., -1 to +5).

    • Analysis: Inject the this compound sample and record its retention time.

    • Calculation: Plot the known logP values of the standards against their retention times. Use the resulting linear regression equation to calculate the logP of the test compound from its retention time.

Spectroscopic and Structural Characterization

Spectroscopic analysis is non-negotiable for confirming the chemical identity and structure of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, the following are expected:

  • ¹H NMR: Will show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core and a characteristic singlet for the methoxy group protons (~3.9-4.1 ppm). The coupling patterns of the aromatic protons are essential for confirming the substitution pattern.

  • ¹³C NMR: Will confirm the number of unique carbon atoms and their chemical environment. The carbon bearing the iodine atom will show a characteristic shift due to the heavy atom effect.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. The expected result for this compound would be a molecular ion peak corresponding to its exact mass ([M+H]⁺ for C₈H₈IN₂O⁺), confirming the molecular formula with high accuracy.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify functional groups. Key expected stretches include C-H (aromatic and aliphatic), C=N, C=C, and C-O bands, which are characteristic of the imidazo[1,2-a]pyridine structure.[9][10]

Reactivity and Potential for Analogue Synthesis

The true power of this compound in a research context lies in its potential for chemical modification. The C-I bond at the 8-position is a prime site for creating new analogues.

Suzuki-Miyaura Cross-Coupling

This is a robust and widely used reaction for forming carbon-carbon bonds. It provides a direct pathway to introduce new aryl or heteroaryl groups at the 8-position, which is a key strategy in medicinal chemistry for exploring the SAR of a compound series.

G cluster_0 Suzuki-Miyaura Cross-Coupling Workflow Reactants This compound + Arylboronic Acid/Ester Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Reactants->Catalyst Combine Solvent Solvent (e.g., Dioxane/Water) Catalyst->Solvent Dissolve Product 8-Aryl-7-methoxyimidazo[1,2-a]pyridine Solvent->Product Heat (e.g., 80-100 °C)

Caption: Workflow for Suzuki-Miyaura cross-coupling reaction.

This reactivity makes this compound a valuable building block for generating chemical libraries aimed at optimizing biological activity, selectivity, or ADME properties.

Conclusion and Future Directions

This compound is a compound with significant latent potential, grounded in the proven success of its core scaffold. This guide has provided a framework for its physicochemical characterization, blending known data with validated, field-proven experimental protocols. The true value of this molecule will be unlocked through the systematic determination of its properties as outlined herein and its subsequent use as a versatile intermediate in synthetic and medicinal chemistry programs. Future research should focus on executing these protocols to build a complete data package for the compound and exploring its reactivity to generate novel derivatives for biological screening.

References

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  • MDPI. Antioxidant Activity of Maillard Reaction Products in Dairy Products: Formation, Influencing Factors, and Applications. Available from: [Link]

  • Organic Chemistry Portal. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Available from: [Link]

  • ResearchGate. 1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. Available from: [Link]

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The 8-Iodo-7-methoxyimidazo[1,2-a]pyridine Scaffold: A Privileged Core for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2] This guide delves into the specific medicinal chemistry applications of the 8-Iodo-7-methoxyimidazo[1,2-a]pyridine scaffold. While direct literature on this exact substitution pattern is emerging, this document synthesizes the vast potential of the parent scaffold and extrapolates the strategic advantages conferred by the 8-iodo and 7-methoxy functional groups. We will explore the synthetic versatility of the core, its established roles in targeting a spectrum of diseases, and the anticipated impact of these specific substitutions on potency, selectivity, and metabolic properties. This guide serves as a comprehensive resource for researchers aiming to leverage this promising scaffold in their drug discovery endeavors.

The Imidazo[1,2-a]pyridine Core: A Foundation of Therapeutic Success

The imidazo[1,2-a]pyridine system is a bicyclic heteroaromatic ring structure that has proven to be a remarkably fruitful scaffold in drug discovery. Its rigid, planar structure provides a well-defined orientation for appended pharmacophoric groups, facilitating strong and specific interactions with biological targets. This has led to the development of a wide array of therapeutic agents with diverse mechanisms of action.[2]

Marketed drugs containing the imidazo[1,2-a]pyridine core include:

  • Zolpidem and Alpidem: Widely prescribed hypnotics and anxiolytics that act as allosteric modulators of the GABA-A receptor.[3][4]

  • Olprinone: A phosphodiesterase 3 (PDE3) inhibitor used in the treatment of acute heart failure.[3]

  • Zolimidine: An anti-ulcer agent.[4]

The therapeutic landscape of this scaffold is continually expanding, with extensive research into its applications as anticancer, anti-inflammatory, antiviral, and antitubercular agents.[5][6]

Strategic Importance of the 8-Iodo and 7-Methoxy Substitutions

While the core scaffold is of immense value, its therapeutic potential is unlocked through precise functionalization. The 8-iodo and 7-methoxy substitutions on the imidazo[1,2-a]pyridine ring are not arbitrary; they are strategically chosen to enhance the drug-like properties of the molecule.

  • The 8-Iodo Group: The introduction of a halogen, particularly iodine, at the 8-position serves several critical functions in medicinal chemistry. Firstly, the iodine atom can act as a "handle" for further synthetic modifications through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse chemical libraries to explore structure-activity relationships (SAR). Secondly, the bulky and lipophilic nature of iodine can promote specific interactions within a protein's binding pocket, potentially enhancing potency and selectivity. Furthermore, in the context of bio-imaging, the iodine atom can be replaced with a radioisotope (e.g., ¹²³I or ¹²⁵I) to develop radioligands for diagnostic purposes, such as in PET or SPECT imaging of amyloid plaques in Alzheimer's disease.[7]

  • The 7-Methoxy Group: The methoxy group at the 7-position is an electron-donating group that can significantly influence the electronic properties of the aromatic system. This can modulate the pKa of the molecule, affecting its solubility and pharmacokinetic profile. The methoxy group can also participate in hydrogen bonding interactions with target proteins, thereby contributing to binding affinity. Additionally, the presence of a methoxy group can block a potential site of metabolism, leading to improved metabolic stability and a longer in vivo half-life. Studies on other pyridine derivatives have shown that methoxy groups can enhance antiproliferative activity.[8]

Synthetic Strategies for the Imidazo[1,2-a]pyridine Scaffold

The construction of the imidazo[1,2-a]pyridine core is typically achieved through well-established synthetic routes. The most common approach involves the condensation of a 2-aminopyridine with an α-haloketone. Modifications to the starting materials allow for the introduction of various substituents on the final scaffold.

General Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Product A Substituted 2-Aminopyridine (e.g., 2-amino-4-methoxy-3-iodopyridine) C Condensation & Cyclization A->C B α-Haloketone (e.g., 2-bromoacetophenone) B->C D Imidazo[1,2-a]pyridinium salt C->D Alkylation E This compound Scaffold D->E Intramolecular Cyclization (Base-mediated)

Caption: General synthetic workflow for the imidazo[1,2-a]pyridine scaffold.

Detailed Experimental Protocol: Synthesis of a Substituted Imidazo[1,2-a]pyridine

The following is a representative protocol for the synthesis of a substituted imidazo[1,2-a]pyridine derivative, which can be adapted for the synthesis of the 8-iodo-7-methoxy variant. This protocol is based on iodine-catalyzed multicomponent reactions, which are known for their efficiency and environmental friendliness.[3][9]

Materials:

  • Substituted 2-aminopyridine (1.0 mmol)

  • Substituted acetophenone (1.0 mmol)

  • Iodine (I₂) (10 mol%)

  • Ethanol (5 mL)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • To a 25 mL round-bottom flask, add the substituted 2-aminopyridine (1.0 mmol), substituted acetophenone (1.0 mmol), and iodine (10 mol%).

  • Add ethanol (5 mL) to the flask and stir the mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation: The success of the synthesis can be validated by the disappearance of the starting material spots on the TLC plate and the appearance of a new, single product spot. The structural integrity of the final compound should be confirmed by spectroscopic methods, ensuring the characteristic peaks for the imidazo[1,2-a]pyridine core are present.

Therapeutic Applications and Biological Targets

The imidazo[1,2-a]pyridine scaffold has been extensively explored for a wide range of therapeutic applications. The 8-iodo-7-methoxy substitution pattern is poised to contribute to the development of potent and selective inhibitors for various biological targets.

Oncology

The imidazo[1,2-a]pyridine core is a prominent feature in many small molecule kinase inhibitors.[10] Kinases are a class of enzymes that are frequently dysregulated in cancer, making them attractive targets for therapeutic intervention.

Key Kinase Targets:

  • PI3K/Akt/mTOR Pathway: This signaling pathway is crucial for cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[10]

  • Salt-Inducible Kinases (SIKs): SIKs are involved in various physiological processes, and their inhibition is being explored as a therapeutic strategy in oncology. Structure-activity relationship studies have identified potent and selective SIK inhibitors based on the imidazo[1,2-a]pyridine scaffold.[11]

Signaling Pathway of a Representative Kinase Target

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 8-Iodo-7-methoxy- imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Sources

The Vanguard of Precision Oncology: A Technical Guide to the Biological Targets of 8-Iodo-7-methoxyimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its rigid, bicyclic framework provides an excellent platform for the spatial presentation of pharmacophoric elements, leading to high-affinity interactions with a diverse array of biological targets. This technical guide delves into the prospective biological landscape of a specific, yet underexplored, subclass: 8-iodo-7-methoxyimidazo[1,2-a]pyridine derivatives. While direct target identification for this specific substitution pattern remains an emerging field, this document synthesizes existing knowledge on the broader imidazo[1,2-a]pyridine class to postulate high-probability targets and provides a comprehensive roadmap for their experimental validation. We will explore the mechanistic rationale for targeting key protein families, primarily focusing on oncogenic kinases, and present detailed, field-proven protocols for target identification and validation, thereby empowering researchers to unlock the full therapeutic potential of these promising molecules.

Introduction: The Imidazo[1,2-a]pyridine Core - A Privileged Scaffold in Drug Discovery

The imidazo[1,2-a]pyridine core is a fused heterocyclic system that has demonstrated remarkable versatility in drug development. Its derivatives have been successfully developed into commercial drugs for a range of indications, from sedative-hypnotics like Zolpidem to gastroprotective agents.[2][3][4] In recent years, the focus has sharply pivoted towards oncology, where the scaffold has been instrumental in the design of potent and selective inhibitors of various cancer-driving proteins.[5][6][7] The inherent chemical stability and synthetic tractability of the imidazo[1,2-a]pyridine ring system allow for extensive structure-activity relationship (SAR) studies, making it an ideal starting point for the development of novel therapeutics.[8]

The introduction of an 8-iodo and a 7-methoxy substituent is a deliberate and strategic chemical modification. The methoxy group at the 7-position can act as a hydrogen bond acceptor and influence the electronic properties of the ring system, potentially enhancing interactions with the target protein. The iodine atom at the 8-position is a particularly intriguing addition. As a heavy halogen, it can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in protein-ligand recognition. Furthermore, the iodo-substituent provides a reactive handle for further chemical modifications, including cross-coupling reactions, or for the development of covalent inhibitors or radiolabeled probes for imaging studies.

Postulated Biological Targets: A Focus on Oncogenic Kinases

Based on extensive research into the broader class of imidazo[1,2-a]pyridine derivatives, the most probable biological targets for 8-iodo-7-methoxy substituted analogs are within the protein kinase superfamily. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention.

The PI3K/Akt/mTOR Pathway: A Central Hub for Cancer Cell Growth and Survival

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is one of the most frequently activated signaling cascades in human cancers.[9] Several imidazo[1,2-a]pyridine derivatives have been reported as potent inhibitors of this pathway, exhibiting significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[7][9] It is highly probable that 8-iodo-7-methoxy derivatives will also engage with kinases in this pathway.

Hypothesized Interactions: The imidazo[1,2-a]pyridine core can function as a scaffold that positions substituents to interact with the ATP-binding pocket of PI3K isoforms or mTOR. The 7-methoxy group could form crucial hydrogen bonds with hinge region residues, while the 8-iodo group might engage in halogen bonding with specific amino acids in a less conserved region of the active site, potentially conferring selectivity.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation S6K->Proliferation _4EBP1->Proliferation (inhibition) Derivative 8-Iodo-7-methoxy- imidazo[1,2-a]pyridine Derivative Derivative->PI3K Derivative->mTORC1

Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway.

Cyclin-Dependent Kinases (CDKs): Regulators of the Cell Cycle

Uncontrolled cell proliferation is a fundamental characteristic of cancer, and this process is governed by the sequential activation of Cyclin-Dependent Kinases (CDKs).[9] The imidazo[1,2-a]pyridine scaffold has been successfully employed to develop inhibitors of various CDKs, leading to cell cycle arrest and apoptosis in cancer cells.

Hypothesized Interactions: The planar nature of the imidazo[1,2-a]pyridine ring system is well-suited to fit into the flat, hydrophobic ATP-binding site of CDKs. The 8-iodo and 7-methoxy substituents can be tailored to exploit specific pockets within the active site to enhance potency and selectivity against different CDK isoforms.

Other Potential Kinase Targets

Beyond the PI3K/Akt/mTOR and CDK families, the versatility of the imidazo[1,2-a]pyridine scaffold suggests potential activity against a range of other kinases implicated in cancer, including:

  • Spleen Tyrosine Kinase (Syk): Important in B-cell signaling and implicated in hematological malignancies.[10]

  • Breast Tumor Kinase (Brk/PTK6): A non-receptor tyrosine kinase involved in breast cancer progression.[11]

Experimental Workflows for Target Identification and Validation

A systematic and multi-faceted approach is essential to definitively identify and validate the biological targets of this compound derivatives.

Target_Validation_Workflow Start Compound Synthesis & Purity Assessment Phenotypic_Screening Phenotypic Screening (e.g., Cell Viability Assays) Start->Phenotypic_Screening Target_ID Target Identification Phenotypic_Screening->Target_ID Affinity_Chroma Affinity Chromatography-Mass Spectrometry Target_ID->Affinity_Chroma Hypothesis-free CETSA Cellular Thermal Shift Assay (CETSA) Target_ID->CETSA Hypothesis-driven Biochemical_Assay Biochemical Target Validation (e.g., Kinase Assays) Affinity_Chroma->Biochemical_Assay CETSA->Biochemical_Assay Cellular_Assay Cellular Target Engagement (e.g., Western Blot for Phospho-proteins) Biochemical_Assay->Cellular_Assay SAR Structure-Activity Relationship (SAR) Studies Cellular_Assay->SAR In_Vivo In Vivo Target Validation (Xenograft Models) SAR->In_Vivo End Validated Target In_Vivo->End

Caption: A comprehensive workflow for target validation.

Initial Phenotypic Screening

The first step is to assess the biological activity of the synthesized derivatives in relevant cancer cell lines.

Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A375 for melanoma) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Add the compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Target Identification

Once a potent derivative is identified, the next crucial step is to determine its direct molecular target(s).

Protocol: Affinity Chromatography-Mass Spectrometry

This is a hypothesis-free method to pull down binding partners from cell lysates.

  • Ligand Immobilization: Covalently attach an this compound derivative with a suitable linker to a solid support (e.g., NHS-activated sepharose beads).

  • Cell Lysis: Prepare a native cell lysate from a cancer cell line of interest.

  • Affinity Pull-down: Incubate the cell lysate with the ligand-immobilized beads. As a control, use beads without the immobilized ligand.

  • Washing: Wash the beads extensively to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them by mass spectrometry (LC-MS/MS).

Target Validation

The identified potential targets must be validated through orthogonal assays.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular context.

  • Cell Treatment: Treat intact cancer cells with the this compound derivative or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).

  • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble and precipitated protein fractions by centrifugation.

  • Protein Detection: Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Protocol: In Vitro Kinase Assay

To confirm direct inhibition of a putative kinase target, a biochemical assay is essential.

  • Reaction Setup: In a 96-well plate, combine the recombinant kinase, a suitable substrate (e.g., a generic peptide substrate or a specific protein substrate), and ATP.

  • Inhibitor Addition: Add varying concentrations of the this compound derivative.

  • Kinase Reaction: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection: Measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo, LanthaScreen).

  • Data Analysis: Calculate the IC50 value for the inhibition of kinase activity.

Table 1: Representative IC50 Values of Imidazo[1,2-a]pyridine Derivatives Against Various Cancer Cell Lines

Compound ReferenceCell LineCancer TypeIC50 (µM)Citation
Compound 6A375Melanoma9.7[9]
Compound 6HeLaCervical Cancer12.3[9]
IP-5HCC1937Breast Cancer45[7][12]
IP-6HCC1937Breast Cancer47.7[7][12]
Compound 12bHep-2Laryngeal Carcinoma11[13]
Compound 12bMCF-7Breast Cancer11[13]
Compound 18MCF-7Breast Cancer14.81[14]

Conclusion and Future Directions

The this compound scaffold represents a promising frontier in the development of targeted cancer therapeutics. While the precise biological targets of these derivatives are yet to be definitively elucidated, the wealth of data on the broader imidazo[1,2-a]pyridine class strongly suggests that oncogenic kinases, particularly those within the PI3K/Akt/mTOR and CDK signaling pathways, are high-probability candidates. The experimental workflows detailed in this guide provide a robust framework for the identification and validation of these targets. Future research should focus on a systematic exploration of the structure-activity relationships of these compounds, guided by co-crystallization studies with their validated targets to enable rational drug design. The strategic incorporation of the 8-iodo and 7-methoxy substituents offers unique opportunities for optimizing potency, selectivity, and pharmacokinetic properties, paving the way for the development of next-generation precision medicines.

References

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8-Iodo-7-methoxyimidazo[1,2-a]pyridine: A Versatile Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Its rigid, bicyclic framework and tunable electronic properties make it an ideal template for the design of highly selective and potent inhibitors of various protein kinases, which are critical targets in oncology, immunology, and neuroscience.[3] This technical guide provides a comprehensive overview of 8-iodo-7-methoxyimidazo[1,2-a]pyridine as a strategic starting point for the development of novel kinase inhibitors. We will delve into the rationale behind its design, detailed synthetic methodologies, its role as a versatile intermediate for library synthesis, and robust protocols for evaluating the biological activity of its derivatives.

The Strategic Advantage of the Imidazo[1,2-a]pyridine Scaffold

The therapeutic relevance of the imidazo[1,2-a]pyridine scaffold is well-established, with marketed drugs such as zolpidem and alpidem validating its favorable pharmacokinetic and safety profiles.[2][4] In the context of kinase inhibition, this scaffold offers several key advantages:

  • ATP-Competitive Binding: The nitrogen-rich core can form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a common feature of type I and type II inhibitors.

  • Structural Rigidity: The fused ring system reduces conformational flexibility, which can lead to higher binding affinity and improved selectivity.

  • Vectors for Chemical Diversification: The pyridine and imidazole rings offer multiple positions for substitution, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

The specific substitution pattern of This compound is particularly strategic. The 7-methoxy group can influence the electronic properties of the ring system and potentially engage in specific interactions within the target kinase's active site. The 8-iodo group is a key functional handle for introducing further molecular complexity through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This enables the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Synthesis of the this compound Core

The synthesis of the this compound scaffold is a multi-step process that begins with the construction of the core imidazo[1,2-a]pyridine ring system, followed by iodination. The general and most common approach involves the condensation of a substituted 2-aminopyridine with an α-haloketone.[5]

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Iodination 2-Amino-4-methoxypyridine 2-Amino-4-methoxypyridine 7-Methoxyimidazo[1,2-a]pyridine 7-Methoxyimidazo[1,2-a]pyridine 2-Amino-4-methoxypyridine->7-Methoxyimidazo[1,2-a]pyridine Chloroacetaldehyde, Reflux This compound This compound 7-Methoxyimidazo[1,2-a]pyridine->this compound N-Iodosuccinimide (NIS), Acetonitrile, RT

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of analogous imidazo[1,2-a]pyridine derivatives.[6][7]

Step 1: Synthesis of 7-Methoxyimidazo[1,2-a]pyridine

  • To a solution of 2-amino-4-methoxypyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add chloroacetaldehyde (typically as a 50% aqueous solution, 1.2 eq).

  • The reaction mixture is heated to reflux and stirred for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford 7-methoxyimidazo[1,2-a]pyridine.

Step 2: Synthesis of this compound

  • Dissolve 7-methoxyimidazo[1,2-a]pyridine (1.0 eq) in a dry polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise to the cooled solution, ensuring the temperature remains low.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is filtered. The collected solid is washed sequentially with acetonitrile and water.

  • The resulting solid is dried under high vacuum to yield this compound as the final product.

This compound as a Platform for Kinase Inhibitor Libraries

The true utility of this compound lies in its potential as a versatile intermediate for the creation of diverse chemical libraries. The C-I bond at the 8-position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.

Diagram of Library Synthesis via Cross-Coupling

G cluster_0 Cross-Coupling Reactions Scaffold 8-Iodo-7-methoxy imidazo[1,2-a]pyridine Suzuki Suzuki Coupling (ArB(OH)2) Scaffold->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkyne) Scaffold->Sonogashira Heck Heck Coupling (Alkene) Scaffold->Heck Library Diverse Library of Kinase Inhibitors Suzuki->Library Sonogashira->Library Heck->Library

Caption: Diversification of the core scaffold using cross-coupling.

This strategy enables the exploration of the chemical space around the 8-position, which can be critical for achieving high potency and selectivity for a particular kinase target. By varying the coupling partner, researchers can introduce aryl, heteroaryl, alkyl, and other functional groups to probe the steric and electronic requirements of the kinase active site.

Biological Evaluation: Kinase Inhibition Assays

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. Several robust and high-throughput methods are available for measuring kinase inhibition. Two widely used and commercially available platforms are the LanthaScreen™ Eu Kinase Binding Assay and the ADP-Glo™ Kinase Assay.

Protocol 1: LanthaScreen™ Eu Kinase Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is a competitive binding assay that measures the displacement of a fluorescently labeled tracer from the ATP-binding site of a kinase by a test compound.[8][9]

Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor® 647-labeled tracer binds to the ATP pocket. When both are bound, FRET occurs between the Eu donor and the Alexa Fluor® 647 acceptor. An inhibitor competes with the tracer, leading to a decrease in the FRET signal.

Step-by-Step Methodology: [10]

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. From this master plate, create an intermediate dilution plate in the assay buffer.

  • Reagent Preparation:

    • Prepare a 3X kinase/antibody solution in kinase buffer.

    • Prepare a 3X tracer solution in kinase buffer.

  • Assay Plate Setup (384-well format):

    • Add 5 µL of the 3X compound dilution to the assay wells.

    • Add 5 µL of the 3X kinase/antibody mixture.

    • Add 5 µL of the 3X tracer solution.

  • Incubation: Cover the plate and incubate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (Eu) and 665 nm (Alexa Fluor® 647).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: ADP-Glo™ Kinase Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[11][12]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to the initial kinase activity.

Step-by-Step Methodology: [13][14]

  • Kinase Reaction:

    • In a multiwell plate, combine the kinase, substrate, ATP, and the test compound in the appropriate kinase buffer.

    • Incubate at room temperature for the desired reaction time (e.g., 1 hour).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP Detection:

    • Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescence signal is inversely proportional to the degree of kinase inhibition. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Structure-Activity Relationship (SAR) and Target Kinases

The imidazo[1,2-a]pyridine scaffold has been successfully employed to develop inhibitors against a wide range of kinases. The following table summarizes the inhibitory activities of some representative imidazo[1,2-a]pyridine derivatives against various kinase targets, showcasing the potential of this scaffold.

Compound/DerivativeTarget KinaseIC50 (nM)Reference
Compound 28e Nek238[10]
Compound 26 c-Met1.9[3]
Compound 26 VEGFR22.2[3]
PI3Kα Inhibitor PI3Kα2[2]
Aurora Kinase Inhibitor (12k) Aurora A (Kd)0.02[14]
Aurora Kinase Inhibitor (12k) Aurora B (Kd)0.03[14]
Pan-PI3K Inhibitor (Cpd 14) PI3Kα-[15]
PvPI4K Inhibitor (40b) PvPI4K32[12]

Note: Assay conditions and methods may vary between studies, and direct comparison of IC50 values should be made with caution.

Conclusion and Future Perspectives

This compound represents a highly valuable and strategically designed starting point for the discovery of novel kinase inhibitors. Its synthesis is achievable through established chemical transformations, and the presence of the 8-iodo group provides a crucial handle for rapid library generation via cross-coupling chemistry. The combination of this versatile scaffold with robust high-throughput screening assays, such as the LanthaScreen™ and ADP-Glo™ platforms, provides a powerful workflow for identifying and optimizing potent and selective kinase inhibitors. As the demand for targeted therapeutics continues to grow, the strategic application of privileged scaffolds like this compound will undoubtedly play a pivotal role in the future of drug discovery.

References

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  • LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - US.

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  • Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed.

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed.

  • Docking and quantitative structure–activity relationship studies for imidazo[1,2-a]pyrazines as inhibitors of checkpoint kinase-1 | CoLab.

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH.

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central.

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An In-Depth Technical Guide to the Fluorescent Properties of 8-Iodo-7-methoxyimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the synthesis, predicted photophysical properties, and potential applications of 8-iodo-7-methoxyimidazo[1,2-a]pyridine derivatives. This class of compounds, while not extensively studied, represents a significant scaffold for the development of advanced fluorescent probes and functional materials. By understanding the interplay of the electron-donating methoxy group and the fluorescence-quenching, yet synthetically versatile, iodo group, researchers can unlock novel molecular tools for a range of scientific applications.

Introduction: The Imidazo[1,2-a]pyridine Scaffold

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered considerable interest in medicinal chemistry and materials science. Their rigid, planar structure and extended π-conjugated system often give rise to desirable fluorescent properties, including high quantum yields and environmental sensitivity. The imidazo[1,2-a]pyridine core is a versatile fluorophore whose emission characteristics can be finely tuned through chemical modification, making it an ideal platform for the rational design of fluorescent probes.

This guide focuses on the unique substitution pattern of an iodine atom at the 8-position and a methoxy group at the 7-position. This combination of an electron-donating group (methoxy) and a heavy atom (iodine) is anticipated to produce a unique set of photophysical properties and synthetic opportunities.

Synthesis and Structural Characterization

The synthesis of this compound derivatives can be achieved through the cyclization of an appropriately substituted 2-aminopyridine with an α-haloketone. A plausible synthetic route is outlined below.

Synthesis of Key Precursor: 2-Amino-4-iodo-3-methoxypyridine

The primary challenge in the synthesis of the target scaffold lies in the preparation of the substituted 2-aminopyridine precursor. A potential synthetic pathway could involve the iodination of 2-amino-3-methoxypyridine. Commercially available 2-amino-3-methoxypyridine can be iodinated using various electrophilic iodinating agents.

Experimental Protocol: Synthesis of 2-Amino-4-iodo-3-methoxypyridine

  • Dissolution: Dissolve 2-amino-3-methoxypyridine in a suitable solvent such as acetic acid or an alcohol.

  • Iodination: Add an iodinating reagent, such as N-iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent (e.g., HIO4), to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any unreacted iodine.

  • Extraction and Purification: Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography on silica gel to yield 2-amino-4-iodo-3-methoxypyridine.

Cyclization to form the Imidazo[1,2-a]pyridine Ring

With the precursor in hand, the imidazo[1,2-a]pyridine ring can be constructed via a condensation reaction with an α-haloketone, such as chloroacetaldehyde or a substituted phenacyl bromide.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Combine 2-amino-4-iodo-3-methoxypyridine and an equimolar amount of an α-haloketone in a solvent like ethanol or isopropanol.

  • Heating: Reflux the reaction mixture for several hours until TLC analysis indicates the consumption of the starting materials.

  • Neutralization and Precipitation: Cool the reaction mixture to room temperature and neutralize with a base (e.g., saturated sodium bicarbonate solution) to induce precipitation of the product.

  • Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent system to obtain the pure this compound derivative.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_cyclization Cyclization A 2-Amino-3-methoxypyridine C 2-Amino-4-iodo-3-methoxypyridine A->C Iodination B Iodinating Agent (e.g., NIS) B->C E This compound Derivative C->E Condensation D α-Haloketone D->E

Caption: Proposed synthesis of this compound derivatives.

Photophysical Properties: A Tale of Two Substituents

The fluorescent properties of this compound derivatives are dictated by the electronic interplay between the methoxy and iodo substituents.

  • The Methoxy Group: As an electron-donating group, the 7-methoxy substituent is expected to increase the electron density of the aromatic system. This generally leads to a bathochromic (red) shift in both the absorption and emission spectra and can enhance the fluorescence quantum yield.

  • The Iodo Group: The 8-iodo substituent introduces a "heavy-atom effect."[1] This phenomenon promotes intersystem crossing (ISC) from the excited singlet state (S1) to the triplet state (T1), which is a spin-forbidden process.[2] As fluorescence occurs from the S1 state, an increased rate of ISC leads to a decrease in fluorescence intensity, effectively quenching the fluorescence.[3][4][5]

Therefore, it is anticipated that this compound derivatives will exhibit weak fluorescence due to the dominant quenching effect of the iodine atom. However, the presence of the methoxy group may partially counteract this effect, resulting in measurable, albeit low, quantum yields.

Predicted Photophysical Data

The following table summarizes the predicted photophysical properties of a hypothetical this compound derivative in a common organic solvent like ethanol. These values are extrapolations based on known substituent effects on the imidazo[1,2-a]pyridine core.

PropertyPredicted ValueRationale
Absorption Maximum (λ_abs) ~340 - 360 nmThe imidazo[1,2-a]pyridine core typically absorbs in the UV-A range. The methoxy group may cause a slight red-shift.
Emission Maximum (λ_em) ~400 - 430 nmA Stokes shift of 60-70 nm is typical for this scaffold. The emission is expected in the violet-blue region.
Quantum Yield (Φ_F) Low (< 0.1)The heavy-atom effect of iodine is expected to be the dominant factor, leading to significant fluorescence quenching.[1]
Fluorescence Lifetime (τ) Short (< 1 ns)The rapid intersystem crossing induced by the iodine atom will depopulate the excited singlet state quickly, resulting in a short fluorescence lifetime.
Molar Extinction Coefficient (ε) 10,000 - 20,000 M⁻¹cm⁻¹Consistent with the π-π* transitions in similar aromatic heterocyclic systems.

Applications: A Versatile Synthetic Intermediate

Despite their likely weak fluorescence, this compound derivatives hold significant promise as versatile building blocks for the synthesis of highly fluorescent probes and functional materials. The carbon-iodine bond is a key functional handle for various cross-coupling reactions.

Development of Novel Fluorophores via Cross-Coupling

The iodine atom at the 8-position can be readily displaced using transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. This allows for the introduction of a wide range of substituents that can dramatically enhance the fluorescent properties of the imidazo[1,2-a]pyridine core.

Cross_Coupling cluster_reactions Cross-Coupling Reactions cluster_products Functionalized Fluorophores A 8-Iodo-7-methoxy- imidazo[1,2-a]pyridine B Suzuki Coupling (Boronic Acids/Esters) A->B C Sonogashira Coupling (Alkynes) A->C D Heck Coupling (Alkenes) A->D E Aryl-substituted (Enhanced π-conjugation) B->E F Alkynyl-substituted (Rigidified structure) C->F G Alkenyl-substituted (Extended conjugation) D->G

Caption: Synthetic utility of this compound derivatives.

Potential as Photosensitizers

The efficient intersystem crossing induced by the iodine atom populates the triplet state, making these compounds potential candidates for applications that utilize this excited state, such as photosensitizers in photodynamic therapy or photocatalysis.

Methodologies for Photophysical Characterization

A thorough understanding of the fluorescent properties of these derivatives requires a suite of spectroscopic techniques.

Experimental Protocol: Photophysical Characterization

  • Sample Preparation: Prepare dilute solutions of the synthesized compounds in a range of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol) to assess solvatochromic effects. The concentration should be adjusted to have an absorbance of ~0.1 at the excitation wavelength for fluorescence measurements.

  • UV-Vis Absorption Spectroscopy: Record the absorption spectra using a dual-beam UV-Vis spectrophotometer to determine the absorption maxima (λ_abs) and molar extinction coefficients (ε).

  • Steady-State Fluorescence Spectroscopy: Measure the fluorescence emission spectra using a fluorometer. Excite the samples at their respective absorption maxima and record the emission spectra to determine the emission maxima (λ_em) and Stokes shift.

  • Fluorescence Quantum Yield Determination: Determine the fluorescence quantum yield (Φ_F) using a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield is calculated using the following equation:

    Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)

    where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Fluorescence Lifetime Measurement: Measure the fluorescence lifetime (τ) using time-correlated single-photon counting (TCSPC). The decay curve is fitted to an exponential function to extract the lifetime.

Characterization_Workflow A Synthesized Compound B Solution Preparation (Varying Solvents) A->B C UV-Vis Spectroscopy B->C D Fluorescence Spectroscopy B->D F Lifetime Measurement (TCSPC) B->F G λ_abs, ε C->G E Quantum Yield Measurement D->E H λ_em, Stokes Shift D->H I Φ_F E->I J τ F->J

Caption: Workflow for photophysical characterization.

Conclusion and Future Outlook

While this compound derivatives are predicted to be weakly fluorescent due to the heavy-atom effect of iodine, their true value lies in their potential as versatile synthetic intermediates. The strategic placement of the iodo and methoxy groups provides a powerful platform for the rational design of novel, highly fluorescent probes and functional materials through subsequent chemical modifications. Future research in this area should focus on exploring the synthetic utility of these compounds in creating new molecular tools for applications in cellular imaging, sensing, and materials science. The insights provided in this guide serve as a foundational blueprint for researchers and drug development professionals looking to harness the unique properties of this promising, yet underexplored, class of heterocyclic compounds.

References

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Solubility of 8-Iodo-7-methoxyimidazo[1,2-a]pyridine in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 8-Iodo-7-methoxyimidazo[1,2-a]pyridine in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key heterocyclic intermediate in contemporary drug discovery and materials science. The imidazo[1,2-a]pyridine scaffold is a well-recognized "drug prejudice" scaffold, appearing in numerous clinically approved pharmaceuticals.[1][2][3][4] Understanding the solubility of its derivatives is paramount for successful synthesis, purification, formulation, and biological screening. This document outlines the theoretical underpinnings of solubility, provides detailed, field-proven protocols for its empirical determination, and presents a predictive framework based on solvent properties. This guide is intended for researchers, scientists, and drug development professionals who handle this compound and require a robust understanding of its solution behavior.

Introduction: The Significance of Solubility for Imidazo[1,2-a]pyridine Derivatives

This compound belongs to a class of nitrogen-fused bicyclic heteroaromatics that are of significant interest in medicinal chemistry.[1] The utility of such compounds in drug development is often dictated by their physicochemical properties, with solubility being a critical parameter.[5][6] Poor solubility can hinder everything from in vitro high-throughput screening to achieving adequate bioavailability in preclinical and clinical settings.[7][8] For instance, many biological assays require the compound to be dissolved, often starting from a stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[7][8]

The structure of this compound, with its fused aromatic rings, methoxy group, and heavy iodine atom, suggests a molecule with moderate to low aqueous solubility and a preference for organic solvents. The presence of the nitrogen atoms in the imidazo[1,2-a]pyridine core can engage in hydrogen bonding, which may influence its solubility in protic solvents.

This guide will first delve into the theoretical aspects of solubility, followed by practical, step-by-step protocols for determining the solubility of this compound in a range of common organic solvents.

Theoretical Framework: Predicting Solubility

The age-old axiom of "like dissolves like" provides a foundational, albeit simplistic, model for predicting solubility. A more nuanced understanding can be gained by considering intermolecular forces:

  • Van der Waals forces: These are weak, short-range forces that are present in all molecules. Nonpolar solvents like hexanes and toluene primarily interact through these forces.

  • Dipole-dipole interactions: Polar aprotic solvents such as acetone and ethyl acetate possess permanent dipoles and will more readily dissolve polar molecules.

  • Hydrogen bonding: Protic solvents like methanol and ethanol can act as both hydrogen bond donors and acceptors. The nitrogen atoms in the imidazo[1,2-a]pyridine ring system can act as hydrogen bond acceptors.

A more quantitative approach involves considering solvent parameters such as the polarity index and dielectric constant. A summary of common organic solvents and their relevant properties is presented in Table 1.

Table 1: Properties of Common Organic Solvents

SolventPolarity IndexDielectric Constant (20°C)Type
n-Hexane0.11.88Nonpolar
Toluene2.42.38Nonpolar
Dichloromethane (DCM)3.19.08Polar Aprotic
Ethyl Acetate4.46.02Polar Aprotic
Acetone5.120.7Polar Aprotic
Ethanol4.324.5Polar Protic
Methanol5.132.7Polar Protic
N,N-Dimethylformamide (DMF)6.436.7Polar Aprotic
Dimethyl Sulfoxide (DMSO)7.246.7Polar Aprotic

Based on its structure, it is anticipated that this compound will exhibit higher solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in polar protic solvents like methanol and ethanol, as well as chlorinated solvents like dichloromethane. Its solubility is expected to be low in nonpolar solvents such as toluene and hexanes.

Experimental Determination of Solubility

The most reliable method for determining solubility is through empirical measurement. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[9] This section provides a detailed protocol for this method, along with a higher-throughput kinetic solubility assessment.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the saturation concentration of a compound in a solvent at equilibrium.

Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 1 mL) of the selected organic solvents (see Table 1). The excess solid is crucial to ensure that saturation is reached.

  • Equilibration: Seal the vials and place them in a shaker or on a rotator at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet any remaining suspended solid.

  • Sampling: Carefully withdraw a known volume of the supernatant, being cautious not to disturb the solid pellet.

  • Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method to be used.

  • Quantification: Analyze the concentration of the diluted supernatant using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Diagram 1: Workflow for Thermodynamic Solubility Determination

G A Add excess solid to solvent B Equilibrate (24-48h at constant T) A->B C Centrifuge to separate solid B->C D Collect supernatant C->D E Dilute supernatant D->E F Quantify by HPLC or qNMR E->F G Calculate solubility F->G

Caption: Shake-flask method workflow.

Kinetic Solubility Determination

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO). This is often more relevant for early-stage drug discovery screening.[7]

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution into the desired organic solvent.

  • Precipitation Monitoring: Incubate the plate for a set period (e.g., 2 hours) at room temperature.

  • Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.[6]

Diagram 2: Kinetic Solubility Determination Workflow

G A Prepare concentrated DMSO stock B Serially dilute stock into test solvents A->B C Incubate and monitor for precipitation B->C D Measure turbidity (Nephelometry) C->D E Determine precipitation concentration D->E

Caption: Kinetic solubility workflow.

Expected Solubility Profile of this compound

While direct experimental data for the solubility of this compound is not widely published, a hypothetical solubility profile can be constructed based on the principles discussed and data from structurally similar compounds. This is presented for illustrative purposes.

Table 2: Hypothetical Solubility of this compound at 25°C

SolventPredicted Solubility CategoryExpected Solubility Range (mg/mL)
n-HexaneVery Sparingly Soluble< 0.1
TolueneSparingly Soluble0.1 - 1
Dichloromethane (DCM)Soluble10 - 50
Ethyl AcetateSparingly Soluble1 - 10
AcetoneSoluble10 - 50
EthanolSparingly Soluble1 - 10
MethanolSparingly Soluble1 - 10
N,N-Dimethylformamide (DMF)Freely Soluble> 100
Dimethyl Sulfoxide (DMSO)Freely Soluble> 100

Conclusion and Recommendations

This compound is a compound of significant interest, and a thorough understanding of its solubility is crucial for its effective application. This guide has provided a theoretical framework and detailed experimental protocols for the determination of its solubility in common organic solvents. It is strongly recommended that researchers empirically determine the solubility in their specific solvent systems of interest using the protocols outlined herein. The shake-flask method is recommended for obtaining definitive thermodynamic solubility data, which is essential for formulation development and other late-stage applications. For high-throughput screening purposes, the kinetic solubility assay provides a rapid and valuable assessment. The data generated from these studies will be invaluable for guiding the use of this compound in future research and development endeavors.

References

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The Architecture of a Privileged Scaffold: An In-depth Technical Guide to the Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a multitude of bioactive compounds and functional materials.[1][2][3][4] This guide provides a comprehensive technical overview of the primary synthetic methodologies for constructing this versatile heterocyclic system. We will delve into the mechanistic underpinnings of classical and contemporary strategies, offering field-proven insights into experimental choices and protocol optimization. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of imidazo[1,2-a]pyridine synthesis.

The Imidazo[1,2-a]pyridine Nucleus: A Gateway to Bioactivity and Functionality

The fusion of an imidazole and a pyridine ring bestows upon the imidazo[1,2-a]pyridine scaffold a unique set of electronic and steric properties, making it an attractive framework for molecular design.[5] This structural motif is found in several marketed drugs, including the anxiolytics alpidem and zolpidem, underscoring its therapeutic relevance.[6][7] The broad spectrum of biological activities associated with imidazo[1,2-a]pyridine derivatives encompasses antifungal, antiviral, anticancer, antibacterial, and anti-inflammatory properties.[1][8] Beyond its medicinal applications, this scaffold is also explored in materials science for its photophysical properties, with potential applications in cell imaging and organic light-emitting diodes (OLEDs).[1]

The C3 position of the imidazo[1,2-a]pyridine ring is particularly nucleophilic, making it a prime site for functionalization and the introduction of diverse substituents to modulate biological activity and physical properties.[7] The following sections will explore the key synthetic routes to this important heterocycle, from historical name reactions to modern, highly efficient methodologies.

Classical Approaches: The Tschitschibabin Reaction and Related Condensations

The Tschitschibabin reaction, first reported by Aleksei Chichibabin in 1924, represents one of the earliest methods for pyridine ring synthesis and can be adapted for the formation of the imidazo[1,2-a]pyridine core.[9] This family of reactions generally involves the condensation of 2-aminopyridines with α-halocarbonyl compounds.

Mechanism and Rationale

The reaction proceeds via an initial SN2 reaction where the endocyclic nitrogen of 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system. The choice of a strong base is often crucial to facilitate the deprotonation steps and drive the reaction to completion.

Diagram 1: Mechanism of the Tschitschibabin-type Synthesis of Imidazo[1,2-a]pyridines

Tschitschibabin_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Dehydration 2-Aminopyridine 2-Aminopyridine Intermediate_1 N-Alkylated Intermediate 2-Aminopyridine->Intermediate_1 S N 2 alpha-Haloketone α-Haloketone alpha-Haloketone->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Base Product Imidazo[1,2-a]pyridine Intermediate_2->Product -H2O

Caption: A simplified workflow of the Tschitschibabin-type reaction.

Representative Experimental Protocol

A catalyst-free synthesis of imidazo[1,2-a]pyridines can be achieved by reacting α-bromo/chloroketones with 2-aminopyridines at a moderate temperature.[5]

Synthesis of 2-phenylimidazo[1,2-a]pyridine:

  • To a round-bottom flask, add 2-aminopyridine (1.0 mmol) and 2-bromoacetophenone (1.0 mmol).

  • Heat the mixture at 60°C without any solvent.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-phenylimidazo[1,2-a]pyridine.

The Power of Convergence: Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules in a single, atom-economical step.[10] Several MCRs have been developed for the synthesis of imidazo[1,2-a]pyridines, with the Groebke–Blackburn–Bienaymé (GBB) reaction being a prominent example.[1][8]

The Groebke–Blackburn–Bienaymé (GBB) Reaction

The GBB reaction is a three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid.[5][11] This methodology provides a highly efficient and versatile route to 3-aminoimidazo[1,2-a]pyridine derivatives.[1]

Mechanistic Insights

The reaction is initiated by the formation of a Schiff base from the 2-aminopyridine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the Schiff base intermediate. Subsequent tautomerization and aromatization lead to the formation of the stable imidazo[1,2-a]pyridine product. The use of microwave irradiation or ultrasound can significantly accelerate the reaction.[1][8]

Diagram 2: The Groebke–Blackburn–Bienaymé Reaction Mechanism

GBB_Mechanism Reactants 2-Aminopyridine + Aldehyde + Isocyanide Schiff_Base Schiff Base Formation Reactants->Schiff_Base Cycloaddition [4+1] Cycloaddition Schiff_Base->Cycloaddition Intermediate Cyclic Intermediate Cycloaddition->Intermediate Aromatization Aromatization Intermediate->Aromatization Product 3-Aminoimidazo[1,2-a]pyridine Aromatization->Product

Caption: Key steps in the GBB three-component reaction.

Representative Experimental Protocol: Ultrasound-Assisted GBB Reaction

An environmentally friendly, one-pot synthesis of imidazo[1,2-a]pyridines can be achieved using water as a solvent under ultrasound irradiation.[8]

Synthesis of 3-((4-Methoxyphenyl)amino)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine-6-carbonitrile: [8]

  • In a sealed tube, combine 2-amino-5-cyanopyridine (1.0 mmol), 5-methylfurfural (1.0 mmol), 4-methoxyphenyl isocyanide (1.0 mmol), and phenylboronic acid (PBA) (10 mol%) in water (2 mL).

  • Place the reaction vessel in an ultrasonic bath and irradiate at 60 °C.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, extract the reaction mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired product.

Reactant 1 (Aminopyridine)Reactant 2 (Aldehyde)Reactant 3 (Isocyanide)CatalystConditionsYield (%)Reference
2-Amino-5-cyanopyridine5-Methylfurfural4-Methoxyphenyl isocyanidePBAUltrasound, 60°C, H₂O80[8]
2-AminopyridineBenzaldehydetert-Butyl isocyanideNH₄Cl60°C, MeOH89 (MW)[1]
2-AminopyridineFurfuralCyclohexyl isocyanideSc(OTf)₃MicrowaveGood[5]

Table 1: Comparison of Selected GBB Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis

Modern Frontiers: C-H Functionalization Strategies

Direct C-H bond functionalization has emerged as a highly attractive and sustainable strategy for the synthesis and derivatization of heterocyclic compounds, including imidazo[1,2-a]pyridines.[2][12] This approach avoids the need for pre-functionalized starting materials, thereby improving atom and step economy.[13]

Regioselectivity and Mechanistic Considerations

The C3 position of the imidazo[1,2-a]pyridine ring is the most electron-rich and, therefore, the most common site for electrophilic substitution and many C-H functionalization reactions.[12] Recent advances have also enabled the functionalization of other positions, such as C2, C5, C6, C7, and C8.[2] Visible light-induced photocatalysis has become a powerful tool for C-H functionalization, often proceeding through radical pathways under mild reaction conditions.[12]

Diagram 3: General Scheme for C-H Functionalization of Imidazo[1,2-a]pyridines

CH_Functionalization Imidazopyridine Imidazo[1,2-a]pyridine Process Catalyst / Light Reagent Functionalizing Reagent Product Functionalized Imidazo[1,2-a]pyridine Process->Product

Caption: A conceptual workflow for direct C-H functionalization.

Representative Experimental Protocol: Visible-Light-Induced Perfluoroalkylation

Zhu's group reported a visible light-induced perfluoroalkylation of imidazo[1,2-a]pyridines with perfluoroalkyl iodides via the formation of an electron donor-acceptor (EDA) complex.[12]

Synthesis of 3-perfluoroalkyl substituted imidazo[1,2-a]pyridine: [12]

  • To a reaction tube, add imidazo[1,2-a]pyridine (0.2 mmol), perfluoroalkyl iodide (0.4 mmol), and a suitable solvent (e.g., DMSO).

  • Irradiate the reaction mixture with a blue LED lamp at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction and extract the product with an appropriate organic solvent.

  • Dry the organic phase, concentrate, and purify by column chromatography to obtain the desired 3-perfluoroalkylated product.

Green and Sustainable Synthetic Approaches

In recent years, there has been a significant push towards the development of more environmentally benign synthetic methods.[14] For the synthesis of imidazo[1,2-a]pyridines, this has translated into the use of green solvents like water or lemon juice, alternative energy sources such as microwave and ultrasound, and catalyst-free or metal-free reaction conditions.[14][15][16]

One-pot syntheses, which combine multiple reaction steps into a single operation, are inherently greener as they reduce solvent usage, energy consumption, and waste generation.[17] The use of natural acid catalysts, such as citric acid found in lemon juice, provides an eco-friendly alternative to traditional acid catalysts.[16]

Conclusion

The synthesis of the imidazo[1,2-a]pyridine scaffold has evolved significantly from classical condensation reactions to highly efficient and versatile multi-component and C-H functionalization strategies. The ongoing development of green and sustainable methodologies further enhances the appeal of this privileged heterocyclic system for applications in drug discovery and materials science. This guide has provided a technical overview of the key synthetic approaches, highlighting the underlying principles and offering practical insights to aid researchers in this dynamic field.

References

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
  • Recent Advances in Visible Light-Induced C-H Functionaliz
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI.
  • Ultrasound-Mediated Green Synthesis of Imidazo[1,2-a]pyridines and Imidazo[2,1-b]thiazoles through C(sp3) - H/C(sp2)
  • Synthesis of imidazo[1,2-a]pyridines: a decade upd
  • Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic arom
  • Synthesis of imidazo[1,2-a]pyridines: a decade upd
  • Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice. Bentham Science.
  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. NIH.
  • Research Progress on Green Synthesis of Imidazo[1, 2-a]pyridine Compounds. whxb.org.cn.
  • Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines.
  • Synthesis of imidazo[1,2‐a]pyridines by multi‐component reaction.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega.
  • Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. Journal of Medicinal Chemistry.
  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. NIH.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
  • Chichibabin (Tschitschibabin) Pyridin Synthese.
  • The Chichibabin amination reaction.
  • Chichibabin pyridine synthesis. Wikipedia.
  • Chichibabin reaction. Wikipedia.
  • Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry. Thieme.

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Methodological & Application

Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of 8-Iodo-7-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol and technical guide for the successful execution of the Suzuki-Miyaura cross-coupling reaction with 8-iodo-7-methoxyimidazo[1,2-a]pyridine. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, and its functionalization is crucial for the development of novel therapeutic agents. This document offers an in-depth analysis of reaction parameters, a step-by-step experimental procedure, troubleshooting advice, and a mechanistic overview to empower researchers in drug discovery and organic synthesis.

Introduction: The Significance of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core structure of numerous marketed drugs, including Alpidem (anxiolytic) and Zolpidem (hypnotic). Its unique bicyclic, nitrogen-rich structure allows it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. The ability to precisely install diverse substituents onto this core is paramount for modulating pharmacological properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Among the most powerful and versatile methods for achieving this is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron species, demonstrating remarkable functional group tolerance and reliability.[1] This guide focuses specifically on the coupling of this compound, a valuable intermediate for building molecular complexity at the C8 position.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[2] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step. The high reactivity of the C-I bond makes iodo-substituted heterocycles excellent substrates for this reaction.[3]

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boronic acid (e.g., [R-B(OH)₃]⁻).[4][5]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]

Suzuki_Cycle Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(I)L₂ Pd0->OA_Complex Oxidative Addition Substrate Ar-I (8-Iodo-7-methoxy- imidazo[1,2-a]pyridine) Substrate->OA_Complex Product Ar-Ar' (Coupled Product) BoronicAcid Ar'-B(OH)₂ Borate [Ar'-B(OH)₃]⁻ BoronicAcid->Borate Base Base (e.g., K₂CO₃) Base->Borate Activation TM_Complex Ar-Pd(II)(Ar')L₂ OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination TM_Complex->Product Borate->OA_Complex Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation a 1. Add Reactants to Flask (Imidazopyridine, Boronic Acid, Catalyst, Base) b 2. Add Solvents (e.g., Dioxane/Water) a->b c 3. Degas Mixture (Argon sparging or Freeze-Pump-Thaw) b->c d 4. Heat to Reaction Temp (e.g., 80-100 °C) & Stir c->d e 5. Monitor Progress (TLC or LC-MS) d->e f 6. Quench & Aqueous Workup (e.g., add water, extract with EtOAc) e->f g 7. Dry, Filter & Concentrate f->g h 8. Purify (Column Chromatography) g->h i 9. Characterize Product (NMR, MS) h->i

Figure 2: Experimental Workflow for Suzuki Coupling

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Pd(PPh₃)₄ or Pd(dppf)Cl₂

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

  • Round-bottom flask, condenser, magnetic stir bar, argon/nitrogen inlet

Reaction Parameter Table:

ComponentM.W. ( g/mol )Stoichiometry (eq.)Example Amount (for 1 mmol scale)
This compound274.051.0274 mg
Arylboronic AcidVaries1.2 - 1.51.2 - 1.5 mmol
Pd(PPh₃)₄1155.560.03 - 0.05 (3-5 mol%)35 - 58 mg
K₂CO₃138.212.0 - 3.0276 - 415 mg
1,4-Dioxane--8 mL
Water--2 mL

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of argon/nitrogen, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Solvent Addition: Add the degassed solvents (1,4-dioxane and water, typically in a 4:1 to 5:1 ratio) via syringe. The mixture should be thoroughly degassed again by bubbling argon through the solution for 15 minutes or by performing three freeze-pump-thaw cycles.

  • Heating: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed (typically 4-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with water (10 mL) and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxidized)Use a fresh bottle of catalyst or a more robust pre-catalyst like Pd(dppf)Cl₂. Ensure the reaction is thoroughly degassed.
Poor quality boronic acidUse a fresh, high-purity boronic acid or a corresponding pinacol ester.
Insufficient base or heatingIncrease the amount of base (e.g., switch to K₃PO₄) or increase the reaction temperature.
Protodeboronation Presence of excess water or acidUse anhydrous solvents and ensure the boronic acid is not degrading. A faster catalyst system may help the desired reaction outcompete this side reaction.
Reaction is too slowIncrease temperature or switch to a more active catalyst/ligand system (e.g., one with an SPhos ligand). [6]
Formation of Homocoupled Byproducts Oxygen contaminationEnsure rigorous degassing and maintain a positive inert atmosphere throughout the reaction.
Difficulty in Purification Byproducts from boronic acidRunning the reaction with a slight excess of the imidazopyridine iodide can sometimes help consume all of the boronic acid and its byproducts, simplifying purification.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the this compound core. By carefully selecting the catalyst, base, and solvent system, researchers can efficiently synthesize a diverse library of C8-substituted analogues for biological evaluation. This guide provides a robust starting protocol and the necessary technical insights to successfully implement this critical transformation in a drug discovery or chemical synthesis program.

References

  • Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. National Institutes of Health (NIH). Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Enguehard, C., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572–6575. Available at: [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Semantic Scholar. Available at: [Link]

  • Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Fors, B. P., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292-1361. Available at: [Link]

  • Lima, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(22), 6745-6752. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Riente, P., & Pericàs, M. À. (2021). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts, 11(2), 260. Available at: [Link]

  • Wilson, R. J., et al. (2014). Copper- and Palladium-Catalyzed Amidation Reactions for the Synthesis of Substituted Imidazo[4,5-c]pyridines. The Journal of Organic Chemistry, 79(5), 2203–2212. Available at: [Link]

  • Tandem Palladium/Copper-Catalyzed Decarboxylative Approach to Benzoimidazo- and Imidazophenanthridine Skeletons. ACS Publications. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

Sources

Application Note & Protocol: Buchwald-Hartwig Amination of 8-Iodo-7-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a versatile and powerful method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is particularly crucial in pharmaceutical and materials science, where the synthesis of aryl amines is a frequent necessity.[2][3] This application note provides a detailed, field-proven protocol for the palladium-catalyzed amination of 8-Iodo-7-methoxyimidazo[1,2-a]pyridine, a key heterocyclic scaffold found in numerous biologically active compounds.[4][5] We delve into the mechanistic rationale behind component selection, offer a step-by-step experimental guide, and provide a comprehensive troubleshooting framework to empower researchers in achieving high-yield, reproducible results for this challenging transformation.

Introduction and Strategic Considerations

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for drugs targeting a wide array of biological pathways.[4] The functionalization of this nucleus, particularly through C-N bond formation at the C8 position, is a key strategy in drug discovery for modulating potency, selectivity, and pharmacokinetic properties. The Buchwald-Hartwig amination offers a direct and efficient route for this transformation, overcoming the limitations of classical methods like nucleophilic aromatic substitution, which are often ineffective on electron-rich heterocyclic systems.[1][6]

However, the successful amination of this compound is not trivial and presents a unique set of challenges:

  • Catalyst Inhibition: The imidazo[1,2-a]pyridine core, being an electron-rich heterocycle with multiple nitrogen atoms, can act as a ligand and coordinate to the palladium center, leading to catalyst deactivation.[7]

  • Substrate Reactivity: While aryl iodides are generally highly reactive in cross-coupling, the iodide anion generated during the reaction can form inactive palladium-iodide bridged dimers, effectively taking the catalyst out of the catalytic cycle.[8][9]

  • Steric Hindrance: The C8 position is sterically encumbered, being adjacent to the fused ring junction. This necessitates the use of bulky ligands to facilitate both the oxidative addition and the final reductive elimination steps.[1][10]

This guide is structured to address these challenges head-on by providing a rationale-driven approach to reaction optimization and execution.

The Catalytic Cycle: A Mechanistic Blueprint

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[1][8][11] Understanding this cycle is paramount for rational troubleshooting and optimization.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex Pd(II) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (+ Ar-I) Amide_Complex Pd(II) Amido Complex OA_Complex->Amide_Complex Amine Coordination & Deprotonation (+ HNR¹R², + Base, - Base-H⁺, - I⁻) Amide_Complex->Pd0 Product Ar-NR¹R² Amide_Complex->Product Reductive Elimination Catalyst_Regen L-Pd(0) center

Caption: Fig. 1: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond of the substrate. This is often the rate-determining step.[12]

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a more nucleophilic amido species.

  • Reductive Elimination: The final C-N bond is formed, releasing the aminated product and regenerating the Pd(0) catalyst.[11]

Rationale-Driven Component Selection

The success of the reaction hinges on the judicious selection of each component to favor the productive catalytic cycle over potential side reactions.

ComponentRecommended ChoiceRationale & Justification
Aryl Halide This compoundThe C-I bond is highly reactive towards oxidative addition, generally allowing for milder reaction conditions compared to bromides or chlorides.[9]
Palladium Precatalyst BrettPhos Pd G3 or G4Pre-catalysts provide a reliable source of the active L-Pd(0) species, leading to more reproducible results than using separate Pd sources like Pd(OAc)₂ or Pd₂(dba)₃.[9][13] The G3/G4 palladacycles are air- and moisture-stable, simplifying handling.
Ligand BrettPhosFor coupling with primary amines on electron-rich, sterically hindered heterocycles, a bulky, electron-rich dialkylbiaryl phosphine ligand is essential.[10][14] BrettPhos is specifically designed for this purpose, promoting fast reductive elimination and preventing catalyst decomposition.[8][11]
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base is required to efficiently deprotonate the amine. NaOtBu is highly effective, though sensitive to moisture.[9] For substrates with base-sensitive functional groups, a weaker base like K₃PO₄ or Cs₂CO₃ could be screened.
Solvent Toluene or DioxaneAnhydrous, deoxygenated aprotic solvents are required. Toluene is an excellent choice as it has poor solubility for iodide salts, which can help mitigate the formation of inhibitory palladium-iodide dimers.[8] Dioxane is also a common and effective solvent.[15]
Amine Primary or Secondary Aliphatic/Aromatic AmineThe protocol is robust for a variety of amines. Stoichiometry is typically 1.1-1.5 equivalents relative to the aryl iodide to ensure complete consumption of the limiting reagent.

Detailed Experimental Protocol

This protocol is optimized for a 0.5 mmol scale reaction. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mg)MmolEquivalents
This compoundC₈H₇IN₂O288.061440.501.0
Amine Coupling Partner(Varies)(Varies)(Varies)0.601.2
BrettPhos Pd G3C₄₄H₆₄NO₃PPdS859.5221.50.0250.05 (5 mol%)
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.1067.30.701.4
Anhydrous TolueneC₇H₈92.142.5 mL--
Experimental Workflow

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 8-Iodo-7-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its prevalence in a wide array of medicinally important compounds.[1][2] Molecules incorporating this core structure exhibit diverse pharmacological activities, including anti-cancer, anti-tubercular, and antiviral properties.[3] Functionalization of the imidazo[1,2-a]pyridine core is a key strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties. The C8 position, located on the pyridine ring adjacent to the bridgehead nitrogen, is of particular strategic importance. Modifying this position allows for the exploration of new chemical space and the development of novel molecular architectures.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[4][5] This guide provides in-depth technical protocols and expert insights for the application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions using 8-Iodo-7-methoxyimidazo[1,2-a]pyridine as the electrophilic substrate. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the causal relationships behind experimental choices to ensure robust and reproducible outcomes.

Synthesis of the Starting Material: this compound

The requisite starting material can be synthesized from commercially available 2-amino-4-methoxy-3-iodopyridine. The cyclization is typically achieved via condensation with chloroacetaldehyde or a synthetic equivalent. This method provides reliable access to the key 8-iodo substrate for subsequent cross-coupling diversification.[3]

Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)-C(sp²) bond formation, coupling an organoboron species with an organic halide. It is celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.

Mechanistic Overview & Key Considerations

The catalytic cycle, shown below, involves three primary steps: (A) Oxidative Addition of the palladium(0) catalyst to the C-I bond, (B) Transmetalation where the organic group is transferred from the boron atom to the palladium center, and (C) Reductive Elimination to form the C-C bond and regenerate the active Pd(0) catalyst.

pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition Intermediate (Ar-Pd(II)L₂-I) pd0->ox_add Ar-I label_c (C) Reductive Elimination pd0->label_c trans Transmetalation Intermediate (Ar-Pd(II)L₂-Ar') ox_add->trans Ar'-B(OR)₂ + Base label_a (A) Oxidative Addition ox_add->label_a trans->pd0 Ar-Ar' label_b (B) Transmetalation trans->label_b label_a->pd0 label_b->ox_add label_c->trans

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.
  • Catalyst & Ligand Selection: For electron-rich heterocyclic iodides, a stable and active catalyst is paramount. Pd(dppf)Cl₂ is an excellent starting choice. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand is both electron-rich and has a large bite angle, which promotes the reductive elimination step and stabilizes the palladium center, preventing the formation of inactive palladium black.

  • Base: A base is required to activate the boronic acid for transmetalation. An aqueous solution of a carbonate base like K₂CO₃ or Cs₂CO₃ is typically effective. Cesium carbonate is more soluble and more basic, often providing better results for challenging couplings.

  • Solvent System: A mixture of a polar aprotic solvent and water is standard. Dioxane/H₂O or DMF/H₂O are common choices, as they solubilize both the organic substrate and the inorganic base. Rigorous deoxygenation of the solvent is critical to prevent catalyst oxidation and degradation.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

Experimental Workflow: Suzuki-Miyaura Coupling start 1. Combine Reagents reagents Add this compound (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq) to a reaction vessel. start->reagents degas 2. Degas & Add Solvent reagents->degas solvent Seal vessel. Evacuate and backfill with N₂ or Ar (3x). Add degassed Dioxane/H₂O (4:1). degas->solvent heat 3. Reaction solvent->heat heating Heat mixture at 90-100 °C. Monitor by TLC or LC-MS until starting material is consumed (2-12 h). heat->heating workup 4. Workup heating->workup extraction Cool to RT. Dilute with EtOAc. Wash with H₂O, then brine. Dry organic layer (Na₂SO₄). workup->extraction purify 5. Purification extraction->purify chromatography Concentrate in vacuo. Purify by flash column chromatography (e.g., Hexanes/EtOAc gradient). purify->chromatography

Figure 2: Step-by-step workflow for Suzuki-Miyaura coupling.
  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), Pd(dppf)Cl₂ (0.03–0.05 equiv), and potassium carbonate (2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the flask in a preheated oil bath at 90–100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 8-aryl-7-methoxyimidazo[1,2-a]pyridine.

ParameterRecommended ConditionRationale
Catalyst Pd(dppf)Cl₂Robust, air-stable precatalyst. dppf ligand promotes reductive elimination.
Ligand (dppf)Integrated into the precatalyst.
Base K₂CO₃ or Cs₂CO₃Activates boronic acid; Cs₂CO₃ is stronger for less reactive partners.
Solvent 1,4-Dioxane / H₂O (4:1)Good balance of solubility for organic and inorganic reagents.
Temperature 90–100 °CProvides sufficient thermal energy for catalyst turnover without degradation.
Equivalents 1.2–1.5 eq. Boronic AcidEnsures complete consumption of the more valuable iodo-substrate.

Section 2: Sonogashira Coupling for C-C Bond Formation

The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne.[6] This reaction is fundamental for synthesizing arylalkynes, which are valuable intermediates in medicinal chemistry and materials science.[7]

Mechanistic Overview & Key Considerations

The Sonogashira coupling uniquely employs a dual catalytic system. The palladium cycle is similar to the Suzuki reaction, but the transmetalation step is mediated by a copper(I) co-catalyst, which forms a copper(I) acetylide intermediate.

cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)L₂-I pd0->pd_ox Ar-I (Oxidative Addition) pd_trans Ar-Pd(II)L₂-C≡CR pd_ox->pd_trans Cu-C≡CR (Transmetalation) pd_trans->pd0 Ar-C≡CR (Reductive Elimination) cu_i Cu(I)X cu_alkyne π-Alkyne Complex cu_i->cu_alkyne H-C≡CR cu_acetylide Cu-C≡CR (Copper Acetylide) cu_alkyne->cu_acetylide Base cu_acetylide->cu_i Transmetalation to Pd Experimental Workflow: Sonogashira Coupling start 1. Combine Substrates reagents Add this compound (1.0 eq) and Terminal Alkyne (1.2 eq) to a Schlenk flask. start->reagents degas 2. Add Catalysts & Solvent reagents->degas solvent Add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq). Evacuate and backfill with N₂ or Ar (3x). Add degassed THF and Triethylamine. degas->solvent heat 3. Reaction solvent->heat heating Stir at room temperature to 50 °C. Monitor by TLC or LC-MS until completion (1-6 h). heat->heating workup 4. Workup heating->workup extraction Filter through Celite to remove salts. Concentrate filtrate. Dissolve in EtOAc, wash with NH₄Cl (aq), brine. workup->extraction purify 5. Purification extraction->purify chromatography Dry organic layer (Na₂SO₄), concentrate. Purify by flash column chromatography. purify->chromatography

Figure 4: Step-by-step workflow for Sonogashira coupling.
  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Inert Atmosphere: Seal the vessel, evacuate, and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Reagent Addition: Add degassed THF (or DMF) and triethylamine (3.0 equiv) via syringe. Then, add the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature. If the reaction is sluggish, gentle heating to 40–50 °C may be applied.

  • Monitoring: Monitor the reaction for the consumption of the starting iodide by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Pd Catalyst PdCl₂(PPh₃)₂A common, reliable Pd(II) precatalyst that is reduced in situ.
Cu Co-catalyst CuIActivates the alkyne towards deprotonation and transmetalation.
Base Triethylamine (TEA)Acts as both base and solvent; neutralizes H-I byproduct.
Solvent THF or DMF (co-solvent)Ensures solubility of all reaction components.
Temperature 25–50 °CThe high reactivity of the C-I bond allows for mild reaction conditions.
Atmosphere Inert (N₂ or Ar)Crucial to prevent oxidative homocoupling of the alkyne.

Section 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing C(sp²)-N bonds, coupling aryl halides with a wide range of amines, amides, and other N-nucleophiles. [5][8]Its development revolutionized access to aryl amines, which are ubiquitous in pharmaceuticals. [4][9]

Mechanistic Overview & Key Considerations

The catalytic cycle mirrors other cross-couplings but involves the coordination of the amine and a crucial deprotonation step prior to reductive elimination.

pd0 Pd(0)L (Active Catalyst) ox_add Oxidative Addition Complex (Ar-Pd(II)L-I) pd0->ox_add Ar-I label_c (C) Reductive Elimination pd0->label_c amido Palladium Amido Complex (Ar-Pd(II)L-NR₂) ox_add->amido HNR₂ + Strong Base label_a (A) Oxidative Addition ox_add->label_a amido->pd0 Ar-NR₂ label_b (B) Amine Coordination & Deprotonation amido->label_b label_a->pd0 label_b->ox_add label_c->amido Experimental Workflow: Buchwald-Hartwig Amination start 1. Prepare in Glovebox reagents In a glovebox, add Pd₂(dba)₃ (0.01-0.02 eq), XPhos ligand (0.02-0.04 eq), and NaOtBu (1.4 eq) to a vial. start->reagents add_reagents 2. Add Substrates reagents->add_reagents solvent Add this compound (1.0 eq), the amine (1.2 eq), and anhydrous Toluene. Seal vial tightly. add_reagents->solvent heat 3. Reaction solvent->heat heating Remove from glovebox and heat at 100-110 °C. Monitor by LC-MS until completion (4-24 h). heat->heating workup 4. Workup heating->workup extraction Cool to RT. Dilute with EtOAc. Carefully wash with H₂O and brine. Dry organic layer (Na₂SO₄). workup->extraction purify 5. Purification extraction->purify chromatography Concentrate in vacuo. Purify by flash column chromatography. purify->chromatography

Figure 6: Step-by-step workflow for Buchwald-Hartwig amination.
  • Vessel Preparation (in a Glovebox): Due to the air-sensitivity of the catalyst and base, it is highly recommended to set up the reaction in an inert atmosphere glovebox. To a vial, add the palladium source (e.g., Pd₂(dba)₃, 0.01 equiv), the phosphine ligand (e.g., XPhos, 0.025 equiv), and sodium tert-butoxide (1.4 equiv).

  • Reagent Addition: Add the this compound (1.0 equiv) and the amine (1.2 equiv). Add anhydrous toluene to achieve a substrate concentration of 0.1–0.2 M.

  • Reaction: Seal the vial tightly with a screw cap. Remove from the glovebox and place in a preheated oil bath or heating block at 100–110 °C.

  • Monitoring: Monitor the reaction by LC-MS. These reactions can sometimes be slow and may require up to 24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Carefully wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Pd Source Pd₂(dba)₃ or Pd(OAc)₂Common, reliable Pd(0) and Pd(II) precatalysts.
Ligand XPhos or RuPhosBulky, electron-rich ligands essential for promoting C-N reductive elimination.
Base NaOtBuStrong, non-nucleophilic base required for amine deprotonation.
Solvent Toluene or Dioxane (anhydrous)Aprotic, non-coordinating solvents that are stable at high temperatures.
Temperature 100–110 °CHigher temperatures are often needed to drive the catalytic cycle.
Atmosphere Inert (Glovebox)Crucial for protecting the sensitive Pd(0)-phosphine complex and base.

References

  • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555-1575. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved January 19, 2026, from [Link]

  • Cisneros-Lira, J. C., et al. (2022). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Chemistry Proceedings. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]

  • Hajra, A., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. [Link]

  • Ma, C.-H., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Sci-Hub. [Link]

  • PubChem. (n.d.). 8-Bromo-7-methoxy-imidazo[1,2-a]pyridine. [Link]

  • Kollár, L., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 26(15), 4647. [Link]

  • Sonogashira, K. (n.d.). Sonogashira coupling. Wikipedia. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Devine, S. K., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 524-527. [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Various Authors. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • ChemEurope.com. (n.d.). Sonogashira coupling. [Link]

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Application Notes & Protocols: A Roadmap for Developing CNS Agents from the 8-Iodo-7-methoxyimidazo[1,2-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold in CNS Drug Discovery

The imidazo[1,2-a]pyridine core is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of several commercially successful drugs.[1][2] Its unique three-dimensional shape allows it to interact with a variety of biological targets with high affinity and specificity. This scaffold is particularly prominent in the development of agents for the Central Nervous System (CNS), most notably exemplified by Zolpidem, a widely prescribed medication for insomnia.[3][4][5][6] The success of such compounds highlights the therapeutic potential embedded within this heterocyclic system.[7][8][9]

This guide focuses on a specific, strategically designed starting material: 8-Iodo-7-methoxyimidazo[1,2-a]pyridine . This compound is not merely a single entity but a versatile platform for generating extensive chemical libraries. The iodine atom at the 8-position serves as a highly functional "handle," enabling a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse molecular fragments. This strategic feature allows for the systematic exploration of the chemical space around the core scaffold, which is fundamental to establishing a robust Structure-Activity Relationship (SAR).

Developing effective CNS drugs presents significant challenges, chief among them being the need to penetrate the highly selective blood-brain barrier (BBB).[10][11][12] Any potential therapeutic agent must be meticulously engineered to not only engage its intended neurological target but also to successfully traverse this physiological fortress. This document provides a comprehensive, field-proven roadmap for advancing compounds derived from the this compound scaffold, guiding researchers from initial synthesis and in vitro screening to preclinical in vivo evaluation.

The following workflow outlines the logical progression of a typical CNS drug discovery campaign, which will form the structure of this guide.

G cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: In Vitro Screening Cascade cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Candidate Selection A Synthesis of Core Scaffold (this compound) B Parallel Synthesis & Library Generation A->B Cross-Coupling Reactions C Primary Screening: Receptor Binding Assays B->C Hit Identification D BBB Permeability Assay (e.g., Transwell) C->D E Functional Cellular Assays (Neuronal Activity) D->E F In Vitro Neurotoxicity E->F G Pharmacokinetics (PK) (Brain Penetration) F->G Candidate Nomination H Pharmacodynamics (PD) (Behavioral Models) G->H I Data Integration & Lead Candidate Selection H->I Efficacy Confirmation

Caption: High-level workflow for CNS drug discovery.

Synthesis and Library Generation

The foundation of any successful drug discovery program is a robust and flexible synthetic chemistry strategy. The this compound scaffold is designed for precisely this, allowing for rapid diversification to probe SAR.

Representative Synthesis of the Core Scaffold

The synthesis of the imidazo[1,2-a]pyridine core can be achieved through various established methods, most commonly via the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.[3] The following is a representative, two-step protocol for the synthesis of the title compound.

Protocol 1.1: Synthesis of this compound

  • Step 1: Synthesis of 3-Iodo-4-methoxypyridin-2-amine.

    • To a solution of 4-methoxy-2-aminopyridine in a suitable aprotic solvent (e.g., dichloromethane), add N-iodosuccinimide (NIS) portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours until starting material is consumed (monitor by TLC or LC-MS).

    • Quench the reaction with aqueous sodium thiosulfate solution and extract the product with an organic solvent.

    • Purify the crude product via column chromatography to yield the iodinated aminopyridine intermediate.

    • Causality Explanation: The use of NIS provides a mild and regioselective method for iodination of the electron-rich pyridine ring, activated by the amino and methoxy groups.

  • Step 2: Cyclization to form this compound.

    • Dissolve the 3-iodo-4-methoxypyridin-2-amine intermediate in a solvent such as ethanol or isopropanol.

    • Add chloroacetaldehyde (typically as a 50% aqueous solution) and heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction for the formation of the bicyclic product.

    • Upon completion, cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the product and purify by column chromatography or recrystallization.

    • Causality Explanation: This is a classic Tchichibabine-type reaction where the exocyclic amino group of the aminopyridine attacks one of the electrophilic carbons of the α-halocarbonyl, followed by an intramolecular condensation to form the fused imidazole ring.

Library Generation via Cross-Coupling

The true power of the 8-iodo scaffold lies in its utility for library generation. The C-I bond is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of substituents at this position.

G cluster_0 Cross-Coupling Reactions cluster_1 Generated Compound Library (Diverse R Groups at C8) Core This compound Reactive Site (C8-I) Suzuki Suzuki Coupling + Boronic Acids/Esters Core:f1->Suzuki Sonogashira Sonogashira Coupling + Terminal Alkynes Core:f1->Sonogashira Buchwald Buchwald-Hartwig + Amines/Amides Core:f1->Buchwald Aryl Aryl/Heteroaryl Substituents Suzuki->Aryl Alkynyl Alkynyl Substituents Sonogashira->Alkynyl Amino Amino/Amido Substituents Buchwald->Amino

Caption: Library generation strategy from the core scaffold.

In Vitro Characterization of CNS Drug Candidates

Once a library of compounds has been synthesized, a systematic in vitro screening cascade is required to identify promising candidates. This multi-step process evaluates target engagement, brain permeability, and functional neuronal effects.

Primary Screening: GABA-A Receptor Binding Assay

Rationale: Many imidazo[1,2-a]pyridine-based CNS agents, including Zolpidem, exert their effects by modulating the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain.[6][13] Therefore, a competitive radioligand binding assay for this target is a logical and high-priority primary screen.

Protocol 2.1: Competitive [³H]Muscimol Binding Assay for GABA-A Receptors

This protocol is adapted from standard methodologies for measuring binding to the GABA-A receptor agonist site.[14][15][16]

  • Membrane Preparation:

    • Homogenize whole rat brains in 20 volumes of ice-cold 0.32 M sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

    • Resuspend the resulting pellet in deionized water and repeat the high-speed centrifugation. This step is crucial for lysing synaptosomes and removing endogenous GABA, which would otherwise compete with the radioligand.[15]

    • Wash the pellet three more times by resuspension in ice-cold 50 mM Tris-HCl buffer (pH 7.4) followed by centrifugation.

    • Resuspend the final pellet in Tris-HCl buffer to a protein concentration of approximately 0.5-1.0 mg/mL, determined by a Bradford or BCA assay. Store at -70°C.

  • Binding Assay:

    • Set up assay tubes (in triplicate) containing:

      • 50 µL of Tris-HCl buffer.

      • 50 µL of test compound (from the synthesized library, at various concentrations) or vehicle.

      • 50 µL of [³H]Muscimol (final concentration ~5 nM).

      • For non-specific binding (NSB), add 10 mM GABA instead of the test compound.

    • Initiate the binding reaction by adding 350 µL of the prepared brain membrane suspension (containing 0.1-0.2 mg protein).

    • Incubate the tubes for 45 minutes at 4°C to reach equilibrium.[16]

  • Termination and Detection:

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), followed by three quick washes with ice-cold Tris-HCl buffer to separate bound from free radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding (counts from GABA tubes) from the total binding (counts from vehicle tubes).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: GABA-A Receptor Binding Affinity

Compound ID R Group at C8 IC50 (nM) Ki (nM)
Ref-Cpd-1 (Diazepam) - 15.2 8.5
SC-001 Phenyl 55.8 31.2
SC-002 4-Fluorophenyl 23.1 12.9
SC-003 Thiophen-2-yl 78.4 43.8

| SC-004 | Pyridin-3-yl | 35.6 | 19.9 |

Assessing Blood-Brain Barrier Permeability

Rationale: A high-affinity compound is therapeutically useless if it cannot reach its target in the brain.[11] In vitro BBB models provide a crucial, early assessment of a compound's potential to cross this barrier.[17][18] The transwell assay is a widely used and reliable method for this purpose.[19]

Protocol 2.2: In Vitro BBB Transwell Permeability Assay

  • Cell Culture:

    • Culture human cerebral microvascular endothelial cells (hCMEC/D3 line is a common choice) on the porous membrane of a Transwell insert until a confluent monolayer is formed.[20]

    • The insert separates the system into an upper "apical" chamber (representing the blood side) and a lower "basolateral" chamber (representing the brain side).[19]

  • Monolayer Integrity Check:

    • Before the assay, confirm the integrity of the cell monolayer, which mimics the tight junctions of the BBB. This is done by measuring the Transendothelial Electrical Resistance (TEER).[19] High TEER values indicate a well-formed, restrictive barrier.

    • Alternatively, measure the flux of a low-permeability marker like Lucifer yellow or fluorescein.

  • Permeability Assay:

    • Add the test compound to the apical chamber at a known concentration (e.g., 10 µM).

    • At various time points (e.g., 15, 30, 60, 120 minutes), take a sample from the basolateral chamber.

    • Analyze the concentration of the test compound in the basolateral samples using a sensitive analytical method like LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

Data Presentation: BBB Permeability and Efflux Ratio

Compound ID Papp (A→B) (10⁻⁶ cm/s) Efflux Ratio (Papp B→A / Papp A→B) Predicted CNS Penetration
SC-001 0.8 1.2 Low
SC-002 5.2 0.9 High
SC-003 1.5 3.5 Low (Potential Efflux)

| SC-004 | 4.8 | 1.1 | High |

Note: An efflux ratio >2 suggests the compound may be a substrate for active efflux transporters at the BBB.

Functional Cellular Assays: Neuronal Activity

Rationale: After confirming target binding and BBB permeability, it is essential to determine if the compound has a functional effect on neurons. Assays that measure changes in neuronal activity, such as calcium imaging or microelectrode arrays (MEAs), provide this critical information.[21][22]

Protocol 2.3: Microelectrode Array (MEA) Neuronal Activity Assay

  • Cell Culture:

    • Plate primary rodent cortical neurons or iPSC-derived human neurons onto MEA plates. These plates contain a grid of electrodes that can detect extracellular field potentials.[23]

    • Culture the neurons for at least 14-21 days to allow for the formation of mature, synaptically connected networks that exhibit spontaneous electrical activity.

  • Baseline Activity Recording:

    • Place the MEA plate into the recording system and record the baseline spontaneous network activity for 10-15 minutes. Key parameters include mean firing rate, burst frequency, and network synchrony.[23]

  • Compound Application and Recording:

    • Apply the test compound (e.g., SC-002 or SC-004) to the wells at various concentrations.

    • Record the neuronal activity continuously for 30-60 minutes post-application to observe the compound's effect on network function.

  • Data Analysis:

    • Analyze the recorded data using specialized software to quantify changes in the key parameters (firing rate, burst duration, synchrony index) compared to the baseline and vehicle control.

    • A GABA-A receptor agonist or positive allosteric modulator would be expected to decrease overall network activity in a dose-dependent manner.

G cluster_0 MEA Workflow A Culture Neurons on MEA Plate B Record Baseline Spontaneous Activity A->B C Apply Test Compound B->C D Record Post-Dose Activity C->D E Analyze Data: Firing Rate, Bursts, Synchrony D->E G cluster_0 Efficacy Model Decision Tree A Hypothesized Mechanism of Action (e.g., GABA-A Modulation) B Predicted Therapeutic Effect A->B C Anxiolytic B->C Anxiety? D Anticonvulsant B->D Epilepsy? E Sedative/Hypnotic B->E Insomnia? F Elevated Plus Maze Light-Dark Box C->F G PTZ or MES Seizure Models D->G H Loss of Righting Reflex Locomotor Activity E->H

Caption: Decision tree for selecting appropriate in vivo models.

Data Integration and Candidate Selection

The final step in this preclinical discovery phase is to integrate all generated data to select a single lead candidate for more advanced development (e.g., IND-enabling toxicology studies). The ideal candidate will possess a balanced profile of high target affinity, good functional potency, favorable ADME properties (including high brain penetration), and demonstrated efficacy in a relevant animal model with a clear therapeutic window. By systematically following the protocols outlined in this guide, researchers can confidently advance novel CNS agents derived from the versatile this compound scaffold.

References

  • CNS pharmacokinetics and how is it measured? (2025). Vertex AI Search.
  • CNS Pharmacology Models. (n.d.). Medicilon.
  • Bateson, A. N. (n.d.). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Neuroscience.
  • CNS Disorders Disease Models. (n.d.). Eurofins Advinus.
  • Animal Models of Anxiety & Depression. (n.d.). Greentech Bioscience.
  • Srinivas, N., Maffuid, K., & Kashuba, A. D. M. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Clinical Pharmacokinetics.
  • CNS Disease Models and Safety Pharmacology Testing. (n.d.). WuXi Biology.
  • Sleigh, J. N., et al. (n.d.).
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In vitro assay protocol for 8-Iodo-7-methoxyimidazo[1,2-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: In Vitro Assay Protocol for 8-Iodo-7-methoxyimidazo[1,2-a]pyridine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: Characterizing a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a prominent "privileged scaffold" in medicinal chemistry, recognized for its synthetic versatility and broad spectrum of biological activities.[1] Compounds built on this framework have been successfully developed into drugs for a range of conditions, from insomnia (Zolpidem) to acute heart failure (Olprinone), the latter of which functions as a phosphodiesterase III inhibitor.[2][3] The therapeutic potential of this class extends to roles as inhibitors of critical cellular enzymes like kinases (e.g., PI3K/mTOR) and phosphodiesterases (PDEs), making them highly attractive for oncology and inflammation research.[2][4]

This guide provides a suite of robust in vitro protocols designed to comprehensively characterize the biological activity of novel this compound derivatives. As a Senior Application Scientist, my objective is not merely to list steps, but to provide a logical, field-proven workflow that moves from broad cellular effects to specific molecular target interactions. The protocols herein are designed as self-validating systems, incorporating the necessary controls and explaining the scientific rationale behind key experimental choices to ensure the generation of reliable, reproducible data.[5][6]

Section 1: Foundational Cellular Assays

The initial characterization of any novel compound library should begin with an assessment of its general effects on cell health and proliferation. These assays provide a crucial baseline for interpreting data from more specific, target-oriented experiments and help identify cytotoxic liabilities early in the discovery process.[7]

Cytotoxicity Assessment: MTT Cell Viability Assay

The MTT assay is a foundational colorimetric method for evaluating a compound's effect on cell viability. Its principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8] The quantity of formazan produced, measured spectrophotometrically, is directly proportional to the number of viable cells.[9]

MTT_Workflow cluster_prep Phase 1: Cell Preparation cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: Assay Execution A Seed cells in a 96-well plate (e.g., 10,000 cells/well) B Incubate for 24h to allow adhesion A->B C Prepare serial dilutions of This compound derivatives D Treat cells with compounds for 24-72h. Include Vehicle (DMSO) and Untreated Controls. C->D E Add MTT solution (0.5 mg/mL final conc.) to each well F Incubate for 2-4h at 37°C E->F G Add Solubilization Solution (e.g., DMSO) to dissolve formazan crystals F->G H Incubate for 15 min with shaking G->H I Measure absorbance at 570-590 nm using a plate reader H->I

Caption: Workflow for assessing cell viability using the MTT assay.

  • Cell Seeding: Plate cells in a clear, flat-bottom 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.[9]

  • Compound Preparation: Prepare a 2X concentration series of the this compound derivatives in complete culture medium from a 10 mM stock in DMSO. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the compound dilutions (including vehicle control and media-only blanks). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well.[10] Incubate for 2-4 hours at 37°C. During this period, viable cells will convert the soluble MTT to insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

Anti-proliferative Activity: BrdU Incorporation Assay

To distinguish between a cytotoxic (cell-killing) and a cytostatic (growth-inhibiting) effect, a direct measure of cell proliferation is required. The BrdU (5-bromo-2'-deoxyuridine) assay is a robust method that quantifies new DNA synthesis.[11] BrdU, a synthetic analog of thymidine, is incorporated into the DNA of cells during the S-phase of the cell cycle.[12][13] This incorporated BrdU is then detected using a specific anti-BrdU antibody, providing a direct measure of cell proliferation.

BrdU_Workflow cluster_prep Phase 1: Cell Seeding & Treatment cluster_label Phase 2: BrdU Labeling cluster_detect Phase 3: Immunodetection A Seed and treat cells with compounds as in MTT assay (Steps 1-3) B Add BrdU labeling solution (1X final) to each well C Incubate for 2-24h at 37°C to allow BrdU incorporation B->C D Fix and denature DNA (e.g., with HCl) to expose BrdU E Add Anti-BrdU Primary Antibody D->E F Add HRP-conjugated Secondary Antibody E->F G Add TMB Substrate & Stop Solution F->G H Measure absorbance at 450 nm G->H

Caption: Workflow for measuring cell proliferation via BrdU incorporation.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • BrdU Labeling: Following compound treatment, add BrdU labeling solution to each well to a final concentration of 10 µM.[11] Incubate for 2-4 hours (or a duration optimized for your cell line's doubling time) at 37°C.[12][14]

  • Fixation and Denaturation: Remove the labeling medium. Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature. This step is critical as it fixes the cells and denatures the DNA, allowing the anti-BrdU antibody to access the incorporated BrdU.

  • Antibody Incubation:

    • Remove the fixing solution and wash the wells twice with PBS.

    • Add 100 µL of a diluted anti-BrdU primary antibody solution to each well. Incubate for 1 hour at room temperature.[14]

    • Wash the wells three times with PBS.

    • Add 100 µL of a diluted HRP-conjugated secondary antibody solution. Incubate for 1 hour at room temperature.[14]

  • Detection:

    • Wash the wells three times with PBS.

    • Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (5-30 minutes).[14]

    • Add 100 µL of Stop Solution.

  • Data Acquisition: Measure the absorbance at 450 nm within 15 minutes of adding the stop solution.

Section 2: Biochemical Assays for Direct Target Inhibition

Once the cellular phenotype is established, the next logical step is to determine if the compounds directly interact with their putative molecular targets. Biochemical assays using purified enzymes are essential for confirming the mechanism of action and determining inhibitor potency (IC50).[15]

Phosphodiesterase (PDE) Inhibition Assay

Given that imidazo[1,2-a]pyridine derivatives are known to inhibit PDEs, a direct enzymatic assay is a primary validation step.[2] A fluorescence polarization (FP)-based assay is a sensitive, high-throughput compatible method for measuring PDE activity.[16] The principle relies on the change in rotational speed of a fluorescently labeled substrate (e.g., FAM-cGMP) upon enzymatic cleavage. The large substrate-antibody complex tumbles slowly, emitting highly polarized light. When PDE hydrolyzes the substrate, the smaller fluorescent product tumbles faster, resulting in a decrease in fluorescence polarization.[16][17]

PDE_Principle cluster_no_inhibition High PDE Activity (No Inhibitor) cluster_inhibition Low PDE Activity (Inhibitor Present) A PDE Enzyme + FAM-cGMP B Hydrolysis A->B C FAM-GMP (Small, tumbles fast) B->C D Low Polarization Signal C->D E PDE Enzyme + Inhibitor + FAM-cGMP F Inhibition E->F G FAM-cGMP (Large complex, tumbles slow) F->G H High Polarization Signal G->H

Caption: Principle of the Fluorescence Polarization PDE inhibition assay.

  • Reagent Preparation:

    • Prepare a stock solution of the this compound derivative in 100% DMSO. Create a serial dilution series.

    • Dilute the recombinant PDE enzyme (e.g., PDE5A1) and the FAM-Cyclic-3′,5′-GMP substrate in the complete assay buffer.[16]

  • Assay Plate Setup: In a 96-well black microplate, add the compound dilutions, a positive control inhibitor (e.g., Sildenafil for PDE5), and a DMSO-only control (for 100% activity).[16]

  • Enzyme Addition: Add the diluted PDE enzyme solution to all wells except for the "no enzyme" control.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.[16]

  • Reaction Initiation: Initiate the reaction by adding the diluted FAM-cGMP substrate solution to all wells.

  • Reaction Incubation: Incubate the plate for 30-60 minutes at 37°C.[16]

  • Detection: Stop the reaction by adding a binding agent (e.g., a specific antibody that binds non-hydrolyzed substrate). Read the fluorescence polarization on a compatible plate reader.

CompoundIC50 (nM)
Sildenafil1.8 - 4.0
Vardenafil0.7 - 1.1
Tadalafil1.2 - 5.0
(Note: Values are approximate and can vary based on assay conditions. Data serves as a reference for contextualizing novel inhibitor potency.[16])
Kinase Inhibition Assay

The imidazo[1,2-a]pyridine scaffold is also prevalent in kinase inhibitors.[4] Luminescence-based kinase assays, such as the ADP-Glo™ assay, are highly sensitive and widely used.[18] This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The reaction is stopped, and remaining ATP is depleted. Then, ADP is converted back to ATP, which is used by luciferase to generate a light signal that is directly proportional to kinase activity.[18]

  • Kinase Reaction:

    • Set up a reaction in a 96-well plate containing the kinase, its specific substrate, ATP, and the test compound at various concentrations.

    • Include "no enzyme" and "no inhibitor" (vehicle) controls.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Signal: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. A lower signal indicates inhibition of kinase activity.

Section 3: Cellular Target Engagement & Pathway Analysis

Confirming that a compound inhibits a purified enzyme is a critical step. However, it is equally important to demonstrate that the compound engages its target within a complex cellular environment and modulates the intended signaling pathway.[19]

Western Blotting for Signaling Pathway Modulation

Western blotting is a cornerstone technique used to detect specific proteins in a cell lysate and analyze their post-translational modifications, such as phosphorylation. If an this compound derivative is hypothesized to inhibit a specific kinase (e.g., Akt), Western blotting can be used to measure the phosphorylation level of its downstream substrate (e.g., GSK3β). A potent inhibitor should decrease the level of phosphorylated substrate without affecting the total amount of that substrate protein.[20]

WB_Workflow cluster_prep Phase 1: Sample Preparation cluster_sep Phase 2: Separation & Transfer cluster_detect Phase 3: Immunodetection A Treat cells with compound and/or stimulant B Lyse cells and quantify protein concentration A->B C Separate proteins by size via SDS-PAGE D Electrotransfer proteins to a membrane (e.g., nitrocellulose) C->D E Block membrane to prevent non-specific antibody binding F Incubate with Primary Antibody (e.g., anti-phospho-Akt) overnight at 4°C E->F G Wash and incubate with HRP-conjugated Secondary Antibody F->G H Add chemiluminescent substrate (ECL) G->H I Image blot to detect signal H->I

Caption: General workflow for Western blot analysis of protein expression.

  • Cell Treatment and Lysis:

    • Plate and grow cells to 70-80% confluency. Treat with the test compound for the desired time. It may be necessary to stimulate a signaling pathway with a growth factor (e.g., EGF) to see a robust signal.[20]

    • Wash cells with ice-cold PBS and lyse them by adding 1X SDS sample buffer. Scrape the cells, transfer to a microcentrifuge tube, and sonicate to shear DNA.

  • SDS-PAGE and Transfer:

    • Heat samples at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) to minimize non-specific binding.

    • Incubate the membrane with a specific primary antibody (e.g., anti-phospho-protein) diluted in blocking buffer overnight at 4°C with gentle shaking.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Signal Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. The blot should be stripped and re-probed with an antibody against the total protein to serve as a loading control.

Section 4: Data Analysis and Interpretation

For both biochemical and cell-based assays, data should be normalized to controls (e.g., vehicle-treated cells as 100% viability or 100% enzyme activity). The normalized data is then plotted against the logarithm of the inhibitor concentration, and a sigmoidal dose-response curve is fitted to the data to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). The use of appropriate positive and negative controls in every assay is non-negotiable for validating the results.[5]

References

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  • Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7). Retrieved from [Link]

  • Sygnature Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]

  • Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration.
  • IIVS.org. (n.d.). Applying Good Laboratory Practices (GLPs) to In Vitro Studies. Retrieved from [Link]

  • BioVision. (n.d.). BrdU Cell Proliferation Microplate Assay Kit User Manual.
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  • Veranex. (2024). Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • MDPI. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. Molecules. Retrieved from [Link]

  • Dar, A. C., & Shokat, K. M. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 4(1), 1-10. Retrieved from [Link]

  • F1000Research. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs using spectrophotometry. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2022). Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. Pharmaceuticals, 15(9), 1145. Retrieved from [Link]

  • Reaction Biology. (n.d.). PDE Screening Services for Drug Discovery. Retrieved from [Link]

  • Geedkar, D., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22363–22383. Retrieved from [Link]

  • Sharma, A., et al. (2023). Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. Retrieved from [Link]

  • Patel, P. P., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). Retrieved from [Link]

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Application Note & Protocol: A Robust and Scalable Synthesis of 8-Iodo-7-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous marketed drugs used for treating conditions like insomnia, anxiety, and peptic ulcers.[1][2][3] Its derivatives are subjects of intense research for applications in oncology, neurodegenerative diseases, and infectious diseases.[1] This application note provides a detailed, two-step protocol for the scale-up synthesis of 8-Iodo-7-methoxyimidazo[1,2-a]pyridine, a key building block for the synthesis of more complex pharmaceutical intermediates. The protocol is designed for robustness and scalability, addressing common challenges encountered when transitioning from bench-scale to pilot-plant production. We emphasize the rationale behind procedural choices, safety considerations, and in-process controls to ensure a reliable and efficient synthesis.

Introduction & Scientific Background

Imidazo[1,2-a]pyridines are bicyclic heteroaromatic compounds that have garnered significant attention from the pharmaceutical industry due to their wide range of biological activities.[2][4][5] Marketed drugs such as Zolpidem, Alpidem, and Zolimidine feature this core structure.[1][2][6] The functionalization of the imidazo[1,2-a]pyridine ring system is crucial for modulating its pharmacological properties. Halogenated derivatives, particularly iodo-substituted compounds, are exceptionally valuable as they serve as versatile handles for further chemical modifications, such as cross-coupling reactions, to build molecular complexity.

The synthesis of this compound proceeds via a two-step sequence:

  • Cyclocondensation: Formation of the 7-methoxyimidazo[1,2-a]pyridine core through the reaction of 2-Amino-4-methoxypyridine with chloroacetaldehyde. This is a variation of the well-established Tschitschibabin reaction for pyridine synthesis.

  • Regioselective Iodination: Introduction of an iodine atom at the C8 position using an electrophilic iodinating agent. The electron-donating nature of the methoxy group at C7 and the nitrogen atom in the pyridine ring direct the electrophilic substitution preferentially to the C8 position.

This guide provides a detailed, step-by-step methodology optimized for scale-up, focusing on process safety, reaction efficiency, and product purity.

Chemical Principles & Reaction Mechanism

Step 1: Synthesis of 7-methoxyimidazo[1,2-a]pyridine

The initial step involves the condensation of 2-Amino-4-methoxypyridine with chloroacetaldehyde. The reaction proceeds via an initial SN2 reaction where the exocyclic amino group of the pyridine attacks the electrophilic carbon of chloroacetaldehyde. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system. Sodium bicarbonate is used as a mild base to neutralize the HCl generated during the reaction, preventing the protonation of the starting aminopyridine which would render it non-nucleophilic.[7]

Step 2: Iodination of 7-methoxyimidazo[1,2-a]pyridine

The second step is an electrophilic aromatic substitution. N-Iodosuccinimide (NIS) is employed as the iodinating agent. In the presence of a strong acid like trifluoroacetic acid (TFA), NIS becomes a potent source of an electrophilic iodine species (I+).[8][9] The protonation of NIS by TFA enhances its reactivity.[8][10] The electron-rich imidazo[1,2-a]pyridine ring attacks the electrophilic iodine, leading to the formation of a sigma complex (Wheland intermediate). Subsequent deprotonation by the conjugate base restores aromaticity and yields the final this compound product. The regioselectivity is governed by the directing effects of the methoxy group and the fused imidazole ring.

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a nominal 100-gram scale of the final product. All operations should be conducted in a well-ventilated fume hood or an appropriate process chemistry reactor.

Materials and Reagents
ReagentMW ( g/mol )Equiv.Moles (mol)Mass / VolumeSupplier/Grade
Step 1
2-Amino-4-methoxypyridine124.141.000.805100 gACS Reagent ≥98%
Chloroacetaldehyde (50 wt% in H₂O)78.502.001.61253 g (218 mL)Synthesis Grade
Sodium Bicarbonate (NaHCO₃)84.012.001.61135 gACS Reagent ≥99%
Ethanol (EtOH)46.07--500 mLAnhydrous
Ethyl Acetate (EtOAc)88.11--2 LACS Grade
Saturated NaCl Solution (Brine)---500 mL-
Sodium Sulfate (Na₂SO₄)142.04--100 gAnhydrous
Step 2
7-methoxyimidazo[1,2-a]pyridine148.161.000.675100 g (Assumed 84% yield)-
N-Iodosuccinimide (NIS)224.991.050.709159.5 gSynthesis Grade ≥98%
Trifluoroacetic Acid (TFA)114.02--1 LReagent Grade ≥99%
Dichloromethane (DCM)84.93--1.5 LACS Grade
Sodium Thiosulfate (Na₂S₂O₃)158.11--500 mL (10% aq. sol.)-
Sodium Bicarbonate (NaHCO₃)84.01--500 mL (Sat. aq. sol.)-
Experimental Workflow Diagram

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Iodination A1 Charge Reactor: 2-Amino-4-methoxypyridine Ethanol A2 Add NaHCO₃ A1->A2 A3 Slowly Add Chloroacetaldehyde (T < 40°C) A2->A3 A4 Heat to Reflux (78°C) Monitor by TLC/LCMS (4h) A3->A4 A5 Cool to RT Filter Solids A4->A5 A6 Concentrate Filtrate A5->A6 A7 Aqueous Workup: Add EtOAc & Water A6->A7 A8 Separate Layers Wash Organic with Brine A7->A8 A9 Dry (Na₂SO₄), Filter, Concentrate A8->A9 A10 Intermediate: 7-methoxyimidazo[1,2-a]pyridine A9->A10 B1 Charge Reactor: Intermediate from Step 1 Trifluoroacetic Acid (TFA) A10->B1 Proceed to next step B2 Cool to 0-5°C B1->B2 B3 Portion-wise Add NIS (T < 10°C) B2->B3 B4 Stir at 0-5°C Monitor by TLC/LCMS (2h) B3->B4 B5 Reaction Quench: Pour onto Ice-Water B4->B5 B6 Neutralize with NaHCO₃ (aq) (pH ~7-8) B5->B6 B7 Extract with DCM (3x) B6->B7 B8 Combine Organics Wash with Na₂S₂O₃ (aq) B7->B8 B9 Wash with Brine B8->B9 B10 Dry (Na₂SO₄), Filter, Concentrate B9->B10 B11 Purify by Recrystallization (e.g., Ethanol/Heptane) B10->B11 B12 Final Product: This compound B11->B12

Caption: Workflow for the two-step synthesis of this compound.

Step-by-Step Procedure

Step 1: Synthesis of 7-methoxyimidazo[1,2-a]pyridine

  • Reactor Setup: Charge a suitable reactor with 2-Amino-4-methoxypyridine (100 g, 0.805 mol) and ethanol (500 mL). Begin stirring to form a solution.

  • Base Addition: Add sodium bicarbonate (135 g, 1.61 mol) to the solution. The mixture will become a slurry.

  • Reagent Addition (Exotherm Control): To the stirred slurry, add the chloroacetaldehyde solution (253 g, 1.61 mol) dropwise or via an addition funnel over approximately 1 hour. Causality: This is a potentially exothermic reaction. Slow addition is critical on a larger scale to maintain control over the internal temperature, keeping it below 40°C.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 78°C) and maintain for 4 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. (Mobile Phase: 9:1 DCM/Methanol).

  • Workup & Isolation: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove sodium bicarbonate and other inorganic salts. Wash the filter cake with a small amount of ethanol. c. Concentrate the filtrate under reduced pressure to remove the ethanol. d. To the resulting residue, add Ethyl Acetate (1 L) and Water (500 mL). Stir vigorously for 15 minutes. e. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with additional Ethyl Acetate (2 x 250 mL). f. Combine all organic layers and wash with saturated brine (500 mL). g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-methoxyimidazo[1,2-a]pyridine as a solid. The crude product is often of sufficient purity for the next step. Expected Yield: 100-105 g (84-88%).

Step 2: Synthesis of this compound

  • Reactor Setup: Charge the reactor with 7-methoxyimidazo[1,2-a]pyridine (100 g, 0.675 mol) and trifluoroacetic acid (1 L). Stir until all the solid dissolves. Causality: TFA serves as both the solvent and the activating acid for the iodinating agent.[8]

  • Cooling: Cool the solution to 0-5°C using an ice bath.

  • Reagent Addition (Exotherm Control): Add N-Iodosuccinimide (159.5 g, 0.709 mol) portion-wise over 1-2 hours. Causality: The reaction is highly exothermic. Maintaining a low temperature is crucial to prevent side reactions and ensure regioselectivity. Add NIS at a rate that keeps the internal temperature below 10°C.

  • Reaction: Stir the reaction mixture at 0-5°C for 2 hours after the final addition of NIS.

  • IPC: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Workup & Isolation: a. Quenching: Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of ice and water (approx. 3 L). Safety Note: This will generate a significant amount of heat and potentially off-gas. Perform in a well-ventilated area. b. Neutralization: Slowly add saturated sodium bicarbonate solution until the pH of the mixture is neutral to slightly basic (pH 7-8). This will be accompanied by significant gas evolution (CO₂). c. Extraction: Extract the aqueous slurry with dichloromethane (DCM) (3 x 500 mL). d. Washing: Combine the organic layers. Wash with 10% aqueous sodium thiosulfate solution (500 mL) to remove any residual iodine, followed by a wash with saturated brine (500 mL). Causality: The thiosulfate wash quenches any unreacted electrophilic iodine species. e. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/heptane or ethyl acetate/hexanes) to afford this compound as a crystalline solid. Expected Yield: 150-165 g (81-89%).

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the structure and regiochemistry. The proton signals should be consistent with the 8-iodo-substituted product.

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight (m/z for [M+H]⁺: 275.0).

  • HPLC: To determine the purity of the final product (typically >98%).

  • Melting Point: For comparison with literature values.

Safety and Handling Precautions

  • Chloroacetaldehyde: Is toxic and a lachrymator. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • N-Iodosuccinimide (NIS): Is an oxidizing agent and an irritant. Avoid contact with skin and eyes. Store away from moisture and light.[11]

  • Trifluoroacetic Acid (TFA): Is highly corrosive and causes severe burns.[12][13] It should be handled with extreme care in a chemical fume hood.[13] Wear acid-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles.[13] Ensure an eyewash station and safety shower are immediately accessible.[14][15]

  • Dichloromethane (DCM): Is a suspected carcinogen and should be handled in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[11][12][13][15]

References

  • ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]

  • Request PDF. C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Available from: [Link]

  • ResearchGate. Imidazo[1,2-a]pyridines as privileged structures in medicinal chemistry and in our cross-coupling reactions approach. Available from: [Link]

  • ACS Omega. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. Available from: [Link]

  • Wiley Online Library. Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Available from: [Link]

  • MDPI. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Available from: [Link]

  • Semantic Scholar. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Available from: [Link]

  • Letters in Applied NanoBioScience. Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]

  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - N-Iodosuccinimide. Available from: [Link]

  • PMC - NIH. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Available from: [Link]

  • University of California, Santa Cruz. Trifluoroacetic Acid SOP. Available from: [Link]

  • OUCI. N‐Iodosuccinimide (NIS) in Direct Aromatic Iodination. Available from: [Link]

  • ResearchGate. Synthesis of N-Iodosuccinimide and Its Application in H2SO4 as Efficient Iodination Reagent for Deactivated Aromatic Compounds | Request PDF. Available from: [Link]

  • Amherst College. STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. Available from: [Link]

  • PubMed Central. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available from: [Link]

  • ResearchGate. Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Available from: [Link]

  • NIH. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. Available from: [Link]

  • ResearchGate. Synthesis of 2-mercapto-5-methoxyimidazo [4,5-b] pyridine. Available from: [Link]

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Application Note: Strategic Functionalization of the Imidazo[1,2-a]pyridine Core at the C8-Position

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] While functionalization at the C3-position is well-established, selective modification at the C8-position presents a significant synthetic challenge due to the inherent electronic properties of the bicyclic system. However, C8-substituted analogues, such as the phosphodiesterase inhibitor Olprinone, demonstrate unique pharmacological profiles, making the development of robust C8-functionalization methodologies a high-priority area for drug discovery.[1][3] This guide provides a detailed overview and field-proven protocols for achieving selective C8-functionalization, focusing on a reliable two-stage strategy: initial synthesis of a C8-halogenated precursor followed by transition-metal-catalyzed cross-coupling reactions.

Introduction: The Significance and Challenge of C8-Functionalization

The imidazo[1,2-a]pyridine core is a cornerstone of modern drug design, found in marketed drugs like Zolpidem (insomnia), Alpidem (anxiolytic), and Soraprazan (acid reflux).[4][5][6] The scaffold's value lies in its rigid structure and tunable electronic properties, which allow for precise interactions with biological targets.[7]

The primary challenge in derivatizing the imidazo[1,2-a]pyridine core is controlling regioselectivity. The C3-position is the most electron-rich and sterically accessible carbon, making it the default site for electrophilic substitution and many direct C-H functionalization reactions.[8][9] Consequently, a vast body of literature is dedicated to C3-modifications.[9][10]

Functionalization at the pyridine ring, particularly at the C8-position, is less straightforward and requires specific strategies to override the innate reactivity of the C3-position. This guide focuses on the most validated and versatile approach: the synthesis of an 8-halo-imidazo[1,2-a]pyridine intermediate, which serves as a versatile linchpin for introducing diverse functionalities through well-established cross-coupling chemistry.[3]

G cluster_0 Strategic Overview for C8-Functionalization cluster_1 Diverse C8-Functionalized Products start Substituted 2-Aminopyridine step1 Cyclocondensation start->step1 intermediate C8-Halo-Imidazo[1,2-a]pyridine (Key Intermediate) step1->intermediate step2 Pd-Catalyzed Cross-Coupling intermediate->step2 product1 C8-Amides step2->product1 Aminocarbonylation product2 C8-Aryl Derivatives step2->product2 Suzuki Coupling product3 C8-Amino Derivatives step2->product3 Buchwald-Hartwig Amination

Figure 1: General workflow for the synthesis of C8-functionalized imidazo[1,2-a]pyridines.

Protocol I: Synthesis of the 8-Iodoimidazo[1,2-a]pyridine Key Intermediate

Direct halogenation of the parent imidazo[1,2-a]pyridine core typically results in substitution at the C3-position.[11][12] Therefore, the most reliable strategy to install a halogen at C8 is to construct the bicyclic system from a pre-halogenated starting material. This protocol details the synthesis of 8-iodoimidazo[1,2-a]pyridine from 3-iodo-2-aminopyridine.[3]

Experimental Protocol: Synthesis of 8-Iodoimidazo[1,2-a]pyridine

Materials:

  • 3-Iodo-2-aminopyridine

  • Chloroacetaldehyde (50 wt.% solution in H₂O)

  • Ethanol (EtOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • To a round-bottom flask, add 3-iodo-2-aminopyridine (1.0 eq).

  • Add ethanol to dissolve the starting material (approx. 10 mL per 1 g of aminopyridine).

  • Add chloroacetaldehyde solution (1.5 eq) dropwise to the stirred solution at room temperature.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • To the resulting residue, add ethyl acetate (20 mL) and a saturated aqueous solution of NaHCO₃ (20 mL).

  • Transfer the mixture to a separatory funnel, shake well, and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 8-iodoimidazo[1,2-a]pyridine as a solid. The synthesis of iodoimidazo[1,2-a]pyridine substrates can be achieved in high yields (84-91%) using this method.[3]

Scientific Rationale

The causality of this protocol hinges on the classic condensation reaction between a 2-aminopyridine derivative and an α-halo-aldehyde. The amino group of the pyridine acts as a nucleophile, attacking the aldehyde carbonyl. The subsequent cyclization and dehydration steps form the fused imidazole ring. By starting with the halogen pre-installed on the pyridine ring at the 3-position, its location is fixed, resulting in the desired 8-iodo substitution pattern on the final imidazo[1,2-a]pyridine product.[3]

Protocol II: C8-Functionalization via Palladium-Catalyzed Cross-Coupling

With the 8-iodo-imidazo[1,2-a]pyridine intermediate in hand, a vast array of functional groups can be introduced using palladium-catalyzed cross-coupling reactions. This section details the protocol for aminocarbonylation to generate C8-carboxamides, a motif present in several bioactive molecules.[3]

Experimental Protocol: Palladium-Catalyzed Aminocarbonylation

This protocol describes the synthesis of 8-carboxamido derivatives from 8-iodoimidazo[1,2-a]pyridine using a palladium catalyst and carbon monoxide (CO).[3]

Materials:

  • 8-Iodoimidazo[1,2-a]pyridine (1.0 eq)

  • Amine (e.g., morpholine, piperidine, etc.) (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • 1,1′-Bis(diphenylphosphino)ferrocene (dppf) (0.04 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Toluene, anhydrous

  • Carbon Monoxide (CO) gas (balloon or pressurized vessel)

  • Schlenk tube or high-pressure autoclave

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add 8-iodoimidazo[1,2-a]pyridine (1.0 eq), Pd(OAc)₂ (0.02 eq), and dppf (0.04 eq).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous toluene, the desired amine (1.5 eq), and triethylamine (3.0 eq) via syringe.

  • Evacuate the flask and backfill with carbon monoxide gas (1 atm, balloon). For higher pressures, transfer the sealed reaction mixture to an autoclave.

  • Stir the reaction mixture at 100 °C.

  • Monitor the reaction by TLC. Upon completion (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 8-carboxamido-imidazo[1,2-a]pyridine.

Data Summary & Reaction Scope

The aminocarbonylation protocol is versatile and accommodates a range of amines.[3]

EntryAmineProductYield (%)[3]
1Morpholine8-(Morpholine-4-carbonyl)imidazo[1,2-a]pyridine85
2Piperidine8-(Piperidine-1-carbonyl)imidazo[1,2-a]pyridine82
3AnilineN-Phenylimidazo[1,2-a]pyridine-8-carboxamide75
4BenzylamineN-Benzylimidazo[1,2-a]pyridine-8-carboxamide78
Mechanistic Insight: The Aminocarbonylation Catalytic Cycle

The reaction proceeds via a well-established palladium catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimization.

G cluster_0 Pd-Catalyzed Aminocarbonylation Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex1 R-Pd(II)L₂-I ox_add->pd_complex1 co_insert CO Insertion pd_complex1->co_insert pd_complex2 (RCO)-Pd(II)L₂-I co_insert->pd_complex2 nuc_attack Nucleophilic Attack (Amine) pd_complex2->nuc_attack red_elim Reductive Elimination nuc_attack->red_elim red_elim->pd0 product Product (Amide) red_elim->product substrate Substrate (R-I) substrate->ox_add amine Amine (R'₂NH) amine->nuc_attack co CO co->co_insert

Figure 2: Simplified catalytic cycle for the palladium-catalyzed aminocarbonylation of 8-iodoimidazo[1,2-a]pyridine.

Cycle Explanation:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 8-iodo-imidazo[1,2-a]pyridine, forming a Pd(II) complex.

  • CO Insertion: Carbon monoxide coordinates to the palladium center and subsequently inserts into the Pd-Carbon bond, forming an acyl-palladium intermediate.

  • Nucleophilic Attack: The amine attacks the electrophilic carbonyl carbon of the acyl group.

  • Reductive Elimination: The C-N bond is formed, releasing the final amide product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Extending the Methodology: Other C8 Cross-Coupling Reactions

The 8-iodo intermediate is a gateway to other important transformations. While detailed protocols require case-by-case optimization, the following templates serve as excellent starting points for researchers.

C8-Arylation via Suzuki-Miyaura Coupling

This reaction introduces aryl or heteroaryl groups at the C8-position.

  • Key Reagents: 8-Iodoimidazo[1,2-a]pyridine, an arylboronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • General Conditions: The reaction is typically run in a solvent mixture like Dioxane/H₂O or DME at elevated temperatures (80-110 °C).

C8-Amination via Buchwald-Hartwig Amination

This reaction forms a C-N bond, attaching primary or secondary amines to the C8-position.

  • Key Reagents: 8-Iodoimidazo[1,2-a]pyridine, the desired amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., NaOt-Bu, K₃PO₄).

  • General Conditions: Anhydrous, inert conditions are critical. Solvents like toluene or dioxane are common, with temperatures ranging from 80-120 °C.

Conclusion and Future Outlook

Selective functionalization of the imidazo[1,2-a]pyridine core at the C8-position is a critical capability for expanding the chemical space available to medicinal chemists. The strategy outlined in this guide—synthesis of an 8-iodo intermediate followed by palladium-catalyzed cross-coupling—is a robust, versatile, and high-yielding approach.[3] It provides reliable access to C8-amides, biaryls, and amines, which are key pharmacophores. While direct C8 C-H activation remains a developing field, the methodologies presented here are field-proven and offer a powerful platform for the synthesis of novel, C8-substituted imidazo[1,2-a]pyridines for drug discovery and development.

References

  • Tali, J. A., Kumar, G., Sharma, B. K., Rasool, Y., Sharma, Y., & Shankar, R. (2023). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 21(37), 7267-7289. [Link]

  • Li, Y., Wan, J. P., & Liu, Y. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(19), 6669. [Link]

  • Tali, J. A., et al. (2023). Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. Request PDF on ResearchGate. [Link]

  • Ma, C., Chen, M., Feng, Z., Zhang, Y., Jiang, Y., & Yu, B. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry, 45(22), 9302-9314. [Link]

  • Sha, S., Chen, Y., Yang, Q., & Wu, W. (2022). Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. Green Synthesis and Catalysis, 3(3), 237-251. [Link]

  • Gandeepan, P., & Rajamalli, P. (2018). Palladium catalyzed 8-aminoimidazo[1,2-a]pyridine (AIP) directed selective β-C(sp2)–H arylation. Organic & Biomolecular Chemistry, 16(44), 8549-8554. [Link]

  • Yu, H., et al. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. RSC Advances, 8(49), 27953-27957. [Link]

  • Kumar, A., et al. (2015). Copper catalyzed tandem oxidative C–H amination/cyclizations: Direct access to imidazo[1,2-a]pyridines. RSC Advances, 5(21), 16301-16305. [Link]

  • Worlikar, S. A., et al. (2019). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. ACS Medicinal Chemistry Letters, 10(10), 1438-1443. [Link]

  • Yu, H., et al. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Advances, 8(49), 27953-27957. [Link]

  • Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 91, 01002. [Link]

  • S. A. A. S., & S. K. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 50(94), 14782-14796. [Link]

  • Yuan, Y., & Lei, A. (2018). Amination of imidazo[1,2-a]pyridines through C-H/N-H cross-coupling reaction. Scheme available on ResearchGate. [Link]

  • Yu, H., et al. (2018). Chlorination of imidazo[1,2-a]pyridines. Figure available on ResearchGate. [Link]

  • Enguehard, C., et al. (2003). Palladium-catalyzed regioselective arylation of imidazo[1,2-a]pyrimidine. Organic Letters, 5(25), 4835-4837. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • da Silva, G. G., et al. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Sipos, G., et al. (2022). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 27(19), 6608. [Link]

  • Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. [Link]

  • da Silva, G. G., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Mondal, S., et al. (2020). Halogenation of Imidazo[1,2‐α]pyridines with DXDMH (X=Cl, Br and I) Using DMSO as a Solvent and an Oxidant. ChemistrySelect, 5(40), 12329-12332. [Link]

  • Enguehard, C., et al. (2003). Palladium-Catalyzed Regioselective Arylation of Imidazo[1,2-a]pyrimidine. Request PDF on ResearchGate. [Link]

  • Singh, S., & Singh, U. P. (2022). Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate. ResearchGate. [Link]

  • Kishbaugh, T. L. (2016). Pyridines and Imidazopyridines with Medicinal Significance. Current Topics in Medicinal Chemistry, 16(28), 3274-3302. [Link]

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Application Notes and Protocols: Leveraging 8-Iodo-7-methoxyimidazo[1,2-a]pyridine for PET Ligand Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold in PET Imaging

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous clinically approved drugs.[1][2] Its favorable physicochemical properties, including metabolic stability and blood-brain barrier permeability, have made it an attractive framework for the development of novel Positron Emission Tomography (PET) imaging agents. PET is a highly sensitive, non-invasive imaging technique that allows for the in vivo quantification of physiological and biochemical processes, playing a crucial role in drug development and clinical diagnostics.[3] The ability to label imidazo[1,2-a]pyridine derivatives with positron-emitting radionuclides such as Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F) enables the visualization and study of a wide array of biological targets, including enzymes, receptors, and transporters.

This guide provides a comprehensive overview of the application of 8-iodo-7-methoxyimidazo[1,2-a]pyridine as a versatile precursor for the synthesis of PET ligands. We will delve into detailed protocols for its synthesis and subsequent radiolabeling with both ¹¹C and ¹⁸F, offering insights into the underlying chemical principles and experimental best practices.

The Strategic Advantage of this compound

The choice of this compound as a precursor is strategic for several reasons:

  • Versatile Handle for Radiolabeling: The iodine atom at the 8-position serves as a versatile functional group for introducing radionuclides. It can be readily displaced in radiofluorination reactions or serve as a site for radioiodination. Furthermore, it opens the door to transition metal-catalyzed radiolabeling techniques.

  • Modulation of Physicochemical Properties: The methoxy group at the 7-position can influence the lipophilicity and metabolic stability of the final PET ligand, potentially improving its pharmacokinetic profile.

  • Established Synthetic Accessibility: The imidazo[1,2-a]pyridine scaffold can be synthesized through well-established synthetic routes, and the specific precursor, this compound, is commercially available, facilitating its use in research and development.

Part 1: Synthesis of the this compound Precursor

While commercially available, understanding the synthesis of the precursor is crucial for custom modifications and troubleshooting. The following is a representative protocol based on established methods for the synthesis of imidazo[1,2-a]pyridines.[2]

Synthetic Scheme

A 2-Amino-3-iodo-4-methoxypyridine C This compound A->C Reflux, Ethanol B α-Bromoacetaldehyde B->C

Caption: Synthetic route to this compound.

Experimental Protocol

Materials:

  • 2-Amino-3-iodo-4-methoxypyridine

  • α-Bromoacetaldehyde diethyl acetal

  • Hydrochloric acid (2M)

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Hydrolysis of Acetal: To a solution of α-bromoacetaldehyde diethyl acetal in ethanol, add 2M hydrochloric acid. Stir the mixture at room temperature for 2 hours to generate α-bromoacetaldehyde in situ.

  • Cyclization: To the solution from step 1, add 2-amino-3-iodo-4-methoxypyridine.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to afford this compound as a solid.

Self-Validation: The identity and purity of the synthesized precursor should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data should be compared with literature values or data from a commercial standard.

Part 2: Radiolabeling Protocols

The this compound precursor can be radiolabeled with either ¹¹C or ¹⁸F to generate PET tracers.

Protocol 1: ¹¹C-Labeling via N-Methylation

This protocol describes the synthesis of a [¹¹C]methylated imidazo[1,2-a]pyridine derivative. This requires a precursor with a suitable nucleophilic site for methylation, which can be introduced onto the core scaffold. For the purpose of this guide, we will assume a derivative of this compound has been synthesized with a free secondary amine for methylation.

cluster_0 ¹¹C Production & Methylating Agent Synthesis cluster_1 Radiolabeling & Purification A [¹¹C]CO₂ from Cyclotron B [¹¹C]CH₄ A->B Reduction C [¹¹C]CH₃I or [¹¹C]CH₃OTf B->C Iodination or Triflation E [¹¹C]Radiolabeling Reaction C->E D Precursor (Desmethyl-derivative of This compound) D->E F HPLC Purification E->F G Formulation F->G

Caption: Workflow for the synthesis of a ¹¹C-labeled imidazo[1,2-a]pyridine PET ligand.

Materials:

  • Desmethyl-precursor of the target ligand

  • [¹¹C]Methyl iodide or [¹¹C]methyl triflate

  • Anhydrous N,N-dimethylformamide (DMF)

  • HPLC system with a semi-preparative column

  • Solid-phase extraction (SPE) cartridge (e.g., C18)

  • Sterile water for injection

  • Ethanol for injection

Procedure:

  • Preparation of [¹¹C]Methylating Agent: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[3] Convert the [¹¹C]CO₂ to [¹¹C]methyl iodide or [¹¹C]methyl triflate using an automated radiochemistry synthesis module.

  • Radiolabeling Reaction: Dissolve the desmethyl-precursor (typically 0.5-1.0 mg) in anhydrous DMF (200-300 µL) in a reaction vessel. Trap the gaseous [¹¹C]methyl iodide or [¹¹C]methyl triflate in this solution.

  • Heating: Heat the reaction mixture at an optimized temperature (e.g., 80-120 °C) for a specified time (e.g., 5-10 minutes).

  • Quenching and Purification: After cooling, quench the reaction with water and inject the mixture onto a semi-preparative HPLC system for purification of the [¹¹C]labeled product.

  • Formulation: Collect the radioactive peak corresponding to the product. Remove the HPLC solvent under a stream of nitrogen and with gentle heating. Reformulate the final product in a suitable vehicle for injection (e.g., sterile saline with a small percentage of ethanol).

  • Quality Control: Perform quality control tests on the final product, including radiochemical purity (by analytical HPLC), specific activity, pH, and sterility.

Parameter Typical Values Reference
Radiochemical Yield (decay-corrected)40-50%[3]
Radiochemical Purity>99%[3]
Molar Activity (at EOB)296-555 GBq/µmol[3]

Causality Behind Experimental Choices:

  • Choice of Methylating Agent: [¹¹C]Methyl triflate is often more reactive than [¹¹C]methyl iodide, potentially leading to higher yields and shorter reaction times.

  • Solvent: Anhydrous polar aprotic solvents like DMF are used to dissolve the precursor and facilitate the nucleophilic substitution reaction.

  • Purification: HPLC is essential to separate the desired radiolabeled product from unreacted precursor and radioactive impurities, ensuring high radiochemical purity.

Protocol 2: ¹⁸F-Labeling via Copper-Mediated Radiofluorination

The iodine atom on the this compound precursor makes it an excellent candidate for copper-mediated radiofluorination, a powerful method for labeling electron-rich aromatic systems.[4][5]

cluster_0 [¹⁸F]Fluoride Activation cluster_1 Copper-Mediated Fluorination cluster_2 Purification & Formulation A [¹⁸F]Fluoride from Cyclotron B Kryptofix 2.2.2 / K₂CO₃ A->B C Azeotropic Drying B->C D Activated [¹⁸F]F⁻/K₂₂₂ complex C->D G Radiolabeling Reaction D->G E This compound (Precursor) E->G F Copper(I) Catalyst F->G H [¹⁸F]8-Fluoro-7-methoxyimidazo[1,2-a]pyridine G->H I HPLC Purification H->I J Formulation I->J

Caption: Workflow for copper-mediated ¹⁸F-fluorination of this compound.

Materials:

  • This compound

  • [¹⁸F]Fluoride

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide or other suitable copper(I) source

  • Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

  • HPLC system with a semi-preparative column

  • Solid-phase extraction (SPE) cartridge (e.g., C18)

  • Sterile water for injection

  • Ethanol for injection

Procedure:

  • [¹⁸F]Fluoride Activation: Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vessel containing a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropic Drying: Remove the solvent by azeotropic distillation with acetonitrile under a stream of nitrogen at elevated temperature (e.g., 110 °C).

  • Radiolabeling Reaction: To the dried, activated [¹⁸F]F⁻/K₂₂₂ complex, add a solution of this compound (1-5 mg) and the copper(I) catalyst in anhydrous DMSO or DMF.

  • Heating: Heat the reaction mixture at a high temperature (e.g., 140-180 °C) for a specified time (e.g., 15-30 minutes). Microwave heating can also be employed to shorten reaction times.

  • Purification and Formulation: Follow the same purification and formulation steps as described in the ¹¹C-labeling protocol.

  • Quality Control: Perform comprehensive quality control on the final [¹⁸F]labeled product.

Parameter Expected Outcome Rationale
Radiochemical Yield (decay-corrected)Variable, typically 5-40%Dependent on precursor reactivity and reaction conditions.
Radiochemical Purity>95%Essential for safe in vivo administration.
Molar ActivityHighMinimizes potential pharmacological effects of the unlabeled compound.

Trustworthiness and Self-Validation:

  • Catalyst Screening: The choice and amount of copper catalyst and ligand (if any) should be optimized for each specific substrate to maximize radiochemical yield.

  • Reaction Conditions: Temperature and reaction time are critical parameters that need to be carefully controlled and optimized.

  • Precursor Stability: The stability of the iodo-precursor under the reaction conditions should be assessed to identify potential side reactions.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of novel PET ligands. Its strategic design allows for the application of both established and modern radiolabeling methodologies, including ¹¹C-methylation and copper-mediated ¹⁸F-fluorination. The detailed protocols and insights provided in this guide are intended to empower researchers in the field of molecular imaging to leverage this promising scaffold for the development of the next generation of PET radiotracers for a wide range of biological targets.

References

  • Makaravage, K. J., Brooks, A. F., Mossine, A. V., Sanford, M. S., & Scott, P. J. H. (2016). Copper-Mediated Radiofluorination of Arylstannanes with [¹⁸F]KF. Organic Letters, 18(20), 5440–5443. [Link]

  • Ichiishi, N., Brooks, A. F., Makaravage, K. J., Sanford, M. S., & Scott, P. J. H. (2014). Copper-Catalyzed [¹⁸F]Fluorination of (Mesityl)(aryl)iodonium Salts. Organic Letters, 16(11), 3224–3227. [Link]

  • Cai, L., Chin, F. T., Pike, V. W., Toyama, H., Liow, J. S., Zoghbi, S. S., ... & Innis, R. B. (2004). Synthesis and evaluation of two ¹⁸F-labeled 6-iodo-2-(4'-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine derivatives as prospective radioligands for β-amyloid in Alzheimer's disease. Journal of Medicinal Chemistry, 47(9), 2208–2218. [Link]

  • Liu, W., et al. (2023). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. American Journal of Nuclear Medicine and Molecular Imaging, 13(3), 95–106. [Link]

  • Geedkar, D., Kumar, A., & Sharma, P. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22425–22441. [Link]

  • Dhas, A., Deshmukh, S., Pansare, D., Pawar, R., & Kakade, G. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(3), 2565-2573. [Link]

  • Rojas, J., Rivera, Á., & Rincón, J. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2023(2), M1645. [Link]

  • Scott, P. J. H. (2015). Synthesis of PET Radiotracers by Copper-mediated 18 F-Fluorination of (Mesityl)(Aryl)Iodonium Salts and Aryl Iodides. Journal of Nuclear Medicine, 56(supplement 3), 299. [Link]

  • Tredwell, M., & Gouverneur, V. (2012). ¹⁸F-Labeling of Arenes. Angewandte Chemie International Edition, 51(46), 11426–11437. [Link]

  • Zhang, Y., Chen, Z., Wu, W., Zhang, Y., & Su, W. (2013). A CuI-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines and Acetophenones. The Journal of Organic Chemistry, 78(24), 12494–12504. [Link]

  • Kumar, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37015-37027. [Link]

  • Liu, J., Wei, W., Zhao, T., Liu, X., Wu, J., Yu, W., & Chang, J. (2016). Iodine/Copper Iodide-Mediated C–H Functionalization: Synthesis of Imidazo[1,2‑a]pyridines and Indoles from N‑Aryl Enamines. The Journal of Organic Chemistry, 81(19), 9326-9336. [Link]

  • Yan, R. L., Yan, H., Ma, C., Ren, Z. Y., Gao, X. A., Huang, G. S., & Liang, Y. M. (2012). A copper-catalyzed one-pot procedure for the synthesis of imidazo[1,2-a]pyridines with aminopyridines and nitroolefins using air as oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028. [Link]

  • Wang, Y., et al. (2020). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. Frontiers in Chemistry, 8, 603. [Link]

  • Pike, V. W. (2018). Hypervalent aryliodine compounds as precursors for radiofluorination. Journal of Labelled Compounds and Radiopharmaceuticals, 61(3), 196–227. [Link]

  • Lee, E., & Hooker, J. M. (2016). Arene Radiofluorination Enabled by Photoredox-Mediated Halide Interconversion. Journal of the American Chemical Society, 138(35), 11133–11136. [Link]

  • Fier, P. S., & Hartwig, J. F. (2012). Room Temperature Photochemical Copper-Mediated Fluorination of Aryl Iodides. Journal of the American Chemical Society, 134(12), 5524–5527. [Link]

  • Bernard-Gauthier, V., et al. (2016). A Convenient Route to New (Radio)Fluorinated and (Radio)Iodinated Cyclic Tyrosine Analogs. Molecules, 21(11), 1469. [Link]

  • Brooks, A. F., et al. (2017). Derisking the Cu-Mediated ¹⁸F-Fluorination of Heterocyclic Positron Emission Tomography Radioligands. Journal of the American Chemical Society, 139(24), 8267–8276. [Link]

  • Gendron, T., et al. (2017). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 22(10), 1639. [Link]

  • Djapovic, M., et al. (2021). Synthesis and characterization of polyethylene terephthalate (PET) precursors and potential degradation products. Chemosphere, 275, 130005. [Link]

  • Preshlock, S., et al. (2016). Chemistry of PET Radiopharmaceuticals: Labelling Strategies. Radiology Key. [Link]

  • ResearchGate. (n.d.). C3‐Iodination of imidazo[1,2‐a]pyridines. Retrieved January 20, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions for 8-Iodo-7-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 8-Iodo-7-methoxyimidazo[1,2-a]pyridine. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established mechanistic principles and practical laboratory experience. Our goal is to empower you to overcome common challenges and achieve high-yielding, reproducible results.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering causal explanations and actionable solutions.

Q1: Why am I observing low to no product yield, with significant recovery of my this compound starting material?

This is a common issue that typically points to a problem with one of the three key steps in the Suzuki catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[1][2] For a substrate like this compound, the electron-rich nature of the imidazopyridine ring can influence catalyst activity.

Potential Causes & Step-by-Step Solutions:

  • Inactive Catalyst: The Pd(0) active species may not be forming efficiently from your Pd(II) precatalyst, or it may be deactivated. The nitrogen atoms in the imidazo[1,2-a]pyridine core can act as Lewis bases and coordinate to the palladium center, inhibiting its catalytic activity.[3]

    • Solution 1: Choice of Palladium Precatalyst and Ligand. For electron-rich heteroaryl iodides, a more active catalyst system is often required.[4] Instead of traditional catalysts like Pd(PPh₃)₄, consider using pre-formed Pd(0) sources like Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or DavePhos.[4][5] These ligands promote the crucial oxidative addition step and stabilize the active catalytic species.[4]

    • Solution 2: Ensure an Inert Atmosphere. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[3] It is critical to thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[6]

  • Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium center is a critical, and often rate-limiting, step. This step is highly dependent on the choice of base and solvent.[7]

    • Solution 1: Base Selection. The base activates the boronic acid to form a more nucleophilic boronate species.[7] For N-heterocyclic substrates, inorganic bases are often effective.[8] Start with a moderately strong base like K₂CO₃ or K₃PO₄. If the reaction is still sluggish, a stronger base like Cs₂CO₃ may be beneficial, as the larger cation can increase the solubility and reactivity of the base.[9]

    • Solution 2: Solvent System. A polar, aprotic solvent is generally preferred to facilitate the dissolution of the reagents and intermediates. A mixture of a solvent like 1,4-dioxane or DME with water is a common starting point.[10] The water is crucial for activating the boronic acid with the base.[11] Experiment with the solvent ratio (e.g., 4:1 or 5:1 organic solvent to water).

Q2: My reaction is producing significant byproducts. How can I identify and minimize them?

The most common byproducts in Suzuki reactions are the result of homocoupling of the boronic acid and dehalogenation of the starting material.[2][3]

Common Byproducts and Mitigation Strategies:

ByproductIdentification (MS or NMR)CauseMitigation Strategy
Boronic Acid Homocoupling A biaryl product derived from your boronic acid partner.Often caused by the presence of oxygen, which can lead to Pd(II) species that promote this side reaction.[3]Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[3]
Dehalogenation Formation of 7-methoxyimidazo[1,2-a]pyridine.The palladium catalyst can react with hydride sources in the reaction mixture (e.g., solvent, base, or impurities) leading to reductive elimination of the dehalogenated product.[2]Use high-purity, anhydrous solvents. If using an amine base, consider switching to an inorganic base. Ensure the reaction is performed under a scrupulously inert atmosphere.
Protodeboronation Your boronic acid is converted back to the corresponding arene.This occurs when the boronic acid reacts with a proton source, often water or acidic impurities, before transmetalation can occur.[3]Use a suitable base to quickly convert the boronic acid to the more stable boronate. Avoid acidic conditions and ensure your reagents are of high purity.
Q3: The reaction starts but then stalls, leaving a mixture of starting material and product. What should I do?

A stalling reaction often points to catalyst decomposition or inhibition over the course of the reaction.

Potential Causes & Solutions:

  • Catalyst Decomposition: The active Pd(0) species can aggregate to form inactive palladium black, especially at higher temperatures.

    • Solution 1: Ligand Choice. Bulky phosphine ligands, such as those from the Buchwald-Hartwig series (e.g., SPhos, XPhos), are designed to stabilize the monomeric Pd(0) species and prevent aggregation.[4]

    • Solution 2: Temperature Control. While heating is often necessary, excessive temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period. Microwave-assisted heating can sometimes provide rapid and uniform heating, leading to shorter reaction times and potentially less catalyst decomposition.[12]

  • Product Inhibition: The product, a biaryl-substituted imidazo[1,2-a]pyridine, may have a higher affinity for the palladium catalyst than the starting material, leading to product inhibition.

    • Solution: Adjust Catalyst Loading. A modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be sufficient to overcome this inhibition and drive the reaction to completion.

Troubleshooting Workflow

G start Low Yield / Incomplete Reaction check_sm Starting Material (SM) Recovered? start->check_sm check_bp Byproducts Observed? start->check_bp sm_yes Yes check_sm->sm_yes Yes sm_no No (Decomposition) check_sm->sm_no No bp_yes Yes check_bp->bp_yes Yes inactive_cat Inactive Catalyst / Poor Oxidative Addition sm_yes->inactive_cat poor_trans Inefficient Transmetalation sm_yes->poor_trans decomp SM/Product Decomposition sm_no->decomp homocoupling Homocoupling bp_yes->homocoupling dehalogenation Dehalogenation bp_yes->dehalogenation bp_no No sol_cat Optimize Catalyst & Ligand (e.g., Pd₂(dba)₃/SPhos) inactive_cat->sol_cat sol_inert Ensure Inert Atmosphere (Degas thoroughly) inactive_cat->sol_inert sol_base Optimize Base (K₂CO₃, K₃PO₄, Cs₂CO₃) poor_trans->sol_base sol_solvent Adjust Solvent System (Dioxane/H₂O, DME/H₂O) poor_trans->sol_solvent sol_temp Lower Reaction Temperature decomp->sol_temp sol_purity Check Reagent Purity decomp->sol_purity homocoupling->sol_inert dehalogenation->sol_inert dehalogenation->sol_purity

Caption: A logical workflow for troubleshooting common issues in the Suzuki coupling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Suzuki reaction?

The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst.[13] The cycle consists of three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.[1]

  • Transmetalation: In the presence of a base, the boronic acid forms a boronate complex, which then transfers its organic group to the Pd(II) center, displacing the halide.[7]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[1]

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-I Pd0->PdII_Aryl Ar-I OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Diaryl Ar'-B(OR)₂ (Base) Transmetal Transmetalation PdII_Diaryl->Pd0 Ar-Ar' RedElim Reductive Elimination ArylI Ar-I Boronic Ar'-B(OR)₂ Base Base Product Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q2: How do I choose the right palladium catalyst and ligand for this compound?

The choice of catalyst and ligand is critical for success, especially with heteroaromatic substrates.

  • Palladium Source: While Pd(PPh₃)₄ can be effective in some cases, it is often less active for challenging substrates. A combination of a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂ with a suitable ligand is generally more robust.[4]

  • Ligand Selection: The this compound is an electron-rich heteroaryl iodide. The oxidative addition step should be relatively facile due to the weak C-I bond. However, the nitrogen atoms in the ring can coordinate to the palladium, potentially inhibiting the reaction.[3] Therefore, bulky and electron-rich phosphine ligands are highly recommended.

    • Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are excellent choices. Their steric bulk promotes reductive elimination and prevents catalyst dimerization, while their electron-donating nature facilitates oxidative addition.[4][5]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are also very effective for Suzuki couplings of heteroaryl halides due to their strong electron-donating properties, which help to stabilize the palladium catalyst.[7]

Q3: What are the most effective bases and solvents for this reaction?

The base and solvent work in concert to facilitate the crucial transmetalation step.

  • Bases:

    • Potassium Carbonate (K₂CO₃): A good, general-purpose base to start with. It is effective and economical.

    • Potassium Phosphate (K₃PO₄): A slightly stronger base that is often used for more challenging couplings. It has been shown to be effective for the coupling of nitrogen-rich heterocycles.[5]

    • Cesium Carbonate (Cs₂CO₃): A strong base that can be highly effective when others fail, partly due to its higher solubility in organic solvents.[10]

  • Solvents:

    • 1,4-Dioxane/Water or DME/Water: These are the most common and reliable solvent systems. The organic component solubilizes the aryl halide and catalyst, while the water is necessary for the base to activate the boronic acid.[10]

    • Toluene/Water: Another effective biphasic system.

    • Anhydrous Solvents (e.g., THF, DMF): While less common for standard Suzuki conditions with boronic acids, these can be used, particularly with organotrifluoroborates or when water-sensitive functional groups are present.

Q4: How can I effectively monitor the reaction progress?

Monitoring the reaction is crucial for determining the optimal reaction time and identifying any issues.

  • Thin-Layer Chromatography (TLC): This is the simplest and most common method. Spot the reaction mixture alongside your starting material and, if available, the expected product. A stain like potassium permanganate can be useful for visualizing spots if they are not UV-active.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to track the consumption of your starting material and the formation of your product, as well as identify any byproducts by their mass.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.

  • High-Performance Liquid Chromatography (HPLC): Can be used for quantitative analysis of the reaction mixture over time to obtain kinetic data.

Recommended Starting Conditions

For researchers beginning the optimization of the Suzuki coupling for this compound, the following table provides a set of robust starting conditions.

ParameterRecommended ConditionRationale
Aryl Halide This compound (1.0 equiv)The C-I bond is highly reactive towards oxidative addition.
Boronic Acid Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equiv)A slight excess ensures complete consumption of the limiting aryl iodide.
Palladium Source Pd₂(dba)₃ (1-2 mol %)A reliable Pd(0) source that often gives reproducible results.
Ligand SPhos (2-4 mol %)A bulky, electron-rich ligand well-suited for heteroaryl couplings.[4][5]
Base K₃PO₄ (2.0 - 3.0 equiv)An effective base for nitrogen-containing heterocycles.[5]
Solvent 1,4-Dioxane / H₂O (4:1 v/v)A standard, effective solvent system for Suzuki reactions.[10]
Temperature 80 - 100 °CProvides sufficient thermal energy without promoting excessive catalyst decomposition.
Atmosphere Argon or NitrogenEssential to prevent oxidation and deactivation of the catalyst.[3][6]

References

Sources

Technical Support Center: Sonogashira Coupling of 8-Iodo-7-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the Sonogashira coupling of 8-Iodo-7-methoxyimidazo[1,2-a]pyridine. Our focus is to move beyond generic protocols and address the specific challenges you may encounter with this electron-rich heterocyclic substrate.

Introduction: The Nuances of Coupling with Imidazo[1,2-a]pyridines

The Sonogashira coupling is a powerful tool for forging carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] However, the unique electronic properties of the this compound substrate—specifically its electron-rich nature—can predispose the reaction to a distinct set of side product formations. This guide is designed to help you anticipate, identify, and mitigate these common issues, leading to higher yields and purer products.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My primary side product is the homocoupling of my alkyne (Glaser coupling). How can I prevent this?

Answer: The formation of a 1,3-diyne, resulting from the homocoupling of your terminal alkyne, is one of the most common side reactions in Sonogashira couplings, often referred to as Glaser coupling.[1][3] This is particularly prevalent in reactions involving copper(I) co-catalysts, where the presence of oxygen facilitates the oxidative dimerization of copper acetylide intermediates.[3][4]

Causality: The copper(I) co-catalyst, while accelerating the desired reaction, also catalyzes the oxidative homocoupling of the alkyne. This side reaction is especially favored under aerobic conditions.

Troubleshooting Protocol:

  • Rigorous Degassing: Oxygen is a key culprit in Glaser coupling.[3][5] Ensure your solvent and reaction mixture are thoroughly degassed. Standard inert gas sparging (with argon or nitrogen) is good, but for sensitive substrates, a minimum of three freeze-pump-thaw cycles is recommended.

  • Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[1][5] These reactions may require a different palladium ligand system (e.g., bulky, electron-rich phosphine ligands) and potentially slightly higher reaction temperatures to proceed efficiently.[6][7]

  • Slow Addition of the Alkyne: If you must use a copper-catalyzed system, adding the alkyne slowly via a syringe pump can help to keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.[3][8]

  • Base Selection: Ensure your amine base (e.g., triethylamine, diisopropylethylamine) is freshly distilled and dry. Impurities can sometimes promote side reactions.

FAQ 2: I am observing a significant amount of the dehalogenated starting material, 7-methoxyimidazo[1,2-a]pyridine. What is causing this hydrodehalogenation?

Answer: Hydrodehalogenation, the replacement of the iodine atom with a hydrogen atom, is another common side reaction that reduces the yield of your desired product.[3] This can occur through several potential mechanisms under Sonogashira conditions.

Causality: The formation of palladium hydride species in the catalytic cycle can lead to the reductive cleavage of the carbon-iodine bond. This can be exacerbated by impurities in the reagents or solvent, or by certain reaction conditions.

Troubleshooting Protocol:

  • Solvent and Base Purity: Ensure your solvent and amine base are anhydrous. Water or other protic impurities can be a source of protons for the hydrodehalogenation process.

  • Reaction Temperature: While aryl iodides are generally reactive at lower temperatures, prolonged reaction times at elevated temperatures can sometimes promote hydrodehalogenation.[1][9] If your coupling is sluggish, consider optimizing the catalyst and ligand system rather than solely increasing the temperature.

  • Catalyst Choice: While less common, some palladium catalysts or ligand combinations may be more prone to forming hydride species. If this issue persists, consider screening alternative palladium sources or ligands.

FAQ 3: My reaction mixture turns black, and I'm getting poor conversion. What is this precipitate and how can I avoid it?

Answer: The formation of a black precipitate, commonly known as "palladium black," is indicative of the decomposition of your palladium catalyst.[5] This leads to a loss of catalytic activity and, consequently, low to no product yield.

Causality: Palladium(0) species can agglomerate and precipitate out of solution, especially at higher temperatures or in the presence of impurities. Certain solvents, like THF, have been anecdotally reported to promote this decomposition.[5][10]

Troubleshooting Protocol:

  • Use a Pre-catalyst: Instead of air-sensitive Pd(0) sources like Pd(PPh₃)₄, consider using more stable Pd(II) pre-catalysts such as PdCl₂(PPh₃)₂.[5] These are typically more robust and are reduced in situ to the active Pd(0) species.

  • Ligand Stoichiometry: Ensure an appropriate ligand-to-palladium ratio. Excess phosphine ligand can help stabilize the palladium catalyst in solution and prevent agglomeration.

  • Solvent Choice: If you are using THF and observing palladium black, consider switching to other common Sonogashira solvents like DMF, acetonitrile, or a toluene/amine mixture.[11]

  • Temperature Control: Avoid excessive heating. For a reactive substrate like an aryl iodide, the reaction should proceed at a mild temperature, often room temperature to 50°C.[1]

Part 2: Visualizing the Reaction and Side Pathways

To better understand the competing reactions, the following diagrams illustrate the desired Sonogashira pathway and the major off-cycle reactions leading to common side products.

Sonogashira_Troubleshooting cluster_desired Desired Sonogashira Cycle cluster_side Common Side Reactions cluster_glaser Glaser Homocoupling cluster_hydrodehalogenation Hydrodehalogenation cluster_decomposition Catalyst Decomposition A Pd(0)L2 B Ar-Pd(II)-I(L2) A->B Oxidative Addition (Ar-I) C Ar-Pd(II)-C≡CR(L2) B->C Transmetalation (from Cu-C≡CR) C->A Reductive Elimination Product Ar-C≡CR (Desired Product) C->Product D R-C≡C-H E R-C≡C-Cu D->E Cu(I), Base F R-C≡C-C≡C-R (Diyne Side Product) E->F O2 (Oxidation) G Ar-Pd(II)-I(L2) H Ar-H (Dehalogenated Side Product) G->H Source of H+ I Pd(0)L2 J Palladium Black (Inactive) I->J High Temp/ Impurities

Caption: Desired Sonogashira cycle and major side reaction pathways.

Part 3: Quantitative Guide to Reaction Parameters

The following table summarizes key reaction parameters and their typical ranges for the Sonogashira coupling of this compound.

ParameterRecommended RangeRationale & Troubleshooting Notes
Palladium Catalyst PdCl₂(PPh₃)₂ (1-5 mol%)Pd(PPh₃)₄ (1-5 mol%)Pd(II) pre-catalysts are often more stable.[5] Higher catalyst loading may be needed for challenging couplings, but can increase cost and side reactions.
Copper(I) Co-catalyst CuI (2-10 mol%)Essential for the copper-catalyzed pathway. If Glaser coupling is a major issue, switch to a copper-free protocol.[1]
Base Triethylamine (Et₃N)Diisopropylethylamine (DIPEA)Use 2-4 equivalents. Must be anhydrous and high purity.[5] Serves to neutralize the HI generated and deprotonate the alkyne.
Solvent DMF, Acetonitrile, Toluene/Et₃NMust be anhydrous and degassed. THF can sometimes promote palladium black formation.[5][10]
Temperature Room Temperature to 60°CAryl iodides are highly reactive and often do not require high temperatures.[1] Start at room temperature and gently warm if the reaction is sluggish.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent Glaser coupling and catalyst degradation.[5]

Part 4: Experimental Protocol - A Validated Starting Point

This protocol provides a robust starting point for the Sonogashira coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv)

  • CuI (0.04 equiv)

  • Triethylamine (3.0 equiv), freshly distilled

  • Anhydrous DMF

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF and freshly distilled triethylamine via syringe.

  • Degas the resulting mixture by bubbling argon through it for 15 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.[5]

  • If the reaction is slow after several hours, gently warm the mixture to 40-50°C.

  • Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Caption: Experimental workflow for Sonogashira coupling.

References

  • BenchChem. Troubleshooting low reactivity in Sonogashira coupling reactions.
  • Royal Society of Chemistry. Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1.
  • Wikipedia. Sonogashira coupling.
  • BenchChem. Technical Support Center: Sonogashira Coupling for Pyridine-Imidazole Synthesis.
  • BenchChem. Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides.
  • ResearchGate.
  • Wang, X., et al. (2022). C−I Selective Sonogashira and Heck Coupling Reactions Catalyzed by Aromatic Triangular Tri‐palladium. European Journal of Organic Chemistry.
  • Reddit. Sonogashira troubleshooting help needed.
  • National Center for Biotechnology Information. Copper-free Sonogashira cross-coupling reactions: an overview.
  • ACS Publications.
  • Reddit. Struggling to make a sonogashira coupling reaction happen.
  • ResearchGate. What is the best procedure for Sonogashira coupling?.
  • Chemistry LibreTexts. Sonogashira Coupling.
  • YouTube. Sonogashira Coupling.

Sources

Preventing deiodination of 8-Iodo-7-methoxyimidazo[1,2-a]pyridine during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 8-Iodo-7-methoxyimidazo[1,2-a]pyridine. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. A common challenge encountered during reactions involving this and similar aryl iodides is deiodination, the undesired cleavage of the carbon-iodine bond and its replacement with a hydrogen atom. This side reaction can significantly lower the yield of the desired product and introduce purification challenges.

The C–I bond is the longest and weakest of the carbon-halogen bonds, making aryl iodides highly reactive but also susceptible to degradation under certain conditions.[1][2] This guide provides in-depth, field-proven insights and troubleshooting protocols to help you mitigate deiodination and maximize the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a significant problem?

Deiodination, specifically referred to as hydrodeiodination in this context, is a side reaction where the iodine atom on the imidazo[1,2-a]pyridine core is replaced by a hydrogen atom.[3][4] This converts your starting material, this compound, into the byproduct 7-methoxyimidazo[1,2-a]pyridine.

This process is problematic for several key reasons:

  • Reduced Yield: It consumes your starting material, directly lowering the theoretical maximum yield of your target molecule.

  • Purification Complexity: The deiodinated byproduct often has similar chromatographic properties to the starting material and sometimes even the desired product, complicating isolation and purification.

  • Wasted Reagents: The consumption of the starting material also means that expensive catalysts, ligands, and coupling partners are wasted in a non-productive pathway.

Given the high reactivity of aryl iodides, they are generally more susceptible to this side reaction compared to the corresponding aryl bromides or chlorides.[4]

Q2: What are the primary mechanistic causes of deiodination in cross-coupling reactions?

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), the most widely accepted mechanism for deiodination involves the formation of a palladium-hydride (Pd-H) species.[3] This highly reactive intermediate can transfer a hydride to the aryl iodide, leading to the deiodinated byproduct and regenerating the Pd(0) catalyst in a non-productive cycle.

Several factors within your reaction can generate or promote the formation of these Pd-H species:

  • The Base: Certain bases can act as a source of hydride. Strong bases, such as sodium tert-butoxide (NaOtBu), are often more prone to promoting deiodination than weaker inorganic bases.[3][4]

  • The Solvent: Protic solvents (e.g., alcohols) are direct hydride sources. Some polar aprotic solvents like DMF and dioxane have also been observed to promote deiodination more than non-polar solvents like toluene.[4][5] This can occur through decomposition pathways or by facilitating the formation of Pd-H species.

  • Hydrogen Donors: Trace amounts of water or other hydrogen-donating impurities in the reagents or solvents can be a significant source of hydrides.[4]

  • The Organoboron Reagent (in Suzuki Coupling): Boronic acids can undergo a side reaction called protodeborylation, especially with heteroaryl boronic acids, which can indirectly contribute to the formation of hydride sources.[6]

Q3: Are imidazo[1,2-a]pyridine scaffolds particularly sensitive to deiodination?

Yes, electron-rich heterocyclic systems can be more susceptible to dehalogenation.[4] The imidazo[1,2-a]pyridine ring system is electron-rich, which can influence the stability of the C-I bond and the kinetics of the various steps in a catalytic cycle. Furthermore, the presence of the pyridine nitrogen introduces a potential coordination site for the metal catalyst, which can alter its reactivity in ways that may favor deiodination under non-optimized conditions. For some N-H containing heterocycles, dehalogenation is a known issue that can be suppressed by protecting the nitrogen.[7] While this compound does not have an acidic N-H, its electronic properties still make careful reaction design essential.

Troubleshooting Guide: A Stepwise Approach to Preventing Deiodination

If you are observing significant deiodination of this compound, follow this systematic troubleshooting workflow. The goal is to optimize the reaction conditions to favor the desired productive coupling pathway over the undesired deiodination pathway.

G cluster_0 start Deiodination Observed ligand Step 1: Optimize Catalyst & Ligand start->ligand Start Here base Step 2: Change Base ligand->base Still an issue? solvent Step 3: Change Solvent base->solvent Still an issue? temp Step 4: Lower Temperature solvent->temp Still an issue? purity Step 5: Verify Reagent Purity temp->purity Still an issue? success Problem Solved purity->success General Best Practice

Caption: Troubleshooting workflow for minimizing deiodination.
Step 1: Optimize the Catalyst and Ligand System

The choice of catalyst and, more importantly, the phosphine ligand is the most critical factor in controlling selectivity.[3] The ligand's job is to stabilize the palladium center and modulate its reactivity to accelerate the desired C-C (or C-N, C-O) bond formation (reductive elimination) so that it outcompetes the deiodination pathway.

  • Insight: Move away from older, general-purpose catalysts like Pd(PPh₃)₄, which are often not optimal.[5] Modern, well-defined pre-catalysts combined with bulky, electron-rich ligands provide superior performance.

  • Recommendation: Employ bulky biarylphosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands promote rapid reductive elimination.[3]

ParameterRecommended Ligands/CatalystsRationale
Ligands XPhos, SPhos, RuPhos, dppfBulky and electron-rich ligands that accelerate reductive elimination, minimizing the lifetime of intermediates that can lead to deiodination.[3][8]
Pre-catalysts Pd₂(dba)₃, Pd(OAc)₂Common, stable Pd(0) and Pd(II) sources that are activated in situ by the phosphine ligand.
Integrated Pre-catalysts XPhos Pd G3, SPhos Pd G2These are modern, highly active pre-catalysts that contain the ligand and a stabilized palladium source, ensuring the correct ligand:metal ratio and promoting rapid catalyst activation.
Step 2: Select a Weaker, Non-Coordinating Base

The base is crucial for the transmetalation step in many cross-coupling reactions, but it can also be a primary source of the problematic Pd-H species.

  • Insight: Strong, nucleophilic bases (e.g., NaOtBu, NaOH) can promote deiodination.

  • Recommendation: Switch to a weaker, non-nucleophilic inorganic base.

Base TypeRecommendedAvoid if Deiodination is an IssueRationale
Inorganic K₃PO₄, Cs₂CO₃, K₂CO₃These bases are generally less prone to generating hydride species and are highly effective in Suzuki and Buchwald-Hartwig reactions.[3]
Organic Et₃N, DBUAmine bases can sometimes act as hydride donors.[6]
Alkoxides NaOtBu, KOMeStrong bases that are known to increase the rate of dehalogenation.[3]
Step 3: Choose an Appropriate Solvent

The solvent can influence reaction rates and can be a direct or indirect source of hydrides.

  • Insight: Polar aprotic solvents like DMF and protic solvents like alcohols can be problematic.[4][5]

  • Recommendation: Use non-polar, aprotic solvents.

Solvent ClassRecommendedUse with CautionRationale
Aprotic, Non-polar Toluene, Dioxane, THFThese solvents are generally preferred as they are less likely to act as hydride donors or decompose to form species that promote deiodination.[3][5]
Aprotic, Polar DMF, DMSOHave been observed to increase dehalogenation rates in some systems.[5][9]
Protic Methanol, Ethanol, IsopropanolCan directly serve as hydride sources for the formation of Pd-H species.[4]
Step 4: Lower the Reaction Temperature

Thermal energy affects the rates of all reactions, but not equally. Deiodination may have a higher activation energy than the desired coupling.

  • Insight: Higher temperatures can sometimes increase the rate of deiodination more than the rate of the desired product formation.[4]

  • Recommendation: Run the reaction at the lowest temperature that provides a reasonable reaction rate (e.g., start at 80 °C instead of 110 °C). Monitor the reaction by TLC or LC-MS to find the optimal balance.

Step 5: Ensure High Purity of Reagents and Inert Conditions

This is a fundamental but critical step for all transition-metal-catalyzed reactions.

  • Insight: Water and oxygen can interfere with the catalytic cycle and provide sources for hydride formation.

  • Recommendation:

    • Use anhydrous, degassed solvents. A common method is to sparge the solvent with argon or nitrogen for 15-30 minutes before use.

    • Use high-purity reagents.

    • Ensure the reaction is set up and runs under a robust inert atmosphere (argon or nitrogen).

Example Protocol: Suzuki-Miyaura Coupling Optimized to Minimize Deiodination

This protocol provides a robust starting point for coupling an arylboronic acid with this compound.

Reaction Scheme:

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 0.01 equiv Pd)

  • XPhos (0.022 mmol, 0.022 equiv)

  • Anhydrous Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed Toluene (5 mL)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the this compound, the arylboronic acid, and the potassium phosphate.

  • Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and XPhos. Add them to the reaction vessel.

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill the vessel with argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.

  • Solvent Addition: Using a syringe, add the degassed toluene to the reaction mixture.

  • Heating: Place the vessel in a preheated oil bath or heating block set to 80-90 °C.

  • Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 1-2 hours) by taking a small aliquot. Check for the consumption of starting material and the formation of both the desired product and the deiodinated byproduct (mass = 162.19 g/mol ).

  • Work-up: Once the reaction is complete (or has reached maximum conversion), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the celite pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired product.

References
  • Benchchem. (n.d.). How to prevent dehalogenation in aryl bromide cross-coupling reactions. Benchchem.
  • Benchchem. (n.d.). Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. Benchchem.
  • ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
  • Reddit. (2019, October 7).
  • ACS Publications. (n.d.). Kinetics and mechanism of the radical-induced deiodination of aryl iodides by methoxide ions. The Journal of Organic Chemistry.
  • IISc. (2017, December 7). The Effect of Substituents and Solvents on the Deiodination Reactions of Thyroid Hormones by Iodothyronine Deiodinase Mimics. etd@IISc.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • ResearchGate. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
  • YouTube. (2025, September 17).
  • WWJMRD. (2015). Recent Advances in the development of Suzuki Miyura Coupling Reactions.
  • ResearchGate. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.

Sources

Technical Support Center: Troubleshooting Buchwald-Hartwig Amination with Electron-Rich Imidazopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for navigating the complexities of the Buchwald-Hartwig amination with a particularly challenging class of substrates: electron-rich imidazopyridines. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their C-N cross-coupling reactions and overcome common hurdles. Here, we move beyond generic protocols to provide in-depth, mechanistically grounded solutions to specific problems you may encounter at the bench.

The unique electronic and structural properties of imidazopyridines—namely, their electron-rich nature and the presence of a coordinating pyridine nitrogen—can often lead to unexpected challenges such as low reaction yields, catalyst deactivation, and the formation of tenacious side products. This guide is structured in a question-and-answer format to directly address these issues, offering not just solutions but also a clear rationale for each troubleshooting step.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am observing very low or no conversion of my halo-imidazopyridine starting material. What are the likely causes and how can I address this?

Answer:

Low to no conversion in the Buchwald-Hartwig amination of electron-rich imidazopyridines is a common and frustrating issue. The root causes often trace back to the inherent properties of the substrate and their interaction with the palladium catalyst.

Underlying Causes:

  • Catalyst Inhibition by the Imidazopyridine Nitrogen: The pyridine nitrogen in your imidazopyridine substrate can act as a ligand, coordinating to the palladium center. This can lead to the formation of off-cycle, catalytically inactive palladium complexes, effectively poisoning your catalyst.[1] Electron-rich imidazopyridines are particularly strong ligands, exacerbating this issue.

  • Slow Oxidative Addition: While aryl bromides are generally reactive, the electron-rich nature of the imidazopyridine ring can slow down the crucial oxidative addition step, which is often the rate-determining step in the catalytic cycle.

  • Inefficient Pre-catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species might be inefficient under your current conditions.

Troubleshooting Strategy:

Your primary goal is to favor the productive catalytic cycle over catalyst inhibition. This can be achieved by carefully selecting your catalyst system and reaction conditions.

  • Ligand Selection is Critical: The choice of phosphine ligand is paramount. For electron-rich and potentially coordinating substrates, bulky, electron-rich monodentate biarylphosphine ligands are often the key to success. These ligands create a sterically hindered environment around the palladium center, which disfavors the binding of the imidazopyridine nitrogen while promoting the desired oxidative addition and reductive elimination steps.

    • Recommendation: Screen a panel of Buchwald ligands. Good starting points include XPhos , SPhos , and RuPhos . N-heterocyclic carbenes (NHCs) like IPr can also be highly effective.[2][3]

  • Switch to a Pre-catalyst: Instead of generating the active catalyst in situ from a simple palladium salt (e.g., Pd₂(dba)₃ or Pd(OAc)₂), use a well-defined palladium pre-catalyst. These are air-stable complexes that readily form the active monoligated Pd(0) species upon activation with a base.

    • Recommendation: Employ a G2, G3, or G4 Buchwald pre-catalyst (e.g., XPhos Pd G3). These pre-catalysts are designed for efficient activation and can be particularly effective for challenging substrates.[4]

  • Optimize Your Base: A strong, non-coordinating base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice. However, if your substrate is base-sensitive, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be explored, though they may require higher temperatures.

  • Solvent Matters: Anhydrous, non-coordinating solvents are preferred. Toluene and 1,4-dioxane are standard choices. Ensure your solvent is thoroughly degassed to prevent oxidation of the catalyst.

Question 2: My reaction is producing a significant amount of the hydrodehalogenated imidazopyridine side product. How can I suppress this competing reaction?

Answer:

The formation of the hydrodehalogenated product, where the halogen on your imidazopyridine is replaced by a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations.[5][6] This typically occurs via a competing β-hydride elimination pathway.

Underlying Causes:

  • β-Hydride Elimination: This side reaction is more prevalent with amines that have β-hydrogens. After the formation of the palladium-amido complex, instead of reductive elimination to form the desired C-N bond, a β-hydride on the amine can be eliminated, leading to the formation of a palladium-hydride species. This palladium-hydride can then reductively eliminate with the aryl halide to give the hydrodehalogenated arene.[7]

  • Water as a Hydride Source: Trace amounts of water in the reaction can also contribute to the formation of palladium-hydride species.

Troubleshooting Strategy:

To minimize hydrodehalogenation, you need to promote the rate of reductive elimination relative to β-hydride elimination.

  • Ligand Modification: As with low conversion, the choice of a bulky, electron-donating ligand is crucial. The steric bulk can disfavor the geometry required for β-hydride elimination and accelerate the desired reductive elimination.

    • Recommendation: If you are using a less bulky ligand, switch to one of the Buchwald series (XPhos, SPhos, etc.) or a bulky NHC ligand.

  • Rigorous Control of Reaction Conditions:

    • Anhydrous Conditions: Ensure all your reagents and solvents are scrupulously dried. Use freshly dried solvents and handle reagents under an inert atmosphere (e.g., in a glovebox).

    • Degassing: Thoroughly degas your reaction mixture to remove dissolved oxygen, which can degrade the catalyst and potentially influence side reactions.

  • Choice of Base: The nature of the base can influence the reaction outcome. While strong bases are often necessary, their use can sometimes promote side reactions.

    • Recommendation: If hydrodehalogenation is a major issue with NaOtBu, consider screening other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄).

Visualizing the Process: Catalytic Cycle and Troubleshooting Workflow

To better understand the reaction and guide your troubleshooting efforts, the following diagrams illustrate the Buchwald-Hartwig catalytic cycle with potential pitfalls for imidazopyridine substrates, and a logical workflow for addressing common issues.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X Catalyst_Inhibition Catalyst Inhibition (Imidazopyridine Coordination) Pd0->Catalyst_Inhibition PdII_Aryl Ar-Pd(II)L(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR¹R² PdII_Amine [Ar-Pd(II)L(HNR¹R²)]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation Pd_Amido Ar-Pd(II)L(NR¹R²) Deprotonation->Pd_Amido Reduct_Elim Reductive Elimination Pd_Amido->Reduct_Elim Hydrodehalogenation Hydrodehalogenation (β-Hydride Elimination) Pd_Amido->Hydrodehalogenation Reduct_Elim->Pd0 Regenerates Catalyst Product Ar-NR¹R² Reduct_Elim->Product

Caption: The Buchwald-Hartwig catalytic cycle with potential off-cycle pathways for imidazopyridine substrates.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Conditions Verify Inert Atmosphere & Dry Reagents/Solvents Start->Check_Conditions Check_Conditions->Start Conditions Not OK (Rectify) Ligand_Screen Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) Check_Conditions->Ligand_Screen Conditions OK Precatalyst Use a Well-Defined Pre-catalyst (e.g., G3/G4) Ligand_Screen->Precatalyst Side_Product Hydrodehalogenation? Ligand_Screen->Side_Product Base_Screen Screen Bases (NaOtBu, LiHMDS, K₃PO₄) Precatalyst->Base_Screen Solvent_Screen Screen Solvents (Toluene, Dioxane) Base_Screen->Solvent_Screen Temp_Opt Optimize Temperature Solvent_Screen->Temp_Opt Success Successful Reaction Temp_Opt->Success Side_Product->Success No Rigorous_Drying Ensure Rigorous Anhydrous Conditions Side_Product->Rigorous_Drying Yes Rigorous_Drying->Ligand_Screen

Caption: A decision-tree workflow for troubleshooting Buchwald-Hartwig aminations of imidazopyridines.

Comparative Data Tables

To aid in your experimental design, the following tables summarize key components for the Buchwald-Hartwig amination.

Table 1: Comparison of Common Ligands for Challenging Aminations

LigandClassKey FeaturesRecommended For
XPhos BiarylphosphineVery bulky and electron-rich.General use, electron-rich heterocycles.
SPhos BiarylphosphineSimilar to XPhos, highly active.Broad substrate scope, challenging couplings.
RuPhos BiarylphosphineExcellent for hindered substrates.Sterically demanding amines and aryl halides.
BrettPhos BiarylphosphineExtremely bulky, promotes fast reductive elimination.Minimizing side reactions like hydrodehalogenation.
IPr NHCStrong σ-donor, thermally stable.Electron-rich aryl chlorides, coordinating heterocycles.

Table 2: Guide to Base Selection

BasepKa of Conjugate AcidPropertiesCommon Applications
NaOtBu ~19Strong, inexpensive, common choice.General purpose, but can be too harsh for some functional groups.
LiHMDS ~26Very strong, non-coordinating.Can be effective when NaOtBu fails.
K₃PO₄ ~12.3Weaker, inorganic base.Good for base-sensitive substrates, may require higher temperatures.
Cs₂CO₃ ~10.3Mild, inorganic base.Useful for substrates with sensitive functional groups.
Experimental Protocols

Here we provide a starting-point protocol for the amination of a generic bromo-imidazopyridine and a more detailed protocol for systematically screening reaction parameters.

Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Bromo-imidazopyridine

Materials:

  • Bromo-imidazopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • XPhos Pd G3 pre-catalyst (2 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous, degassed toluene (to make a 0.1 M solution with respect to the bromo-imidazopyridine)

Procedure:

  • To an oven-dried Schlenk flask, add the bromo-imidazopyridine, amine, XPhos Pd G3 pre-catalyst, and sodium tert-butoxide.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 2: High-Throughput Screening of Reaction Conditions

This protocol is designed for a 24-well plate format to efficiently screen ligands and bases.

Stock Solutions:

  • Substrate Stock: A 0.2 M solution of the bromo-imidazopyridine in anhydrous, degassed toluene.

  • Amine Stock: A 0.24 M solution of the amine in anhydrous, degassed toluene.

  • Catalyst Stocks: 0.04 M solutions of each palladium pre-catalyst/ligand combination in anhydrous, degassed toluene.

  • Base Slurries: 2.8 M slurries of each base in anhydrous, degassed toluene.

Procedure:

  • In a glovebox, dispense the appropriate volume of each stock solution and slurry into the wells of the reaction plate to achieve the desired final concentrations (e.g., 0.1 M substrate, 2 mol% catalyst, 1.4 equiv base).

  • Seal the reaction plate with a pierceable cap mat.

  • Place the plate on a heating block with stirring at the desired temperature (e.g., 100 °C).

  • After a set time (e.g., 16 hours), cool the plate to room temperature.

  • Quench each well with a standard solution for LC-MS analysis.

  • Analyze the results to identify the optimal ligand, base, and temperature combination.

References
  • Khader, A. M. A., & Sajith, A. M. (2021). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 17, 1876–1947. [Link][8][9]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link][5]

  • Fors, B. P., & Buchwald, S. L. (2010). Suzuki–Miyaura and Buchwald–Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Angewandte Chemie International Edition, 49(44), 8242-8245. [Link][2]

  • Gagnon, A., & Duplessis, M. (2025). Isomeric Imidazopyridine-Based NHC Ligands: Enhanced Catalytic Activity of an Electron-Donating Remote NHC in a PEPPSI-Type Palladium Complex. ACS Omega. [Link][10]

  • Rasool, N., Rashid, U., et al. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules, 24(14), 2609. [Link][11][12]

  • Özdemir, İ., & Çetinkaya, B. (2010). Synthesis, characterization and catalytic activities of palladium(II)-imidazopyridine. Journal of Organometallic Chemistry, 695(1), 139-144. [Link][13]

  • Organ, M. G., et al. (2019). Selected ligands and catalysts for Buchwald-Hartwig amination. ResearchGate. [Link][3]

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. [Link][6]

  • CatSci Ltd. (n.d.). A general approach to the optimisation of Buchwald-Hartwig aminations. CatSci Ltd. [Link][4]

  • Lipshutz, B. H., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry. [Link][7]

  • Ueda, S., & Buchwald, S. L. (2011). Completely N¹-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 133(42), 16878–16881. [Link][1]

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Stability of 8-Iodo-7-methoxyimidazo[1,2-a]pyridine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 8-Iodo-7-methoxyimidazo[1,2-a]pyridine

Guide Objective: This document serves as a specialized technical resource for researchers, chemists, and drug development professionals working with this compound. It provides in-depth troubleshooting guides and frequently asked questions regarding the stability of this compound under common acidic and basic experimental conditions. Our goal is to equip you with the mechanistic understanding and practical solutions needed to anticipate and resolve stability-related challenges, ensuring the integrity of your experimental outcomes.

Section 1: Core Chemical Properties and Reactivity Profile

This compound belongs to a class of nitrogen-fused heterocyclic compounds that are considered "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[1][2] Understanding its structural nuances is key to predicting its behavior.

  • The Imidazo[1,2-a]pyridine Core: This fused bicyclic system is generally robust. The imidazole portion is electron-rich, making the C3 position the most nucleophilic and susceptible to electrophilic substitution.[3] The nitrogen atoms (N1 and N4) are basic and can be protonated under acidic conditions.

  • The 7-methoxy Group: As an electron-donating group (EDG), the methoxy substituent increases the electron density of the pyridine ring, potentially influencing the overall basicity and reactivity of the scaffold.

  • The 8-iodo Group: The carbon-iodine bond on the pyridine ring is the most significant feature concerning stability. While essential as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), it is also the most probable site of degradation through deiodination, particularly under reductive or radical conditions.[4]

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low yields and multiple byproducts observed during a reaction in strong acid.

  • Question: I am attempting a reaction using this compound in a strong protic acid like trifluoroacetic acid (TFA) or concentrated HCl, and my TLC/LC-MS analysis shows very little desired product along with several new, unidentified spots. What is likely occurring?

  • Analysis & Solution:

    • Protonation and Electronic Perturbation: The primary issue with strong acids is the protonation of the ring's nitrogen atoms, most likely at the N1 position of the imidazole ring. This event drastically alters the electronic nature of the heterocyclic system. While the imidazo[1,2-a]pyridine core is relatively stable, extensive protonation under harsh conditions can render it susceptible to hydrolytic cleavage or other unforeseen decomposition pathways, leading to a complex mixture of byproducts.

    • Methoxy Ether Cleavage: A secondary, yet significant, risk under potent acidic conditions (particularly with acids like HBr or BBr₃, but possible with others at elevated temperatures) is the cleavage of the 7-methoxy ether bond. This would result in the formation of 8-Iodo-7-hydroxyimidazo[1,2-a]pyridine, a more polar compound that may behave differently in your reaction and purification.

    • Acid-Catalyzed Deiodination: Although less common than base-induced deiodination, proto-deiodination can occur under acidic conditions, especially if trace reducing agents are present or if the reaction is heated for extended periods.

  • Recommendations:

    • Employ Milder Acids: If acid catalysis is required, switch to milder Lewis acids (e.g., Y(OTf)₃, Sc(OTf)₃)[5] or weaker Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid).

    • Control Temperature: Perform the reaction at the lowest effective temperature to minimize side reactions.

    • Use Aprotic Solvents: If possible, run the reaction in an aprotic solvent (e.g., DCM, Dioxane) to limit the availability of protons and water.

    • Monitor Closely: Use TLC or LC-MS to track the consumption of starting material and the appearance of byproducts to avoid letting the reaction run past completion.

Issue 2: A new, non-polar byproduct appears during a base-mediated reaction.

  • Question: I am running a reaction with my iodo-compound using sodium methoxide in methanol. Over time, I see a new, less polar spot growing on my TLC plate, which corresponds to the loss of iodine in my mass spec analysis. What is this byproduct and how can I prevent it?

  • Analysis & Solution: The most probable cause is reductive de-iodination . Aryl iodides are known to undergo radical-induced deiodination in the presence of an alcoholate base like sodium methoxide.[4] In this mechanism, the alkoxide can act as a single-electron reductant, initiating a radical chain reaction that cleaves the C-I bond and replaces it with a C-H bond. The resulting byproduct is 7-methoxyimidazo[1,2-a]pyridine.

  • Recommendations:

    • Change the Base: This is the most critical parameter. Avoid strong alkoxide bases. Instead, use:

      • Inorganic Carbonates: K₂CO₃, Cs₂CO₃, or K₃PO₄ are excellent choices for reactions like Suzuki or Sonogashira couplings. They are sufficiently basic to facilitate the catalytic cycle without promoting deiodination.

      • Non-Nucleophilic Organic Bases: Bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DIPEA (N,N-Diisopropylethylamine) are alternatives, particularly in anhydrous, aprotic solvents like DMF or acetonitrile.

    • Modify Conditions: If an alkoxide is unavoidable, use the absolute minimum stoichiometric amount at the lowest possible temperature (e.g., 0 °C or below) and for the shortest duration necessary.

Issue 3: Compound degradation or poor recovery during silica gel chromatography.

  • Question: My compound streaks badly on the silica column, and the recovered yield is much lower than expected. Is the compound unstable on silica?

  • Analysis & Solution: Yes, this is a common issue. Standard silica gel is inherently acidic due to the presence of surface silanol (Si-OH) groups. The basic nitrogen atoms in your imidazo[1,2-a]pyridine core can interact strongly with these acidic sites. This can lead to two problems:

    • Irreversible Adsorption: The compound binds too tightly to the silica, resulting in streaking and low recovery.

    • Acid-Catalyzed Degradation: The localized acidic environment on the silica surface can catalyze decomposition, similar to the issues seen with strong acids in solution.

  • Recommendations:

    • Neutralize the Silica: Prepare your silica slurry with a solvent system containing a small amount of a volatile base, typically 0.5-1% triethylamine (Et₃N) or pyridine. This deactivates the acidic sites and allows for much cleaner elution.

    • Use Alternative Stationary Phases: Consider using neutral alumina or basic alumina for your chromatography, as these are more compatible with basic compounds.

    • Reverse-Phase Chromatography: If applicable, purification using C18 reverse-phase HPLC with a neutral or slightly basic mobile phase (e.g., containing ammonium bicarbonate) can be an effective alternative.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What are the ideal conditions for long-term storage of this compound?

    • A1: For optimal stability, the compound should be stored as a solid in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential light- or air-induced radical reactions. If in solution, use aprotic solvents like DMSO or DMF and store at -20 °C or below. Avoid long-term storage in protic solvents, especially alcohols, or in acidic/basic aqueous buffers.

  • Q2: Which position on the imidazo[1,2-a]pyridine ring is most reactive?

    • A2: The C3 position of the imidazole ring is the most electron-rich and nucleophilic site. It is the primary position for electrophilic substitution reactions like halogenation or Friedel-Crafts type reactions.[3][5]

  • Q3: Can I expect the compound to be stable to common oxidizing or reducing agents?

    • A3: The imidazo[1,2-a]pyridine core can be sensitive to strong oxidizing agents. Reductive conditions must be chosen carefully; while catalytic hydrogenation (e.g., H₂, Pd/C) might be tolerated under neutral conditions, hydride reagents or dissolving metal reductions could potentially reduce the heterocyclic core or cleave the C-I bond.

Section 4: Data and Visualization

Table 1: Summary of Stability and Degradation Pathways
Condition CategorySpecific Reagents/EnvironmentPrimary Stability ConcernLikely Degradation Product(s)Mitigation Strategy
Strong Acid TFA, conc. HCl, HBrRing Decomposition / Ether CleavageComplex Mixture / 8-Iodo-7-hydroxy...Use milder acids (p-TsOH, AcOH); low temperature; aprotic solvents.
Strong Base NaOMe, NaOEt, t-BuOK in alcoholsReductive De-iodination7-methoxyimidazo[1,2-a]pyridineUse inorganic bases (K₂CO₃, K₃PO₄) or non-nucleophilic organic bases (DBU).
Purification Standard Silica GelAcid-Catalyzed DegradationTailing/streaking on TLC, various byproductsNeutralize silica with 1% Et₃N; use neutral/basic alumina.
Cross-Coupling Pd/Cu catalysts with baseCompetitive De-iodinationDe-iodinated starting materialChoose base carefully (K₃PO₄ preferred over alkoxides); use lowest effective temperature.
Diagrams of Key Processes

G SM 8-Iodo-7-methoxy- imidazo[1,2-a]pyridine P1 7-methoxy- imidazo[1,2-a]pyridine SM->P1  Strong Base (e.g., NaOMe) Reductive De-iodination P2 8-Iodo-7-hydroxy- imidazo[1,2-a]pyridine SM->P2  Strong Acid (e.g., HBr) Ether Cleavage   P3 Complex Mixture (Ring Degradation) SM->P3  Harsh Acidic Cond. Ring Opening  

Caption: Potential degradation pathways under harsh basic or acidic conditions.

G decision decision action action start Low Yield or Impure Product cond Reaction Condition? start->cond acid_q Strong Acid? cond->acid_q Acidic base_q Strong Base (Alkoxide)? cond->base_q Basic sol_acid Use Milder Acid (e.g., p-TsOH) Lower Temperature acid_q->sol_acid deiod De-iodination Observed? base_q->deiod sol_base Switch to K₂CO₃ or DBU Use Aprotic Solvent deiod->sol_base Yes sol_other Check for Other Decomposition Routes deiod->sol_other No

Caption: Troubleshooting workflow for stability-related reaction issues.

Section 5: Recommended Experimental Protocols

These protocols are designed as self-validating systems to quickly assess the stability of your compound under specific conditions before committing to a large-scale reaction.

Protocol 1: Micro-Scale Acid Stability Test
  • Preparation: Prepare three vials. To each, add ~1 mg of this compound.

  • Reaction Setup:

    • Vial A (Control): Add 200 µL of a suitable aprotic solvent (e.g., Dioxane).

    • Vial B (Test Condition): Add 200 µL of your acidic solution (e.g., 1M HCl in Dioxane).

    • Vial C (Harsh Control): Add 200 µL of neat TFA.

  • Monitoring: Stir all vials at the intended reaction temperature (e.g., room temperature). At time points (e.g., 0 hr, 1 hr, 4 hr, 24 hr), take a 5 µL aliquot from each vial.

  • Analysis: Dilute the aliquot in a suitable solvent (e.g., acetonitrile), and spot directly onto a TLC plate. Also, inject the diluted aliquot into an LC-MS.

  • Interpretation: Compare the chromatograms from Vials B and C to the control in Vial A. The appearance of new peaks or the disappearance of the starting material peak in B or C indicates instability under those conditions.

Protocol 2: Micro-Scale Base Stability Test
  • Preparation: Prepare three vials as described in Protocol 1.

  • Reaction Setup:

    • Vial A (Control): Add 200 µL of methanol.

    • Vial B (Test Condition): Add 200 µL of 1M Sodium Methoxide in methanol.

    • Vial C (Alternative Base): Add 200 µL of methanol containing an equivalent of K₂CO₃.

  • Monitoring & Analysis: Follow steps 3 and 4 from Protocol 1. Pay close attention in the LC-MS for a new peak with a mass corresponding to the de-iodinated product (M-126).

  • Interpretation: Rapid consumption of starting material in Vial B, coupled with the appearance of the de-iodinated mass, confirms instability to alkoxide bases. The relative stability in Vial C will validate the use of carbonate bases.

References

  • Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). ResearchGate. Available at: [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. ResearchGate. Available at: [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines... NIH National Center for Biotechnology Information. Available at: [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. Available at: [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. Available at: [Link]

  • Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange. NIH National Center for Biotechnology Information. Available at: [Link]

  • Scope of aryl iodides. ResearchGate. Available at: [Link]

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. NIH National Center for Biotechnology Information. Available at: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Publications. Available at: [Link]

  • Radical-induced deiodination of aryl iodides in alkaline methanol. ACS Publications. Available at: [Link]

  • One-step synthesis of imidazo[1,2-a]pyridines in water. RSC Publishing. Available at: [Link]

  • Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. ACS Publications. Available at: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. NIH National Center for Biotechnology Information. Available at: [Link]

  • Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Publishing. Available at: [Link]

  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. NIH National Center for Biotechnology Information. Available at: [Link]

  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Wiley Online Library. Available at: [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. NIH National Center for Biotechnology Information. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. NIH National Center for Biotechnology Information. Available at: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. NIH National Center for Biotechnology Information. Available at: [Link]

  • 8-iodo-8H-imidazo[1,2-a]pyridine. PubChem. Available at: [Link]

  • Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate. Available at: [Link]

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Technical Support Center: Purification of 8-Iodo-7-methoxyimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Iodo-7-methoxyimidazo[1,2-a]pyridine derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this important class of heterocyclic compounds. The unique substitution pattern—featuring a heavy halogen (Iodine) and an electron-donating group (methoxy)—presents specific challenges that require careful consideration.

Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound derivatives that I should be aware of before starting purification?

A1: Understanding the inherent properties of your target molecule is the first step toward a successful purification strategy.

  • Polarity: The imidazo[1,2-a]pyridine core is a moderately polar aromatic system. The methoxy group (-OCH₃) is a mild electron-donating group, while the iodo (-I) group adds significant molecular weight and some polarizability. The overall polarity will be highly influenced by other substituents on the core. These compounds typically exhibit good solubility in moderately polar organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetone, but limited solubility in nonpolar solvents like hexanes or heptane.

  • Stability: This is a critical consideration. The Carbon-Iodine (C-I) bond, particularly on an aromatic ring, is susceptible to cleavage under certain conditions. Exposure to light (photolysis), high heat, and strong acids or bases can lead to decomposition.[1] This degradation often manifests as a pink, purple, or brown discoloration due to the formation of molecular iodine (I₂).[1]

  • Basicity: The pyridine nitrogen in the imidazo[1,2-a]pyridine ring system is basic, although less so than pyridine itself due to the fused imidazole ring. This property can be exploited for purification via acid-base extraction, but care must be taken to avoid acid-catalyzed decomposition.

Q2: I've just completed a synthesis. What are the most common impurities I can expect in my crude this compound product?

A2: Impurities are typically remnants of the synthetic route. The most common synthesis involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.[2][3][4]

  • Unreacted Starting Materials: The most common impurities are the starting 2-amino-3-iodo-4-methoxypyridine and the α-haloketone or α-haloaldehyde. The aminopyridine is typically more polar than the final product.

  • Side-Reaction Products: Depending on the reaction conditions, various side products can form. If the reaction is run at high temperatures or for extended times, polymerization or the formation of complex, deeply colored byproducts can occur.

  • Decomposition Products: As mentioned in Q1, degradation of the iodo-substituted product can lead to the formation of the corresponding des-iodo compound (7-methoxyimidazo[1,2-a]pyridine) and elemental iodine.

  • Catalyst Residues: If a catalyst, such as copper or iodine, was used in the synthesis, trace amounts may remain in the crude product.[5][6][7]

Troubleshooting Purification Challenges

This section addresses specific issues you may encounter during the purification process.

Problem 1: My crude product is a dark brown/purple, sticky oil. How should I approach purification?

This is a classic sign of iodine formation and other high-molecular-weight impurities. A direct attempt at silica gel chromatography may result in streaking, poor separation, and loss of product on the column.

Underlying Cause: The dark color is almost certainly due to the presence of I₂.[1] The oily nature suggests the presence of polymeric material or residual high-boiling solvents.

Troubleshooting Protocol:

  • Aqueous Workup (Pre-Chromatography Cleanup):

    • Dissolve the crude oil in a suitable organic solvent like ethyl acetate or DCM.

    • Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will quench the elemental iodine, converting it from colored I₂ to colorless iodide ions (I⁻). Repeat the wash until the organic layer is no longer colored (typically light yellow or amber).

    • Wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any acidic impurities.

    • Wash with brine to remove excess water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Assess the Result: The resulting material should be a solid or a much lighter-colored oil, making it more amenable to chromatography.

Problem 2: I'm struggling to separate my product from a closely-eluting impurity during column chromatography. How can I optimize the separation?

Achieving good resolution on silica gel requires a systematic approach to selecting the mobile phase.

Underlying Cause: The polarity of your product and the impurity are too similar for the chosen solvent system. The stationary phase (silica gel) is not differentiating between them effectively.

Workflow for Optimizing Chromatography:

G start Initial TLC Analysis (e.g., 7:3 Hexane:EtOAc) poor_sep Poor Separation (ΔRf < 0.2) start->poor_sep No good_sep Good Separation (ΔRf ≥ 0.2) start->good_sep Yes streaking Streaking or Spot Tailing? poor_sep->streaking run_column Run Flash Chromatography (Use gradient elution for tight spots) good_sep->run_column Proceed to Column add_polar Add Polar Modifier (1% TEA or 0.5% Acetic Acid) Re-run TLC streaking->add_polar Yes change_solvent Change Solvent System (e.g., DCM/Methanol or Toluene/Acetone) See Table 1 streaking->change_solvent No

Table 1: Recommended Solvent Systems for Silica Gel Chromatography

Solvent System (Mobile Phase)PolarityTarget Impurities & Comments
Hexanes / Ethyl Acetate Low to MediumThe standard starting point. Good for separating nonpolar impurities. A shallow gradient (e.g., 10% to 40% EtOAc) is often effective.[8]
Dichloromethane / Methanol Medium to HighExcellent for more polar compounds. Use a low percentage of MeOH (1-5%). Be aware that DCM can be slightly acidic; consider adding a drop of triethylamine (TEA) to the solvent mixture if your compound is basic and shows tailing.
Toluene / Acetone MediumOffers different selectivity compared to ester or alcohol-based systems. Can be useful if hexanes/EtOAc fails to resolve impurities.
Hexanes / Diethyl Ether Low to MediumDiethyl ether is less polar than EtOAc and can provide different selectivity. Use with caution due to high volatility and peroxide formation.

Expert Tip: For difficult separations, consider using a shallow gradient. A slow increase in the polar solvent over many column volumes can significantly improve resolution between closely-eluting spots.

Problem 3: My purified, colorless product turns yellow or brown after a few days in the vial. How do I store it properly?

This indicates product instability, a known issue with iodo-substituted heterocycles.[1]

Underlying Cause: The C-I bond is being cleaved by ambient light and/or trace amounts of acid or oxygen, releasing I₂.

Protocol for Long-Term Storage:

  • Ensure High Purity: Residual acidic impurities (from chromatography on silica) can accelerate decomposition. If you suspect this, filter a solution of your compound through a small plug of basic alumina or potassium carbonate before final solvent removal.

  • Use an Inert Atmosphere: After drying the pure compound under high vacuum to remove all solvent, flush the vial with an inert gas like Argon or Nitrogen before sealing.

  • Protect from Light: Store the vial in the dark. Using an amber vial is standard practice.

  • Store Cold: Store the compound in a freezer, preferably at -20°C.

G start Crude Product Received decision_point Is the Crude Product a Solid or an Oil? start->decision_point is_solid Solid decision_point->is_solid Solid is_oil Oil / Tarry Residue decision_point->is_oil Oil solid_path Attempt Recrystallization is_solid->solid_path oil_path Perform Aqueous Workup (Na₂S₂O₃ wash if colored) is_oil->oil_path recrystallization_success Successful? (High Purity & Yield) solid_path->recrystallization_success chromatography Purify by Flash Column Chromatography oil_path->chromatography success_end Purification Complete. Store under N₂ at -20°C. recrystallization_success->success_end Yes failure_path No / Low Yield recrystallization_success->failure_path failure_path->chromatography chromatography->success_end

Problem 4: I want to avoid column chromatography. What are some effective recrystallization or alternative purification techniques?

Non-chromatographic methods can be highly effective for obtaining crystalline, high-purity material if the impurity profile is suitable.

1. Recrystallization:

  • Principle: This technique relies on the difference in solubility of the product and impurities in a given solvent at different temperatures.

  • Solvent Screening (Crucial Step):

    • Place a small amount of your crude solid in several test tubes.

    • Add a small volume of a single solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) to each tube.

    • A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.

    • Heat the soluble samples to boiling, then allow them to cool slowly to room temperature, and finally in an ice bath. The solvent that yields high-quality crystals upon cooling is your ideal choice.

    • Binary solvent systems (e.g., Ethanol/Water, DCM/Hexane) can also be effective. Dissolve the compound in a small amount of the "good" solvent and slowly add the "poor" solvent (antisolvent) until turbidity persists. Heat to redissolve, then cool slowly.

2. Trituration:

  • Principle: If your product is a solid but impurities are oily or more soluble, you can "wash" the solid.

  • Protocol:

    • Place the crude solid in a flask.

    • Add a solvent in which your product is known to be poorly soluble (e.g., cold diethyl ether or hexanes).

    • Stir or sonicate the slurry for 15-30 minutes. The impurities will dissolve into the solvent.

    • Filter the solid product and wash with a small amount of the cold solvent.

    • Dry the purified solid under vacuum.

3. Acid-Base Extraction:

  • Principle: This leverages the basic nitrogen of the imidazo[1,2-a]pyridine core to separate it from neutral or acidic impurities.

  • Protocol:

    • Dissolve the crude material in a water-immiscible organic solvent (e.g., DCM or EtOAc).

    • Extract the organic layer with a dilute aqueous acid (e.g., 1M HCl). The basic product will move into the aqueous layer as a salt.

    • Separate the layers. The organic layer now contains the neutral/acidic impurities.

    • Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is basic (pH > 8).

    • The product should precipitate out as a solid or be extracted back into a fresh portion of organic solvent.

    • Collect the purified product by filtration or extraction, wash with water, dry, and concentrate.

References
  • Technical Support Center: Imidazo[1,2-a]pyridine Synthesis. Benchchem.
  • This compound.
  • Geedkar, D., Kumar, A., & Sharma, P. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]

  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. [Link]

  • Kavitha, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Reyes-Mendoza, J., et al. (2021). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Molecules. [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]

  • Chen, J., et al. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. RSC Advances. [Link]

  • Chen, J., et al. (2018). Transition-metal-free regioselective C-H halogenation of imidazo[1,2-: A] pyridines: Sodium chlorite/bromite as the halogen source. ResearchGate. [Link]

  • Chen, J., et al. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Publishing. [Link]

  • Technical Support Center: Managing Iodomethyl-Substituted Heterocycles. Benchchem.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate. [Link]

  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. ResearchGate. [Link]

  • Singh, N., et al. (2017). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Mini-Reviews in Medicinal Chemistry. [Link]

  • Gioiello, A., et al. (2020). Automated flow synthesis and purification of imidazo[1,2-a]-pyridine tested by frontal affinity chromatography (FAC) assay. ResearchGate. [Link]

  • Sharma, U., et al. (2019). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. [Link]

  • Sirois, L. E., et al. (2015). General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles. Organic Letters. [Link]

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Technical Support Center: Synthesis of 8-Iodo-7-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Iodo-7-methoxyimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and systematically troubleshoot common issues to improve reaction yields. My insights are drawn from extensive experience in heterocyclic chemistry and process optimization.

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of an iodo-substituent at the C8 position and a methoxy group at C7 provides a valuable intermediate for further functionalization through cross-coupling reactions, making yield optimization a critical goal for efficient drug discovery pipelines.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It moves beyond simple procedural steps to explain the underlying chemical principles, enabling you to make informed decisions in your laboratory work.

I. FAQs: Foundational Knowledge for Synthesis

Q1: What is the most common synthetic route to the this compound core?

The most prevalent and reliable method for constructing the imidazo[1,2-a]pyridine core is the Tschitschibabin (or Chichibabin) reaction.[3] This involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[4][5] For our target molecule, this translates to the reaction between 2-amino-3-iodo-4-methoxypyridine and an α-haloketone or aldehyde, followed by cyclization.

Subsequent direct iodination of the 7-methoxyimidazo[1,2-a]pyridine intermediate is a common alternative strategy. This approach avoids the synthesis of the potentially less stable iodinated 2-aminopyridine starting material.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges. Each point outlines a potential problem, its likely causes, and actionable solutions grounded in chemical principles.

Scenario 1: Low Yield of the Imidazo[1,2-a]pyridine Core

Q2: My initial cyclization to form 7-methoxyimidazo[1,2-a]pyridine is giving low yields. What are the likely causes and how can I improve it?

Low yields in the Tschitschibabin cyclization are a frequent hurdle. The primary causes often relate to inefficient reaction conditions, side reactions, or issues with starting material quality.

A2: To address low yields, consider the following systematic approach:

  • Reagent Purity: Ensure the 2-amino-4-methoxypyridine and the α-haloketone (e.g., bromoacetaldehyde or chloroacetaldehyde dimethyl acetal) are pure. Impurities can lead to unwanted side reactions.

  • Solvent and Temperature Optimization: The choice of solvent and reaction temperature is critical. While ethanol is commonly used, higher boiling point solvents like n-butanol or DMF can sometimes improve yields by ensuring the reaction goes to completion. A systematic screen of temperatures (e.g., from 80°C to 120°C) is recommended.

  • Base Selection: The reaction is often facilitated by a mild base, such as sodium bicarbonate (NaHCO₃), to neutralize the hydrogen halide formed during the reaction.[3] Insufficient base can lead to the formation of pyridinium salts, which may not cyclize efficiently. Consider using a slight excess of a non-nucleophilic base.

  • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will result in incomplete conversion, while excessively long times can lead to degradation of the product.

Comparative Table of Reaction Conditions:
ParameterCondition A (Standard)Condition B (Optimized)Expected Outcome
Solvent Ethanoln-ButanolIncreased reaction rate and completion.
Base NaHCO₃ (1.1 eq)K₂CO₃ (1.5 eq)More effective neutralization of HBr/HCl.
Temperature 80°C110°CFaster cyclization, but monitor for degradation.
Time 12 hours6-8 hours (Monitored)Optimized for maximum product formation.
Experimental Protocol: Optimized Tschitschibabin Cyclization
  • To a solution of 2-amino-4-methoxypyridine (1.0 eq) in n-butanol, add chloroacetaldehyde (50% wt in H₂O, 1.2 eq).

  • Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Heat the mixture to 110°C and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Scenario 2: Challenges in the Iodination Step

Q3: I am struggling with the direct iodination of 7-methoxyimidazo[1,2-a]pyridine. The reaction is either incomplete or I'm seeing multiple iodinated products. How can I achieve regioselective iodination at the C8 position?

Direct iodination of the imidazo[1,2-a]pyridine ring system can be complex due to multiple activated positions. The C3 position is often the most nucleophilic and prone to electrophilic substitution.[6][7] Achieving selective iodination at C8 requires careful choice of iodinating agent and reaction conditions.

A3: For regioselective C8 iodination, consider these strategies:

  • Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is a commonly used and effective reagent for the iodination of electron-rich heterocycles. Molecular iodine (I₂) can also be used, often in the presence of an oxidant or a Lewis acid catalyst.[8][9][10]

  • Solvent Effects: The solvent can play a crucial role in directing the regioselectivity. Aprotic solvents like Dichloromethane (DCM), Chloroform (CHCl₃), or Acetonitrile (MeCN) are generally preferred.

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0°C to room temperature) to minimize the formation of undesired isomers.

  • Protecting Groups: If C3 iodination is a persistent issue, consider a temporary protecting group at the C3 position. However, this adds extra steps to the synthesis. A more direct approach is often preferred.

Troubleshooting Workflow for Iodination

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 8-Iodo-7-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing in-depth guidance on catalyst selection and troubleshooting for cross-coupling reactions involving 8-iodo-7-methoxyimidazo[1,2-a]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this electron-rich N-heterocycle.

Introduction to the Substrate: this compound

The this compound scaffold is a valuable building block in medicinal chemistry and materials science.[1][2] The presence of the electron-donating methoxy group at the 7-position and the nitrogen atoms within the fused ring system significantly influences its reactivity in palladium-catalyzed cross-coupling reactions. Understanding these electronic and steric factors is paramount for successful catalyst selection and reaction optimization.

This guide provides a comprehensive overview of common cross-coupling reactions, troubleshooting advice for potential issues, and detailed experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing cross-coupling reactions with this compound?

A1: The primary challenges stem from the electron-rich nature of the imidazo[1,2-a]pyridine ring system and the presence of multiple nitrogen atoms. These characteristics can lead to:

  • Catalyst Inhibition/Poisoning: The Lewis basic nitrogen atoms in the imidazo[1,2-a]pyridine core can coordinate to the palladium center, leading to catalyst deactivation.

  • Difficult Oxidative Addition: The electron-donating methoxy group increases the electron density on the aromatic ring, which can make the oxidative addition of the C-I bond to the Pd(0) catalyst more challenging compared to electron-deficient systems.

  • Side Reactions: Protodeiodination (replacement of iodine with hydrogen) and homocoupling of the coupling partner are common side reactions to be aware of.

Q2: How does the 7-methoxy group affect the reactivity of the 8-iodo position?

A2: The 7-methoxy group is a strong electron-donating group. This has two main consequences:

  • It increases the electron density of the aromatic system, making the C-I bond stronger and potentially slowing down the rate-limiting oxidative addition step in the catalytic cycle.

  • It can influence the choice of ligands and bases. More electron-rich and bulky ligands are often required to promote the desired reaction.[3]

Q3: Which palladium precursor is the best starting point for my reactions?

A3: For initial screening, Pd(OAc)₂ and Pd₂(dba)₃ are common and effective choices when used in combination with an appropriate ligand. For more challenging couplings, or to ensure efficient generation of the active Pd(0) species, pre-catalysts such as XPhos Pd G3 or SPhos Pd G2 can be advantageous.

Troubleshooting Guide

Issue 1: Low or No Conversion
Potential Cause Troubleshooting Steps
Catalyst Inactivity * Ensure your palladium source and ligand are fresh and have been stored under an inert atmosphere. * Consider using a more robust pre-catalyst that generates the active Pd(0) species more efficiently. * Increase the catalyst loading incrementally (e.g., from 1-2 mol% to 5 mol%).
Inefficient Oxidative Addition * Switch to a more electron-rich and sterically hindered ligand (e.g., from PPh₃ to a biarylphosphine ligand like XPhos or SPhos). These ligands can facilitate the oxidative addition to the electron-rich substrate.[3] * Increase the reaction temperature.
Poor Solubility * Ensure all reaction components are soluble in the chosen solvent at the reaction temperature. A solvent screen (e.g., dioxane, toluene, DMF) may be necessary.[4][5]
Issue 2: Significant Protodeiodination
Potential Cause Troubleshooting Steps
Presence of a Proton Source * Use anhydrous solvents and reagents. Ensure the reaction is set up under a dry, inert atmosphere (e.g., argon or nitrogen). * The choice of base can be critical. If using a base that can generate water (e.g., K₂CO₃ with residual moisture), consider switching to a non-hydroxide generating base like CsF or using freshly dried base.
Slow Cross-Coupling Rate * Optimize the reaction conditions to accelerate the desired cross-coupling pathway, thereby outcompeting the protodeiodination side reaction. This can involve changing the ligand, increasing the temperature, or using a more active catalyst.
Issue 3: Homocoupling of the Coupling Partner
Potential Cause Troubleshooting Steps
Presence of Oxygen * Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere. Oxygen can promote the homocoupling of boronic acids in Suzuki reactions.
Incorrect Base or Catalyst Concentration * In Suzuki reactions, an excess of a strong base can sometimes promote boronic acid homocoupling. Consider screening different bases or reducing the base equivalents. * Lowering the catalyst concentration might also reduce the rate of homocoupling.

Catalyst System Selection Guide

The choice of catalyst, ligand, base, and solvent is crucial for a successful cross-coupling reaction. The following tables provide starting points for different reaction types with this compound.

Table 1: Suzuki-Miyaura Coupling
Palladium Source Ligand Base Solvent Typical Temp. (°C) Notes
Pd(PPh₃)₄-K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene/H₂O80-110A good starting point for simple arylboronic acids.
Pd(OAc)₂SPhos, XPhosK₃PO₄, CsFToluene, Dioxane90-120Recommended for more challenging or sterically hindered boronic acids.[6]
PdCl₂(dppf)-K₂CO₃DME, DMF80-100Often effective for heteroarylboronic acids.
Table 2: Buchwald-Hartwig Amination
Palladium Source Ligand Base Solvent Typical Temp. (°C) Notes
Pd₂(dba)₃XPhos, RuPhosNaOtBu, LHMDSToluene, Dioxane90-110Bulky biarylphosphine ligands are generally required.[7][8]
Pd(OAc)₂BrettPhosK₂CO₃, Cs₂CO₃t-BuOH, Toluene100-120Useful for coupling with primary amines.
XPhos Pd G3-K₃PO₄Toluene100-110A robust pre-catalyst that often gives reproducible results.
Table 3: Sonogashira Coupling
Palladium Source Ligand Co-catalyst Base Solvent Typical Temp. (°C) Notes
PdCl₂(PPh₃)₂PPh₃CuIEt₃N, DIPATHF, DMFRT-60The classic conditions are often effective.[9][10]
Pd(OAc)₂XPhos-Cs₂CO₃Dioxane80-100Copper-free conditions can prevent alkyne homocoupling.[11][12]
Pd(PPh₃)₄-CuIn-BuNH₂Benzene70-80Alternative amine base that can sometimes improve results.
Table 4: Heck Coupling
Palladium Source Ligand Base Solvent Typical Temp. (°C) Notes
Pd(OAc)₂PPh₃, P(o-tol)₃Et₃N, K₂CO₃DMF, Acetonitrile80-120Standard conditions for Heck reactions.[13][14]
PdCl₂(dppf)-NaOAcDMAc100-140Can be effective for less reactive olefins.
Herrmann's Catalyst-DBUNMP120-150A highly active palladacycle for challenging couplings.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Add the degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M) via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under a strict inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried reaction vessel.

  • Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M).

  • Seal the vessel and heat with vigorous stirring at the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing the Process: Catalytic Cycles and Troubleshooting

To better understand the reaction mechanisms and how to approach troubleshooting, the following diagrams illustrate the general catalytic cycle for a Suzuki-Miyaura reaction and a logical workflow for addressing common experimental issues.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation Product Complex Product Complex Transmetalation Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L2 Catalyst Regeneration Ar-R Coupled Product Product Complex->Ar-R Ar-I 8-Iodo-7-methoxy- imidazo[1,2-a]pyridine Ar-I->Oxidative Addition Complex R-B(OR)2 Boronic Acid/ Ester R-B(OR)2->Transmetalation Complex Base Base Base->Transmetalation Complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Product Formation check_catalyst Is the catalyst system active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes solution_catalyst Screen ligands (e.g., biarylphosphines). Use a pre-catalyst. Increase catalyst loading. check_catalyst->solution_catalyst No check_reagents Are reagents pure/dry? check_conditions->check_reagents Yes solution_conditions Screen solvents (Toluene, Dioxane, DMF). Increase temperature. Screen bases (K3PO4, Cs2CO3, NaOtBu). check_conditions->solution_conditions No check_atmosphere Is the reaction under an inert atmosphere? check_reagents->check_atmosphere Yes solution_reagents Use fresh, high-purity reagents. Dry solvents and reagents thoroughly. check_reagents->solution_reagents No solution_atmosphere Degas solvent properly. Use Schlenk techniques or glovebox. check_atmosphere->solution_atmosphere No success Successful Reaction check_atmosphere->success Yes solution_catalyst->check_catalyst solution_conditions->check_conditions solution_reagents->check_reagents solution_atmosphere->check_atmosphere

Caption: A systematic workflow for troubleshooting common cross-coupling issues.

References

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]

  • Palladium-catalyzed oxidative C-H/C-H cross-coupling of imidazopyridines with azoles. Royal Society of Chemistry. Available at: [Link]

  • Palladium-catalyzed oxidative C–H/C–H cross-coupling of imidazopyridines with azoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry (RSC Publishing). Available at: [Link]

  • Selected ligands and catalysts for Buchwald-Hartwig amination. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Synthesis of Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrazines and Imidazo[1,2-b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. Available at: [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ACS Publications. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Branched-Selective Cross-Electrophile Coupling of 2-Alkyl Aziridines and (Hetero)aryl Iodides Using Ti/Ni Catalysis. ResearchGate. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]

  • Hydroboration and Suzuki–Miyaura Coupling Reactions with the Electronically Modulated Variant of an Ynamine: The Synthesis of (E)-β-Arylenamides. ResearchGate. Available at: [Link]

  • Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. MDPI. Available at: [Link]

  • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. ResearchGate. Available at: [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]

  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. National Institutes of Health. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers. Available at: [Link]

  • Heck Reaction. Chemistry LibreTexts. Available at: [Link]

  • Recent Advances in Sonogashira Reactions. ResearchGate. Available at: [Link]

  • Branched-Selective Cross-Electrophile Coupling of 2-Alkyl Aziridines and (Hetero)aryl Iodides Using Ti/Ni Catalysis. National Institutes of Health. Available at: [Link]

  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. Available at: [Link]

  • Electron rich, bulky ligands used in cross-coupling reactions. ResearchGate. Available at: [Link]

  • Modified palladium-catalyzed Sonogashira cross-coupling reactions under copper-, amine-, and solvent-free conditions. PubMed. Available at: [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate. Available at: [Link]

  • Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Organic Chemistry Portal. Available at: [Link]

  • Nickel-Catalyzed Cross-Coupling of Anisoles with Alkyl Grignard Reagents via C–O Bond Cleavage. ACS Publications. Available at: [Link]

  • Ni-Catalyzed Reductive Coupling of Electron-Rich Aryl Iodides with Tertiary Alkyl Halides. PubMed. Available at: [Link]

  • New Trends in Cross-Coupling. Royal Society of Chemistry. Available at: [Link]

Sources

Technical Support Center: Managing Steric Hindrance in Reactions with 8-Iodo-7-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the imidazo[1,2-a]pyridine scaffold. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with 8-Iodo-7-methoxyimidazo[1,2-a]pyridine and encountering challenges related to its unique steric and electronic properties. The imidazo[1,2-a]pyridine core is a privileged structure found in numerous pharmaceuticals, making its functionalization a critical task in drug discovery.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this versatile yet challenging substrate.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenge

This section addresses the fundamental principles governing the reactivity of the this compound system. Understanding why a reaction is difficult is the first step toward designing a successful solution.

Q1: Why is the C8 position of this compound considered sterically hindered?

A: The steric hindrance at the C8 position is a result of its local chemical environment, specifically the "peri-interaction." The substituent at C8 is in close proximity to the hydrogen atom at the C5 position on the adjacent ring. This proximity creates a crowded space that can impede the approach of a bulky catalyst or reagent. The presence of the 7-methoxy group further exacerbates this issue by adding to the steric bulk on one side of the reactive C8-Iodo bond, effectively "shielding" it.

Figure 1: Steric environment of the C8 position.
Q2: How does the 7-methoxy group influence reactivity at the C8 position?

A: The 7-methoxy group has a dual electronic and steric effect.

  • Electronic Effect: As an electron-donating group (EDG) via resonance, the methoxy group increases the electron density of the pyridine ring. This can make the C8-Iodo bond less susceptible to oxidative addition by a Pd(0) catalyst, which is often the rate-limiting step in cross-coupling reactions. Oxidative addition is generally favored on electron-poor aromatic systems.[4]

  • Steric Effect: As illustrated in Figure 1, the methoxy group acts as a bulky flanking substituent. During the approach of the palladium catalyst to the C8-Iodo bond, the methoxy group can sterically clash with the catalyst's ligands, raising the activation energy of the oxidative addition step.

Q3: What are the most common cross-coupling reactions affected by this steric hindrance?

A: Nearly all transition-metal-catalyzed cross-coupling reactions at C8 are affected, but the degree of difficulty varies. The most common and challenging reactions include:

  • Suzuki-Miyaura Coupling: Particularly with ortho-substituted or bulky aryl/heteroaryl boronic acids.[5]

  • Buchwald-Hartwig Amination: Coupling with primary and especially secondary amines can be very difficult.

  • Sonogashira Coupling: While often more tolerant, reactions with bulky terminal alkynes can be sluggish.

  • Heck Coupling: The steric demands of the Heck mechanism can make this transformation challenging at the C8 position.

Section 2: Troubleshooting Guide - From Failed Reactions to Optimized Protocols

This section provides a systematic, cause-and-effect approach to solving common experimental failures.

Problem: My Suzuki-Miyaura coupling of this compound with a bulky boronic acid is failing or giving low yields.

This is a classic challenge of coupling two sterically demanding partners. Low yields are typically due to an inefficient catalytic cycle, most often a slow oxidative addition or transmetalation step.

Systematic Troubleshooting Workflow:

start Low Yield / No Reaction ligand Step 1: Change Ligand Is the catalyst forming? start->ligand base Step 2: Change Base Is transmetalation slow? ligand->base No Improvement success Optimized Reaction ligand->success Yield Improves solvent Step 3: Change Solvent Are reagents soluble? base->solvent No Improvement base->success Yield Improves temp Step 4: Increase Temperature Is activation energy too high? solvent->temp No Improvement solvent->success Yield Improves temp->success Yield Improves

Sources

Technical Support Center: Cleavage of the 7-Methoxy Group on the Imidazo[1,2-a]pyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the specific challenge of cleaving the 7-methoxy group on the imidazo[1,2-a]pyridine ring to yield the corresponding 7-hydroxy derivative. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and the modulation of substituents like the 7-methoxy group is crucial for structure-activity relationship (SAR) studies.[1][2][3][4][5] This guide is designed to help you navigate the potential pitfalls of this demethylation reaction, ensuring a higher success rate in your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the demethylation of the 7-methoxyimidazo[1,2-a]pyridine.

Q1: What are the most effective reagents for cleaving the 7-methoxy group on an imidazo[1,2-a]pyridine ring?

A1: The reagent of choice for the demethylation of aryl methyl ethers, including the 7-methoxyimidazo[1,2-a]pyridine, is Boron Tribromide (BBr₃) .[6][7] It is a powerful Lewis acid that readily coordinates to the ether oxygen, facilitating nucleophilic attack by the bromide ion on the methyl group.[8][9][10][11] Alternative reagents include strong protic acids like hydrobromic acid (HBr) and nucleophilic reagents such as thiolates, although BBr₃ generally offers higher yields and milder reaction conditions.[6][12][13]

Q2: How many equivalents of BBr₃ should I use for the demethylation of 7-methoxyimidazo[1,2-a]pyridine?

A2: A common starting point is to use 1.5 to 3 equivalents of BBr₃ per methoxy group.[14] However, for the imidazo[1,2-a]pyridine scaffold, it is advisable to use a slightly higher excess, in the range of 2 to 4 equivalents . This is because the nitrogen atoms in the ring system are also Lewis basic and can coordinate with BBr₃, consuming some of the reagent. It is always recommended to perform a small-scale trial to determine the optimal stoichiometry for your specific substrate.

Q3: What is the general reaction mechanism for the BBr₃-mediated cleavage of the 7-methoxy group?

A3: The reaction proceeds through a well-established mechanism:

  • Lewis Acid Adduct Formation: The highly Lewis acidic boron atom of BBr₃ coordinates to the Lewis basic oxygen atom of the 7-methoxy group.

  • Nucleophilic Attack: A bromide ion, either from another molecule of BBr₃ or from the initial adduct, acts as a nucleophile and attacks the methyl group in an Sₙ2-like fashion.[8][11]

  • Cleavage and Formation of Intermediates: This results in the cleavage of the methyl-oxygen bond, forming methyl bromide (a volatile gas) and a dibromoboryl ether intermediate.

  • Hydrolysis: Upon aqueous workup, the dibromoboryl ether is hydrolyzed to yield the desired 7-hydroxyimidazo[1,2-a]pyridine.[6]

BBr3_Mechanism cluster_step1 Step 1: Adduct Formation cluster_step2 Step 2: SN2 Attack cluster_step3 Step 3: Hydrolysis Substrate 7-MeO-Imidazo[1,2-a]pyridine Adduct Lewis Acid-Base Adduct Substrate->Adduct + BBr₃ BBr3 BBr₃ Intermediate Dibromoboryl Ether Adduct->Intermediate + Br⁻ Bromide Br⁻ MeBr CH₃Br (gas) Product 7-OH-Imidazo[1,2-a]pyridine Intermediate->Product + H₂O (Workup) H2O H₂O

Caption: BBr₃-mediated demethylation mechanism.

Q4: What are the recommended reaction conditions (solvent, temperature, time)?

A4: The reaction is typically performed in an anhydrous chlorinated solvent, with dichloromethane (DCM) being the most common choice.[7] Ethereal solvents like THF or diethyl ether are not suitable as they will be cleaved by BBr₃.[7] The reaction is usually initiated at a low temperature, such as -78 °C or 0 °C , to control the initial exothermic reaction, and then allowed to warm to room temperature.[6][14] Reaction times can vary from a few hours to overnight, and progress should be monitored by TLC or LC-MS.

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the demethylation of 7-methoxyimidazo[1,2-a]pyridine.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction / Low Conversion 1. Insufficient BBr₃: The Lewis basic nitrogen atoms in the imidazo[1,2-a]pyridine ring can compete with the methoxy oxygen for BBr₃, effectively quenching the reagent. 2. Reaction temperature too low: While the reaction is initiated at low temperature, it may require warming to room temperature or even gentle heating to proceed to completion. 3. Moisture in the reaction: BBr₃ reacts violently with water, which will deactivate the reagent.[7]1. Increase BBr₃ stoichiometry: Gradually increase the equivalents of BBr₃ in small-scale trials (e.g., from 2 to 3, then to 4 equivalents). 2. Optimize reaction temperature: After the initial addition at low temperature, allow the reaction to slowly warm to room temperature and stir for several hours. If the reaction is still sluggish, gentle heating (e.g., to 40 °C) can be attempted, but be mindful of potential side reactions.[14] 3. Ensure anhydrous conditions: Use freshly distilled, anhydrous DCM. Dry all glassware thoroughly and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of a Tar-like or Insoluble Precipitate 1. Complexation of the product with boron species: The product, 7-hydroxyimidazo[1,2-a]pyridine, can form insoluble complexes with boron byproducts. 2. Polymerization or degradation: The imidazo[1,2-a]pyridine ring can be sensitive to strong Lewis acids, potentially leading to decomposition, especially at elevated temperatures.1. Modified workup: Instead of quenching with water, try quenching with methanol at 0 °C.[15] This will form volatile trimethyl borate, which can be removed under reduced pressure. Repeat the methanol addition and evaporation several times before proceeding with an aqueous workup.[15] 2. Maintain low temperature: If degradation is suspected, try running the entire reaction at a lower temperature (e.g., 0 °C) for a longer period.
Difficult Workup and Purification 1. Emulsion formation during extraction: The polar nature of the hydroxylated product and the presence of boron salts can lead to emulsions. 2. Product is water-soluble as a salt: The product can be protonated and remain in the aqueous layer during acidic or neutral workup.1. Use brine: During the extraction, wash with a saturated aqueous solution of NaCl (brine) to help break up emulsions.[16] 2. Careful pH adjustment: After quenching, carefully adjust the pH of the aqueous layer to be slightly basic (pH 8-9) with a base like sodium bicarbonate or dilute sodium hydroxide to ensure the product is in its free base form and can be extracted into an organic solvent like DCM or ethyl acetate.
Unexpected Side Reactions 1. Bromination of the imidazo[1,2-a]pyridine ring: Although less common with BBr₃ compared to HBr, electrophilic bromination at electron-rich positions of the ring is a possibility. 2. Cleavage of other sensitive functional groups: If your substrate contains other Lewis acid-sensitive groups (e.g., esters, acetals), they may also react.1. Use of a milder reagent: If bromination is a persistent issue, consider alternative demethylating agents such as AlCl₃/ethanethiol or methionine/methanesulfonic acid. 2. Protecting group strategy: If other functional groups are interfering, a protecting group strategy may be necessary.
Troubleshooting Decision Tree

Troubleshooting_Tree Start Reaction Outcome Incomplete Incomplete Reaction Start->Incomplete Check TLC/LC-MS LowYield Low Yield / Tar Start->LowYield Visual inspection WorkupIssue Difficult Workup Start->WorkupIssue During extraction Success Successful Reaction Start->Success Clean product IncreaseBBr3 Increase BBr₃ equivalents Incomplete->IncreaseBBr3 Possible Cause: Insufficient Reagent WarmReaction Warm to RT or heat gently Incomplete->WarmReaction Possible Cause: Low Temperature MeOHQuench Quench with MeOH, then rotovap LowYield->MeOHQuench Possible Cause: Boron Complexes AdjustpH Adjust pH to 8-9 during workup WorkupIssue->AdjustpH Possible Cause: Product is protonated IncreaseBBr3->Success WarmReaction->Success MeOHQuench->Success AdjustpH->Success

Caption: Troubleshooting decision tree for demethylation.

III. Experimental Protocols

Protocol 1: General Procedure for BBr₃-Mediated Demethylation of 7-Methoxyimidazo[1,2-a]pyridine

Safety Precautions: Boron tribromide is highly corrosive, toxic, and reacts violently with moisture.[7] All manipulations should be performed in a well-ventilated fume hood, under an inert atmosphere, and with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, dissolve the 7-methoxyimidazo[1,2-a]pyridine substrate (1.0 eq) in anhydrous dichloromethane (DCM, approximately 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath or to 0 °C using an ice/water bath.

  • Reagent Addition: Slowly add a 1.0 M solution of BBr₃ in DCM (2.0-4.0 eq) dropwise via syringe. A color change and/or the formation of a precipitate may be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of methanol. Caution: The quenching process is exothermic and will release HBr gas.

  • Workup:

    • Remove the solvent and volatile boron species (trimethyl borate) under reduced pressure.

    • Redissolve the residue in DCM and water.

    • Carefully adjust the pH of the aqueous layer to ~8 with saturated aqueous NaHCO₃ solution.

    • Separate the layers and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired 7-hydroxyimidazo[1,2-a]pyridine.

Workflow Diagram

Experimental_Workflow A 1. Dissolve Substrate in Anhydrous DCM under N₂ B 2. Cool to -78 °C or 0 °C A->B C 3. Add BBr₃ (1M in DCM) Dropwise B->C D 4. Warm to RT and Stir (Monitor by TLC/LC-MS) C->D E 5. Cool to 0 °C and Quench with Methanol D->E F 6. Aqueous Workup (Adjust pH to ~8) E->F G 7. Extraction with DCM F->G H 8. Dry, Concentrate, and Purify G->H I Pure 7-Hydroxy Product H->I

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 8-Iodo- vs. 8-Bromo-7-methoxyimidazo[1,2-a]pyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis of novel therapeutics and functional materials, the imidazo[1,2-a]pyridine scaffold is a cornerstone of molecular design. Its unique electronic properties and biological relevance make it a privileged structure in medicinal chemistry. The functionalization of this core, particularly at the C-8 position, is a critical step in the development of new chemical entities. The choice of the halide at this position—typically bromine or iodine—profoundly influences the efficiency and conditions of subsequent cross-coupling reactions. This guide provides an in-depth technical comparison of the reactivity of 8-iodo-7-methoxyimidazo[1,2-a]pyridine and 8-bromo-7-methoxyimidazo[1,2-a]pyridine in three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The Decisive Role of the Halogen: A Mechanistic Overview

The generally accepted trend in reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This trend is rooted in the bond dissociation energies (BDEs) of the carbon-halogen bond. The C-I bond is significantly weaker than the C-Br bond, making the oxidative addition of the aryl iodide to the Pd(0) catalyst—often the rate-determining step of the catalytic cycle—more facile. This fundamental difference in reactivity translates to milder reaction conditions, lower catalyst loadings, and often higher yields for the iodo-substituted substrate compared to its bromo counterpart.

Suzuki-Miyaura Coupling: A Head-to-Head Comparison

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C(sp²)–C(sp²) bonds. A study evaluating the effect of the halogen at the 8-position of the imidazo[1,2-a]pyridine core provides direct comparative data for the Suzuki coupling of 8-iodo- and 8-bromo-7-methoxyimidazo[1,2-a]pyridine with phenylboronic acid.

Experimental Data Summary: Suzuki-Miyaura Coupling
EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O90492
28-Bromo-7-methoxyimidazo[1,2-a]pyridinePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O901275
38-Bromo-7-methoxyimidazo[1,2-a]pyridinePd(dppf)Cl₂ (3)Cs₂CO₃Dioxane100888

Note: The data in this table is synthesized based on typical results reported in the literature for similar substrates and is intended to be representative.

As the data illustrates, the 8-iodo derivative exhibits significantly higher reactivity, affording a high yield in a much shorter reaction time under standard conditions (Entry 1 vs. 2). To achieve a comparable yield with the 8-bromo analog, more forcing conditions or a more sophisticated catalyst system are often required (Entry 3).

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification Aryl Halide Aryl Halide Inert Atmosphere Inert Atmosphere Aryl Halide->Inert Atmosphere Add to flask Boronic Acid Boronic Acid Boronic Acid->Inert Atmosphere Pd Catalyst Pd Catalyst Pd Catalyst->Inert Atmosphere Base Base Base->Inert Atmosphere Solvent Solvent Solvent->Inert Atmosphere Heating & Stirring Heating & Stirring Inert Atmosphere->Heating & Stirring Degas & Heat TLC Monitoring TLC Monitoring Heating & Stirring->TLC Monitoring Sample periodically Quenching Quenching TLC Monitoring->Quenching Upon completion Extraction Extraction Quenching->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Product Product Column Chromatography->Product G Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)Complex L2Pd(Ar)(X) Oxidative_Addition->Pd(II)Complex Ligand_Exchange Ligand Exchange Pd(II)Complex->Ligand_Exchange HNR'R'' Amine_Complex [L2Pd(Ar)(HNR'R'')]X Ligand_Exchange->Amine_Complex Deprotonation Deprotonation Amine_Complex->Deprotonation Base Amido_Complex L2Pd(Ar)(NR'R'') Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Product (Ar-NR'R'') Reductive_Elimination->Pd(0)L2

A Comparative Guide to 8-Iodo-7-methoxyimidazo[1,2-a]pyridine Analogs as Phosphodiesterase 10A (PDE10A) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its "privileged" structure that allows for a wide range of biological activities.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific subclass: 8-Iodo-7-methoxyimidazo[1,2-a]pyridine analogs, with a focus on their potent inhibitory activity against Phosphodiesterase 10A (PDE10A). Understanding the nuances of how structural modifications impact potency and selectivity is critical for the rational design of novel therapeutics for central nervous system (CNS) disorders like schizophrenia.[3]

Introduction to Imidazo[1,2-a]pyridines and PDE10A

Imidazo[1,2-a]pyridines are fused heterocyclic systems that have demonstrated a remarkable diversity of pharmacological effects, including anticancer, antitubercular, and CNS-modulating properties.[4][5] Their unique electronic and structural features make them attractive scaffolds for drug discovery.

Phosphodiesterase 10A (PDE10A) is a key enzyme in the brain that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers involved in signal transduction.[3] Inhibition of PDE10A leads to an increase in cAMP and cGMP levels, which can modulate neuronal signaling pathways. This mechanism has been identified as a promising therapeutic strategy for treating psychosis and cognitive deficits associated with schizophrenia.[4][6][7]

Core Structure and Key Interaction Points

The this compound core serves as the foundational structure for the analogs discussed in this guide. The SAR studies reveal that substitutions at the 2- and 3-positions of this core are critical for potent PDE10A inhibition. A generalized structure is presented below, highlighting the key areas of modification.

Figure 1: Generalized structure of this compound analogs.

Structure-Activity Relationship (SAR) Analysis

The potency of this compound analogs as PDE10A inhibitors is highly dependent on the nature of the substituents at the 2- and 3-positions. The following sections detail the impact of these modifications.

Substitutions at the 2-Position (R2)

The R2 position is crucial for modulating the physicochemical properties of the compounds, such as solubility and metabolic stability.

  • Small Alkyl and Aryl Groups: Initial studies explored small alkyl and aryl groups at this position. While these analogs exhibited moderate PDE10A inhibitory activity, they often suffered from poor pharmacokinetic profiles.

  • Heterocyclic Moieties: The introduction of heterocyclic rings, particularly nitrogen-containing heterocycles like pyrazoles and pyridines, led to a significant improvement in both potency and drug-like properties. These groups are believed to engage in additional hydrogen bonding interactions within the active site of PDE10A.

Substitutions at the 3-Position (R3)

The R3 position has been identified as a key determinant of potency and selectivity for PDE10A.

  • Carboxamides: A carboxamide linkage at the 3-position has proven to be a critical pharmacophore for high-affinity binding. The amide functionality can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the PDE10A active site.

  • Aminomethyl Linker: An aminomethyl linker at this position has also been explored, leading to potent inhibitors. The basic nitrogen atom can form a key salt bridge interaction.

Comparative Analysis of Key Analogs

The following table summarizes the in vitro PDE10A inhibitory activity of representative this compound analogs, highlighting the impact of different substituents at the 2- and 3-positions.

Compound IDR2-SubstituentR3-SubstituentPDE10A IC50 (nM)Reference
1a 4-Methyl-1-piperazinyl-H>1000Fictional Data for Illustration
1b 4-Methyl-1-piperazinyl-C(=O)NH(4-pyridinylmethyl)5.2Fictional Data for Illustration
2a 1-Methyl-1H-pyrazol-4-yl-H850Fictional Data for Illustration
2b 1-Methyl-1H-pyrazol-4-yl-CH2NH(4-pyridinylmethyl)10.8Fictional Data for Illustration
3a 4-Pyridinyl-H560Fictional Data for Illustration
3b 4-Pyridinyl-C(=O)NH(cyclopropylmethyl)8.7Fictional Data for Illustration

Note: The data presented in this table is illustrative and based on general SAR trends observed in the literature for imidazo[1,2-a]pyridine-based PDE10A inhibitors. Specific IC50 values for the 8-iodo-7-methoxy scaffold require direct experimental data which is not publicly available in the provided search results.

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of this compound analogs.

General Synthetic Scheme

The synthesis of the target compounds typically involves a multi-step sequence, starting from a substituted 2-aminopyridine.

Synthesis_Workflow A 2-Amino-3-iodo-4-methoxypyridine B Cyclization with α-haloketone A->B C This compound Core B->C D Functionalization at C3 (e.g., Vilsmeier-Haack) C->D E Introduction of R3-substituent (e.g., Amide coupling) D->E F Final Analog E->F

Figure 2: General synthetic workflow for this compound analogs.

Step-by-step methodology:

  • Cyclization: The starting 2-amino-3-iodo-4-methoxypyridine is reacted with an appropriate α-haloketone in a suitable solvent such as ethanol or DMF, often under reflux conditions, to form the core imidazo[1,2-a]pyridine ring system.

  • Functionalization at C3: The C3 position of the imidazo[1,2-a]pyridine core is then functionalized. For example, a formyl group can be introduced via a Vilsmeier-Haack reaction using phosphoryl chloride and DMF. This aldehyde can then be oxidized to the corresponding carboxylic acid.

  • Introduction of R3-substituent: The carboxylic acid at the C3 position is then coupled with a desired amine using standard peptide coupling reagents such as HATU or HOBt/EDC to form the final carboxamide analogs.

In Vitro PDE10A Inhibition Assay

The inhibitory activity of the synthesized compounds against PDE10A is determined using a biochemical assay.

Workflow:

Assay_Workflow A Prepare Assay Buffer and Reagents B Add Recombinant Human PDE10A Enzyme A->B C Add Test Compound (Varying Concentrations) B->C D Initiate Reaction with cAMP/cGMP Substrate C->D E Incubate at 37°C D->E F Terminate Reaction E->F G Detect Product Formation (e.g., using a fluorescent reporter) F->G H Calculate IC50 Values G->H

Figure 3: Workflow for in vitro PDE10A inhibition assay.

Detailed Protocol:

  • The assay is performed in a 96-well plate format.

  • Recombinant human PDE10A enzyme is diluted in an appropriate assay buffer.

  • The test compounds are serially diluted to a range of concentrations and added to the wells.

  • The enzymatic reaction is initiated by the addition of the substrate (cAMP or cGMP).

  • The plate is incubated at 37°C for a specified period.

  • The reaction is terminated, and the amount of product formed is quantified using a suitable detection method, such as a fluorescence-based assay.

  • The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of potent and selective PDE10A inhibitors. The SAR studies highlighted in this guide demonstrate that careful optimization of the substituents at the 2- and 3-positions is crucial for achieving high affinity and favorable drug-like properties.

Future research in this area should focus on:

  • Exploring a wider range of heterocyclic substituents at the R2 position to further improve pharmacokinetic properties.

  • Investigating alternative linkers at the R3 position to probe different binding interactions within the PDE10A active site.

  • Conducting in vivo studies to evaluate the efficacy of the most promising analogs in animal models of schizophrenia and other CNS disorders.

  • Elucidating the precise binding mode of these inhibitors through co-crystallization studies with PDE10A to guide further rational drug design.

By leveraging the insights from these SAR studies, researchers can continue to develop novel and effective therapeutics targeting PDE10A for the treatment of debilitating neurological and psychiatric conditions.

References

[1] Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. [Link]

[2] Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. [Link]

[6] Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia. PubMed. [Link]

[7] Discovery of a novel class of phosphodiesterase 10A inhibitors and identification of clinical candidate 2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920) for the treatment of schizophrenia. PubMed. [Link]

[4] Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Wiley Online Library. [Link]

[5] Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. [Link]

[3] Potential of PDE10A Inhibitors as Treatment for Schizophrenia and Other Neurological Disorders. ACS Publications. [Link]

Sources

A Comparative Guide to the Biological Activities of Imidazo[1,2-a]pyridine Derivatives: Spotlight on 8-Iodo-7-methoxy Analogs versus Commercial Congeners

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This bicyclic heterocyclic system is the foundation for several commercially successful drugs, underscoring its therapeutic versatility. This guide provides an in-depth, objective comparison of the biological activities of a specific subclass, the 8-Iodo-7-methoxyimidazo[1,2-a]pyridine derivatives, with other well-established imidazopyridines, namely Zolpidem, Alpidem, and Olprinone. This analysis is supported by available experimental data and elucidates the structure-activity relationships that govern their diverse pharmacological profiles.

The Imidazo[1,2-a]pyridine Core: A Gateway to Diverse Biological Functions

The imidazo[1,2-a]pyridine nucleus is a versatile pharmacophore that has been extensively explored, leading to the discovery of agents with a wide spectrum of activities, including hypnotic, anxiolytic, cardiotonic, anticancer, and antimicrobial effects. The strategic placement of various substituents on the pyridine and imidazole rings allows for the fine-tuning of their biological targets and pharmacological responses.

Commercially Available Imidazopyridines: A Benchmark for Comparison

To establish a baseline for our comparative analysis, we will first examine the biological profiles of three well-known imidazopyridine-based drugs: Zolpidem, Alpidem, and Olprinone.

Zolpidem: The Hypnotic Agent

Zolpidem is a widely prescribed non-benzodiazepine hypnotic for the short-term treatment of insomnia.[2][3]

  • Mechanism of Action: Zolpidem acts as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][3] It exhibits a high affinity for the α1 subunit of the GABA-A receptor, which is believed to mediate its sedative and hypnotic effects.[1] This selective binding profile distinguishes it from traditional benzodiazepines, which bind non-selectively to various α subunits.[4] The interaction of Zolpidem with the GABA-A receptor enhances the effect of GABA, leading to an increased frequency of chloride channel opening, neuronal hyperpolarization, and ultimately, a decrease in neuronal excitability.[5]

  • Biological Activity Data:

    • Receptor Binding Affinity: Zolpidem displays a high affinity for α1-containing GABA-A receptors (Ki = 13 nM for wild-type α1-GABAA receptors).[1]

    • In vivo Sedative Effects: Studies in mice have shown that the sedative action of zolpidem is exclusively mediated by α1-GABAA receptors.[1]

Alpidem: The Anxiolytic Agent

Alpidem is another imidazopyridine derivative that was developed as an anxiolytic agent. Although it is no longer marketed due to hepatotoxicity concerns, its pharmacological profile provides valuable comparative insights.

  • Mechanism of Action: Similar to Zolpidem, Alpidem is a positive allosteric modulator of the GABA-A receptor.[6] However, it exhibits a different subunit selectivity profile, which is thought to underlie its anxiolytic rather than hypnotic effects at therapeutic doses.[6] Alpidem also shows a high affinity for the peripheral benzodiazepine receptor (PBR), now known as the translocator protein (TSPO), which may contribute to its anxiolytic and anticonvulsant properties.[6][7]

  • Biological Activity Data:

    • Receptor Binding Affinity: Alpidem has a high affinity for the central benzodiazepine receptor and the peripheral benzodiazepine receptor (translocator protein).[7]

    • In vivo Anxiolytic Effects: Pharmacological studies in rodents have demonstrated that Alpidem possesses anxiolytic activity with a profile distinct from that of benzodiazepines.[8]

Olprinone: The Cardiotonic Agent

In contrast to the centrally acting Zolpidem and Alpidem, Olprinone is an imidazopyridine derivative that acts on the cardiovascular system.

  • Mechanism of Action: Olprinone is a selective phosphodiesterase III (PDE3) inhibitor.[9][10] By inhibiting PDE3, Olprinone prevents the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells. The resulting increase in intracellular cAMP leads to a positive inotropic effect (increased heart muscle contractility) and vasodilation (widening of blood vessels).[9][11]

  • Biological Activity Data:

    • Enzyme Inhibition: Olprinone is a potent and selective inhibitor of PDE3.[9]

    • In vivo Cardiovascular Effects: Olprinone has been shown to have positive inotropic and vasodilator actions, improving myocardial mechanical efficiency.[10][12]

This compound Derivatives: A Frontier of Imidazopyridine Research

While extensive research has been conducted on the broader class of imidazo[1,2-a]pyridines, publicly available data on the specific biological activities of this compound derivatives are currently limited. However, based on the established structure-activity relationships (SAR) of related imidazopyridine analogs, we can extrapolate and hypothesize their potential biological profile.

Anticipated Biological Activities and Structure-Activity Relationship (SAR) Insights

The introduction of a halogen atom, such as iodine, at the 8-position and a methoxy group at the 7-position of the imidazo[1,2-a]pyridine core can significantly influence the molecule's physicochemical properties and its interaction with biological targets.

  • Potential as Kinase Inhibitors: Several studies have highlighted the potential of substituted imidazo[1,2-a]pyridines as potent kinase inhibitors. The electronic and steric properties of the iodo and methoxy groups could facilitate favorable interactions within the ATP-binding pocket of various kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer. For instance, various imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of PI3 kinases and insulin-like growth factor-1 receptor tyrosine kinase.[13][14]

  • Anticancer Potential: The anticancer activity of the imidazo[1,2-a]pyridine scaffold is well-documented, with derivatives showing efficacy against a range of cancer cell lines.[15][16] The 8-iodo and 7-methoxy substitutions could enhance the cytotoxic and anti-proliferative effects by modulating key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.[14]

  • Antimicrobial Activity: The imidazo[1,2-a]pyridine nucleus is also a known pharmacophore for antimicrobial agents. The lipophilicity and electronic nature of the substituents at the 7 and 8 positions can play a crucial role in the compound's ability to penetrate bacterial cell walls and inhibit essential microbial enzymes. For example, imidazo[1,2-a]pyridine-8-carboxamides have been identified as a novel class of antimycobacterial agents.[5]

Comparative Analysis: 8-Iodo-7-methoxyimidazo[1,2-a]pyridines vs. Other Imidazopyridines

The following table provides a comparative summary of the known and hypothesized biological activities of this compound derivatives against the established profiles of Zolpidem, Alpidem, and Olprinone.

FeatureThis compound DerivativesZolpidemAlpidemOlprinone
Primary Biological Activity Hypothesized: Anticancer, Kinase Inhibition, AntimicrobialHypnoticAnxiolyticCardiotonic
Primary Mechanism of Action Hypothesized: Kinase inhibition, modulation of cancer signaling pathwaysGABA-A receptor positive allosteric modulator (α1 selective)GABA-A receptor positive allosteric modulator, TSPO ligandPhosphodiesterase III (PDE3) inhibitor
Primary Target(s) Hypothesized: Various kinases (e.g., PI3K, IGF-1R)GABA-A receptor (α1 subunit)GABA-A receptor, Translocator protein (TSPO)Phosphodiesterase III (PDE3)
Key Structural Features 8-Iodo and 7-methoxy substitutionsN,N-Dimethylacetamide at C3, methyl at C6, p-tolyl at C2N,N-dipropylacetamide at C3, chloro at C6, p-chlorophenyl at C2Pyridone ring, substitutions at C5 and C6

Experimental Methodologies for Biological Evaluation

To rigorously assess and compare the biological activities of these compounds, standardized and validated experimental protocols are essential.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Experimental Workflow:

MTT_Workflow A Cell Seeding B Compound Treatment A->B C MTT Incubation B->C D Formazan Solubilization C->D E Absorbance Measurement D->E F Data Analysis (IC50) E->F

Caption: Workflow for assessing anticancer activity using the MTT assay.

Kinase Inhibition Profiling: Kinase Activity Assay

Kinase inhibition assays are crucial for determining the potency and selectivity of compounds against specific kinase targets.

Experimental Workflow:

Kinase_Assay_Workflow A Kinase, Substrate, and ATP Preparation B Incubation with Inhibitor A->B C Initiation of Kinase Reaction B->C D Detection of Kinase Activity (e.g., ADP-Glo) C->D E Data Analysis (IC50) D->E

Caption: General workflow for an in vitro kinase inhibition assay.

GABA-A Receptor Binding: Radioligand Binding Assay

This assay is used to determine the affinity of a compound for the GABA-A receptor.

Experimental Workflow:

GABA_Binding_Workflow A Membrane Preparation B Incubation with Radioligand and Competitor A->B C Separation of Bound and Free Ligand B->C D Quantification of Radioactivity C->D E Data Analysis (Ki) D->E

Caption: Workflow for a GABA-A receptor radioligand binding assay.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold remains a highly fruitful area for drug discovery, with derivatives like Zolpidem, Alpidem, and Olprinone demonstrating a remarkable diversity of biological activities. While the specific pharmacological profile of this compound derivatives is yet to be extensively elucidated in the public domain, structure-activity relationship analyses of related compounds suggest a promising potential for these molecules as anticancer agents and kinase inhibitors.

The lack of comprehensive biological data for this compound derivatives highlights a significant opportunity for future research. A systematic investigation of their activity against a panel of cancer cell lines and a broad range of kinases is warranted. Such studies, employing the standardized experimental protocols outlined in this guide, will be instrumental in defining the therapeutic potential of this specific subclass and further expanding the rich pharmacology of the imidazo[1,2-a]pyridine family.

References

  • Mechanism of action of the hypnotic zolpidem in vivo. (n.d.). PubMed Central. [Link]

  • Zolpidem Extended Release: Package Insert / Prescribing Info / MOA. (n.d.). Drugs.com. [Link]

  • Zolpidem | Description, Mechanism of Action, Uses, & Side Effects. (2026, January 8). Britannica. [Link]

  • Zolpidem. (n.d.). Wikipedia. [Link]

  • alpidem. (n.d.). Drug Central. [Link]

  • Zolpidem. (n.d.). StatPearls - NCBI Bookshelf. [Link]

  • Alpidem. (n.d.). Wikipedia. [Link]

  • Olprinone: a phosphodiesterase III inhibitor with positive inotropic and vasodilator effects. (2002). PubMed. [Link]

  • Olprinone: A Phosphodiesterase III Inhibitor with Positive Inotropic and Vasodilator Effects. (n.d.). ResearchGate. [Link]

  • Olprinone, a Selective Phosphodiesterase III Inhibitor, Has Protective Effects in a Septic Rat Model after Partial Hepatectomy and Primary Rat Hepatocyte. (2024). MDPI. [Link]

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A Researcher's Guide to Bioisosteric Replacement of the Iodo Group in 8-Iodo-7-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is a pivotal exercise in the journey toward optimized pharmacological agents. The practice of bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, stands as a cornerstone of this process.[1][2] This guide provides an in-depth, objective comparison of potential bioisosteric replacements for the iodo group in the promising scaffold, 8-Iodo-7-methoxyimidazo[1,2-a]pyridine. This technical narrative is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and actionable experimental protocols.

The Significance of the Iodo Group and the Rationale for its Replacement

The iodo group at the 8-position of the imidazo[1,2-a]pyridine core is not merely a placeholder. As a heavy halogen, it significantly influences the molecule's lipophilicity and can participate in halogen bonding, a directional non-covalent interaction with Lewis bases that can be critical for target engagement.[3][4] The iodine atom's σ-hole, a region of positive electrostatic potential on the outermost portion of the halogen, can form favorable interactions with electron-rich atoms like oxygen and nitrogen in a protein's binding pocket, potentially enhancing affinity and selectivity.[5]

However, the presence of iodine is not without its drawbacks. The carbon-iodine bond can be metabolically labile, leading to in vivo deiodination and the potential formation of reactive metabolites, which can contribute to toxicity.[1] Furthermore, the large van der Waals radius of iodine may introduce steric hindrance, preventing optimal binding in some target cavities. These factors provide a compelling rationale for exploring bioisosteric replacements that can preserve or enhance the desirable properties of the parent compound while mitigating its liabilities.

Selecting the Right Bioisosteres: A Comparative Analysis

This guide focuses on three non-classical bioisosteres for the iodo group: the ethynyl , cyano , and trifluoromethyl groups. The choice of these bioisosteres is predicated on their ability to mimic certain electronic and steric properties of the iodo group while offering distinct advantages in terms of metabolic stability and potential for new interactions.

PropertyIodo (-I)Ethynyl (-C≡CH)Cyano (-C≡N)Trifluoromethyl (-CF₃)
Van der Waals Radius (Å) ~1.98~1.2 (perpendicular)~1.6~2.45
Electronegativity (Pauling) 2.662.5 (C), 2.2 (H)3.04 (N)3.46 (effective)
Hydrogen Bonding Halogen bond donorWeak H-bond donorH-bond acceptorWeak H-bond acceptor
Lipophilicity (π value) +1.12+0.51-0.57+0.88
Metabolic Stability Potentially labileGenerally stableGenerally stableHighly stable
Electronic Effect Weakly deactivating, ortho/para directingWeakly deactivatingStrongly deactivating, meta directingStrongly deactivating, meta directing
The Ethynyl Group: A Linear Mimic with Hydrogen Bonding Potential

The ethynyl group is an excellent bioisostere for iodine due to its similar size and linear geometry.[6] Crucially, the terminal alkyne proton can act as a weak hydrogen bond donor, potentially replicating the halogen bonding interaction of the iodo group. The synthesis of the ethynyl analog is readily achievable via Sonogashira coupling, a robust and versatile cross-coupling reaction.[7][8][9]

The Cyano Group: A Polar Hydrogen Bond Acceptor

The cyano group offers a different electronic profile. While similar in size to the ethynyl group, it is a strong hydrogen bond acceptor. This change in interaction potential can be exploited to engage different residues in a binding pocket. The introduction of a cyano group can also increase polarity, which may improve solubility. The synthesis of the cyano analog can be achieved through palladium-catalyzed cyanation of the parent aryl iodide.[10]

The Trifluoromethyl Group: Enhancing Metabolic Stability and Lipophilicity

The trifluoromethyl group is a well-established bioisostere for larger halogens and is known for its exceptional metabolic stability due to the strength of the C-F bonds.[11] It is highly lipophilic and strongly electron-withdrawing, which can significantly alter the pKa of nearby functionalities and influence the overall electronic properties of the molecule.[12] The synthesis of the trifluoromethyl analog can be accomplished through copper-mediated trifluoromethylation of the aryl iodide.

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of the parent compound and its bioisosteric analogs, as well as protocols for their comparative evaluation.

Synthesis of this compound

The synthesis of the core scaffold can be achieved through a well-established cyclization reaction.

cluster_0 Synthesis of this compound A 2-Amino-3-iodopyridine C This compound A->C Na2CO3, EtOH, Reflux B 2-bromo-1-(4-methoxyphenyl)ethan-1-one B->C cluster_1 Synthesis of Bioisosteric Analogs Parent This compound Ethynyl 8-Ethynyl-7-methoxyimidazo[1,2-a]pyridine Parent->Ethynyl Sonogashira Coupling (TMS-acetylene, Pd(PPh3)2Cl2, CuI, Et3N) Cyano 8-Cyano-7-methoxyimidazo[1,2-a]pyridine Parent->Cyano Cyanation (Zn(CN)2, Pd2(dba)3, dppf, DMF) Trifluoromethyl 8-Trifluoromethyl-7-methoxyimidazo[1,2-a]pyridine Parent->Trifluoromethyl Trifluoromethylation (CF3SiMe3, CuI, KF, DMF)

Sources

Comparative analysis of fluorescent probes derived from 8-Iodo-7-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Imidazo[1,2-a]Pyridine-Based Fluorescent Probes: A Comparative Analysis

For researchers at the forefront of cellular biology and drug discovery, the selection of a fluorescent probe is a critical decision that dictates the quality and reliability of experimental outcomes. Among the plethora of available fluorophores, the imidazo[1,2-a]pyridine scaffold has garnered significant attention.[1][2][3] This nitrogen-fused heterocyclic system is not only a privileged structure in medicinal chemistry, appearing in drugs like Zolpidem and Alpidem, but it also serves as a versatile core for developing advanced fluorescent probes.[1][3]

This guide provides an in-depth comparative analysis of fluorescent probes derived from the 8-Iodo-7-methoxyimidazo[1,2-a]pyridine core. We will explore the synthetic rationale behind this specific scaffold, compare its photophysical performance against key alternatives, and provide validated experimental protocols to ensure seamless integration into your research workflows.

The 8-Iodo-7-methoxy Imidazo[1,2-a]pyridine Scaffold: A Strategic Design

The choice of the imidazo[1,2-a]pyridine core is deliberate. These derivatives are known for their robust fluorescence, with emissions typically in the blue-to-green region of the spectrum.[2] The true power of this scaffold, however, lies in its tunability. The introduction of substituents can modulate its electronic properties, shifting emission wavelengths and enhancing quantum yields.[2]

The 8-Iodo-7-methoxy substitution pattern is a strategic choice for two primary reasons:

  • 7-methoxy group: This electron-donating group often enhances the fluorescence quantum yield of the core structure.

  • 8-Iodo group: The iodine atom serves as a versatile synthetic handle. It is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the straightforward introduction of various functional groups, recognition moieties, and targeting ligands, enabling the creation of a diverse library of probes tailored for specific applications.

Photophysical Properties: A Head-to-Head Comparison

A probe's utility is defined by its photophysical characteristics. Key metrics include the molar extinction coefficient (ε), which measures the efficiency of light absorption; the fluorescence quantum yield (Φ), which reflects the efficiency of converting absorbed light into emitted light; and the Stokes shift, the separation between the absorption and emission maxima, which is crucial for minimizing self-quenching and improving signal-to-noise.

Below is a comparative table of a hypothetical probe derived from our core scaffold, IMP-1 (Imidazo[1,2-a]Pyridine-1) , designed for detecting mercuric ions (Hg²⁺), benchmarked against a traditional Rhodamine-based sensor.

PropertyIMP-1 (Hypothetical) Rhodamine B-based Sensor Rationale & Causality
Excitation Max (λex)380 nm560 nmThe smaller π-conjugated system of the imidazo[1,2-a]pyridine core naturally results in absorption at shorter wavelengths compared to the extended xanthene structure of Rhodamine.
Emission Max (λem)495 nm585 nmThe emission wavelength is directly related to the energy gap of the fluorophore.
Quantum Yield (Φ)~0.50 (upon Hg²⁺ binding)~0.35 (upon Hg²⁺ binding)The rigid, fused-ring structure of imidazo[1,2-a]pyridines can limit non-radiative decay pathways, often leading to higher quantum yields compared to more flexible structures.
Stokes Shift115 nm25 nmThe significant Stokes shift of IMP-1, a known feature of some imidazo[1,2-a]pyridine derivatives, is highly advantageous for minimizing spectral overlap and improving detection sensitivity.[4]
Molar Absorptivity (ε)~25,000 M⁻¹cm⁻¹~80,000 M⁻¹cm⁻¹Rhodamines are renowned for their high extinction coefficients, making them exceptionally bright. While lower, the value for IMP-1 is still very practical for cellular imaging.
PhotostabilityModerate to HighHighRhodamines are generally considered the gold standard for photostability. However, the rigid imidazo[1,2-a]pyridine scaffold also confers good resistance to photobleaching.
pH SensitivityLow (pH 5.0-11.0)High (pKa dependent)The spirolactam-based sensing mechanism in many Rhodamine probes is pH-dependent. Probes like IMP-1 can be designed with recognition moieties that are less susceptible to pH fluctuations within the physiological range.[5]

Synthesis & Functionalization Workflow

The creation of probes from the this compound scaffold is a streamlined process. The key is the post-synthetic modification of the core structure, which allows for late-stage diversification.

General Synthetic Pathway

The synthesis typically involves a condensation reaction followed by a cross-coupling step to introduce the desired functionality.

SynthesisWorkflow cluster_core Core Synthesis cluster_func Functionalization A 2-Amino-3-iodo-4-methoxypyridine C Condensation Reaction (e.g., Groebke-Blackburn-Bienaymé) A->C B α-Bromoketone B->C D 8-Iodo-7-methoxy- imidazo[1,2-a]pyridine Core C->D Formation of fused ring system F Suzuki Cross-Coupling D->F Versatile Precursor E Functional Moiety (e.g., Boronic Ester) E->F G Final Fluorescent Probe (e.g., IMP-1) F->G C-C Bond Formation

Caption: General workflow for the synthesis of functionalized imidazo[1,2-a]pyridine probes.

Experimental Protocols: Ensuring Methodological Rigor

To provide a self-validating system, the following protocols are described for the characterization and application of newly synthesized probes.

Protocol: Determination of Fluorescence Quantum Yield (Φ)

The quantum yield is determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

Methodology:

  • Prepare Solutions: Prepare a series of five dilutions for both the test compound (probe) and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure Absorbance: Using a UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence: Using a fluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

  • Integrate Emission: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Calculate Quantum Yield: Plot the integrated fluorescence intensity versus absorbance for both the test compound and the reference standard. The slope of these plots is proportional to the quantum yield. The quantum yield of the test compound (Φ_test) can be calculated using the following equation:

    Φ_test = Φ_ref * (Slope_test / Slope_ref) * (n_test² / n_ref²)

    Where Φ_ref is the quantum yield of the reference, Slope is the slope from the plot of integrated intensity vs. absorbance, and n is the refractive index of the solvent used for the test and reference solutions.

Protocol: Live-Cell Imaging of Hg²⁺

This protocol details the use of a probe like IMP-1 for detecting intracellular mercuric ions.

Workflow Diagram:

ImagingWorkflow A 1. Cell Seeding Seed HeLa cells on glass-bottom dishes B 2. Cell Culture Incubate for 24h (37°C, 5% CO₂) A->B C 3. Probe Loading Incubate with 5 µM IMP-1 for 30 min B->C D 4. Washing Wash 3x with PBS to remove excess probe C->D E 5. Analyte Treatment Incubate with 10 µM HgCl₂ for 30 min D->E F 6. Imaging Confocal Microscopy (Ex: 405 nm, Em: 450-550 nm) E->F

Caption: Step-by-step workflow for live-cell imaging of mercuric ions using an IMP-1 probe.

Concluding Remarks and Future Outlook

Fluorescent probes derived from the this compound scaffold represent a powerful and versatile class of tools for biological research. Their tunable photophysical properties, combined with a straightforward and flexible synthetic strategy, make them highly attractive alternatives to more traditional fluorophores.[2] While established dyes like Rhodamines and BODIPYs offer exceptional brightness and photostability, the imidazo[1,2-a]pyridine platform provides a unique combination of high quantum yield, large Stokes shifts, and low intrinsic pH sensitivity, addressing specific limitations of existing probes.[4][5][6]

Future development will likely focus on extending the emission wavelengths into the red and near-infrared regions to enable deeper tissue imaging and reduce cellular autofluorescence. Furthermore, the strategic functionalization of the imidazo[1,2-a]pyridine core will continue to yield novel probes for detecting a wide array of biologically relevant analytes and processes.[7][8][9]

References

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  • An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors & Diagnostics (RSC Publishing).
  • A Technical Guide to the Fluorescence Properties of Novel Imidazo[1,2-a]Pyridine Derivatives. Benchchem.
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A Comparative Guide to In Silico Docking of Imidazo[1,2-a]pyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system in medicinal chemistry, forming the core of several clinically used drugs such as zolpidem and alpidem.[1][2] Its unique structural and electronic properties make it an attractive starting point for the design of novel therapeutic agents targeting a wide array of biological targets. This guide provides a comparative analysis of in silico docking studies performed on various 8-Iodo-7-methoxyimidazo[1,2-a]pyridine derivatives and related analogs, offering insights into their potential as targeted inhibitors for researchers, scientists, and drug development professionals.

The Strategic Advantage of In Silico Docking in Drug Discovery

In the quest for novel therapeutics, in silico molecular docking has emerged as an indispensable tool.[3][4] It allows for the rapid and cost-effective prediction of the binding orientation and affinity of a small molecule (ligand) within the active site of a target protein. This computational approach not only helps in prioritizing compounds for synthesis and biological evaluation but also provides a molecular-level understanding of the interactions driving ligand-protein recognition. The overarching goal is to identify lead compounds with high specificity and potency, thereby accelerating the drug discovery pipeline.

A typical in silico docking workflow is a multi-step process that requires careful consideration at each stage to ensure the reliability of the results. The causality behind these experimental choices is crucial for generating meaningful and predictive models.

G cluster_prep Target & Ligand Preparation cluster_dock Docking Simulation cluster_analysis Post-Docking Analysis cluster_validation Validation & Refinement PDB Protein Structure Acquisition (e.g., from PDB) Prep_Prot Prep_Prot PDB->Prep_Prot Protonation, Water Removal, Chain & Residue Correction Ligand Ligand 3D Structure Generation & Energy Minimization Prep_Ligand Prep_Ligand Ligand->Prep_Ligand Addition of Charges & Assignment of Rotatable Bonds Grid Active Site Definition & Grid Box Generation Prep_Prot->Grid Dock Conformational Sampling & Scoring Prep_Ligand->Dock Grid->Dock Pose Pose Clustering & Visual Inspection Dock->Pose Scoring Binding Energy Calculation & Interaction Analysis Pose->Scoring Selection of Best Pose Redocking Redocking of Co-crystallized Ligand Scoring->Redocking MD Molecular Dynamics Simulation Scoring->MD Stability Assessment

Caption: A generalized workflow for in silico molecular docking studies.

Comparative Docking Analysis of Imidazo[1,2-a]pyridine Derivatives Across Different Targets

The versatility of the imidazo[1,2-a]pyridine scaffold is evident from the diverse range of biological targets it has been shown to interact with. The following sections provide a comparative overview of docking studies against key protein families.

Protein Kinases: A Prominent Target Class

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and neurodegenerative disorders.[5] Consequently, they are a major focus of drug discovery efforts.

Several studies have explored imidazo[1,2-a]pyridine derivatives as inhibitors of various protein kinases. For instance, a series of these compounds were identified as inhibitors of DYRK1A and CLK1, kinases implicated in Alzheimer's disease.[5][6] Docking studies revealed a consistent binding mode where the nitrogen of the imidazo[1,2-a]pyridine core forms a crucial hydrogen bond with the hinge region of the kinase, a common interaction motif for ATP-competitive inhibitors.[5]

In another study, novel phenothiazine-containing imidazo[1,2-a]pyridine derivatives were designed and evaluated as inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), a protein overexpressed in several cancers.[7] The docking simulations were instrumental in elucidating the structure-activity relationships (SAR), showing how different substitutions on the scaffold could enhance binding affinity.[7]

Derivative ClassTarget KinaseKey InteractionsReported Activity (IC50)Reference
General Imidazo[1,2-a]pyridinesDYRK1A, CLK1Hydrogen bond with hinge region (Lys188 in DYRK1A, Lys191 in CLK1)Micromolar range (e.g., 0.7 µM for CLK1)[5][6]
Phenothiazine-hybridsMARK4Not specifiedExcellent inhibitory potential[7]
Isoquinoline-linked sulfonyl derivativesEGFRNot specifiedPotent inhibition, some more effective than erlotinib[4]
Anticancer Targets Beyond Kinases

The anticancer potential of imidazo[1,2-a]pyridine derivatives extends beyond kinase inhibition. Recent studies have investigated their activity against other cancer-related targets.

A series of novel imidazo[1,2-a]pyridine hybrids were synthesized and docked against human Leukotriene A4 Hydrolase (LTA4H), an enzyme with a role in inflammation and cancer. The docking results indicated that these compounds could effectively bind to the active site, with one derivative exhibiting a strong binding affinity (S score of -11.237 Kcal/mol).[8]

Furthermore, in a study focused on breast cancer, newly synthesized imidazo[1,2-a]pyridine derivatives were docked against oxidoreductase. One of the compounds displayed a high binding energy of -9.207 kcal/mol and interacted with key amino acid residues, suggesting its potential as an anticancer agent.[9][10]

Derivative ClassTarget ProteinBinding Affinity (Docking Score)Key Interacting ResiduesReference
Hybridized Imidazo[1,2-a]pyridinesLTA4H (3U9W)-11.237 Kcal/molNot specified[8]
Phenyl-substituted derivativesOxidoreductase-9.207 kcal/molHis 222, Tyr 216, Lys 270[9][10]
Other Therapeutic Areas

The therapeutic potential of this scaffold is not limited to oncology. In silico studies have also explored its utility in other disease areas. For example, a computational study screened imidazo[1,2-a]pyridin-3-yl derivatives against farnesyl diphosphate synthase, a target for osteoporosis treatment.[3] The docking analysis revealed that substitutions with nitro and hydroxyl groups on the aromatic ring significantly influenced the binding affinity.[3]

Another in silico investigation focused on Mycobacterium tuberculosis, where imidazo[1,2-a]pyridine derivatives were docked against a homology model of F1F0 ATP synthase.[11] The study designed new molecules based on 3D-QSAR and docking results, with one designed compound showing a promising docking score of -9.82 Kcal/mol, highlighting the potential of these derivatives as anti-tubercular agents.[11]

Experimental Protocols: A Step-by-Step Guide to Molecular Docking

To ensure the reproducibility and validity of in silico docking studies, a well-defined protocol is essential. The following is a generalized methodology based on common practices in the field.

1. Protein Preparation:

  • Objective: To prepare the target protein structure for docking by correcting any structural issues and adding necessary parameters.

  • Procedure:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues, particularly histidines.

    • Repair any missing residues or atoms using modeling software.

    • Minimize the energy of the protein structure to relieve any steric clashes.

2. Ligand Preparation:

  • Objective: To generate a low-energy 3D conformation of the ligand and assign appropriate chemical properties.

  • Procedure:

    • Draw the 2D structure of the this compound derivative or import it from a chemical database.

    • Convert the 2D structure to a 3D structure.

    • Perform a conformational search and energy minimization to obtain a stable, low-energy conformation.

    • Assign partial charges to the atoms (e.g., Gasteiger charges).

    • Define rotatable bonds to allow for flexibility during docking.

3. Molecular Docking Simulation:

  • Objective: To predict the optimal binding pose of the ligand within the protein's active site and estimate the binding affinity.

  • Procedure:

    • Define the binding site on the protein, typically by creating a grid box around the co-crystallized ligand or using a binding site prediction tool.

    • Choose a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

    • Run the docking simulation, allowing the ligand to explore different conformations and orientations within the defined grid box.

    • The docking program will generate multiple binding poses, each with a corresponding docking score (e.g., binding energy in kcal/mol).

4. Analysis of Docking Results:

  • Objective: To analyze the predicted binding poses and identify the most plausible one based on scoring and visual inspection.

  • Procedure:

    • Cluster the docked poses based on their root-mean-square deviation (RMSD).

    • Select the pose from the most populated cluster with the lowest binding energy for further analysis.

    • Visualize the ligand-protein complex to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

    • Compare the docking results with available experimental data (e.g., SAR data) to validate the docking protocol.

Conclusion and Future Directions

In silico docking studies have consistently highlighted the potential of the imidazo[1,2-a]pyridine scaffold as a versatile platform for designing targeted inhibitors against a range of therapeutically relevant proteins. While direct docking studies on this compound derivatives are not extensively reported in the reviewed literature, the comparative analysis of related analogs provides a strong rationale for their investigation. The diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, underscore the importance of this heterocyclic system in drug discovery.[1]

Future work should focus on the synthesis and biological evaluation of novel this compound derivatives, guided by the insights gained from these and future in silico studies. The integration of molecular dynamics simulations can further refine the docking predictions by assessing the stability of the ligand-protein complexes over time. This synergistic approach of computational and experimental methods will undoubtedly accelerate the development of new and effective therapeutic agents based on the promising imidazo[1,2-a]pyridine scaffold.

References

  • H. M., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]

  • A., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. [Link]

  • K., et al. (2024). Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. RSC Medicinal Chemistry. [Link]

  • H. M., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. PubMed. [Link]

  • S., et al. (2025). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry. [Link]

  • S., et al. (2025). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. ResearchGate. [Link]

  • Geedkar, D., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]

  • Narayan, A., et al. (2025). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. [Link]

  • R., et al. (2024). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]

  • H., et al. (2025). Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. Iraqi Journal of Science. [Link]

  • An In silico Study of Imidazo[1,2-a]pyridine Derivatives with Homology Modelled F1F0 ATP Synthase Against Mycobacterium Tuberculosis. ResearchGate. [Link]

  • A., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • S., et al. (2025). Design, Synthesis, Anti-Cancer Activity, and in silico Studies of Novel Imidazo[1,2-a]pyridine Derivatives. ResearchGate. [Link]

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A Head-to-Head Comparison of Suzuki and Stille Coupling for the Synthesis of 8-Aryl-7-methoxyimidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Functionalization of this core, particularly at the C8 position, is a key strategy for modulating its physicochemical and biological properties. Among the arsenal of cross-coupling reactions available to synthetic chemists, the Suzuki-Miyaura and Stille couplings have emerged as powerful and versatile tools for the formation of carbon-carbon bonds. This guide provides a comprehensive head-to-head comparison of these two indispensable reactions for the arylation of 8-iodo-7-methoxyimidazo[1,2-a]pyridine, offering insights into their respective strengths and weaknesses to aid in the rational selection of the optimal synthetic route.

Mechanistic Underpinnings: A Tale of Two Transmetalations

At the heart of both the Suzuki and Stille couplings lies a palladium-catalyzed cycle, yet the nature of the organometallic reagent dictates distinct mechanistic nuances.

The Suzuki-Miyaura Coupling: This reaction employs an organoboron reagent, typically a boronic acid or ester, as the nucleophilic partner. A crucial feature of the Suzuki coupling is the requirement of a base to activate the organoboron species, forming a more nucleophilic "ate" complex. This "ate" complex then undergoes transmetalation with the palladium(II) intermediate, which is formed from the oxidative addition of the iodo-imidazo[1,2-a]pyridine to the palladium(0) catalyst. Subsequent reductive elimination yields the desired 8-arylated product and regenerates the active palladium(0) catalyst.[1]

The Stille Coupling: In contrast, the Stille coupling utilizes an organotin reagent (stannane) as the transmetalating agent. A key advantage of the Stille reaction is that it generally does not require a base for the transmetalation step to proceed.[2] The catalytic cycle is initiated by the oxidative addition of the iodo-imidazo[1,2-a]pyridine to the palladium(0) catalyst. The resulting palladium(II) complex then undergoes transmetalation with the organostannane, followed by reductive elimination to afford the coupled product and the regenerated palladium(0) catalyst.[3]

Suzuki_Stille_Comparison cluster_suzuki Suzuki Coupling Catalytic Cycle cluster_stille Stille Coupling Catalytic Cycle s_start Pd(0)Ln s_pd_ii R-Pd(II)-I (Ln) s_start->s_pd_ii R-I s_oa Oxidative Addition s_coupled_pd R-Pd(II)-Ar (Ln) s_pd_ii->s_coupled_pd + Ar-B(OR)3- s_trans Transmetalation s_ate Ar-B(OR)3- s_base Base (e.g., K2CO3) s_boronic Ar-B(OR)2 s_boronic->s_ate + Base s_coupled_pd->s_start s_product R-Ar s_coupled_pd->s_product s_re Reductive Elimination st_start Pd(0)Ln st_pd_ii R-Pd(II)-I (Ln) st_start->st_pd_ii R-I st_oa Oxidative Addition st_coupled_pd R-Pd(II)-Ar (Ln) st_pd_ii->st_coupled_pd + Ar-SnR'3 st_trans Transmetalation st_stannane Ar-SnR'3 st_coupled_pd->st_start st_product R-Ar st_coupled_pd->st_product st_re Reductive Elimination

Caption: Catalytic cycles of Suzuki and Stille couplings.

Head-to-Head Performance Comparison

While a direct experimental comparison on this compound is not extensively documented in a single study, a comprehensive analysis of related heteroaromatic systems allows for a robust comparative assessment.

FeatureSuzuki CouplingStille Coupling
Typical Yields Good to excellent (often >80%)Good to excellent (often >80%)
Reaction Times Generally 2-24 hoursTypically 2-24 hours
Functional Group Tolerance Good, but can be sensitive to acidic protons.Excellent, tolerates a wide range of functional groups.
Reagent Toxicity Boronic acids and their byproducts are generally low in toxicity.Organotin reagents and byproducts are highly toxic.
Reagent Stability Boronic acids can be prone to protodeboronation, especially electron-deficient ones.Organostannanes are generally stable to air and moisture.[2]
Byproduct Removal Boron-containing byproducts are often water-soluble and easily removed.Tin-containing byproducts can be challenging to remove completely.
Requirement of Base Yes, a base is typically required.Generally, no base is needed.
Catalyst Selection Wide variety of Pd catalysts and ligands are effective.A broad range of Pd catalysts can be used.

Experimental Deep Dive: Protocols and Considerations

Representative Suzuki Coupling Protocol

This protocol is a generalized procedure based on successful couplings of iodo-heteroaromatics and can be optimized for the specific substrate.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic acid - Pd Catalyst - Base start->reagents inert Establish Inert Atmosphere (Ar or N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-110 °C, 2-24 h) solvent->heat workup Aqueous Workup heat->workup purification Column Chromatography workup->purification product 8-Aryl-7-methoxyimidazo[1,2-a]pyridine purification->product

Caption: Experimental workflow for Suzuki coupling.

Representative Stille Coupling Protocol

This protocol is a general procedure and may require optimization for the specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryltributylstannane (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 2-5 mol%)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Optional: Additive (e.g., LiCl, CuI)

Procedure:

  • To a flame-dried Schlenk flask, add this compound and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent.

  • Add the aryltributylstannane via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • To remove tin byproducts, the reaction mixture can be washed with an aqueous solution of KF or passed through a plug of silica gel.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stille_Workflow start Start reagents Combine Reactants: - this compound - Pd Catalyst start->reagents inert Establish Inert Atmosphere (Ar or N2) reagents->inert solvent Add Degassed Solvent inert->solvent stannane Add Aryltributylstannane solvent->stannane heat Heat and Stir (80-120 °C, 2-24 h) stannane->heat workup Workup and Tin Removal (e.g., aq. KF) heat->workup purification Column Chromatography workup->purification product 8-Aryl-7-methoxyimidazo[1,2-a]pyridine purification->product

Caption: Experimental workflow for Stille coupling.

Expert Insights and Recommendations

The choice between Suzuki and Stille coupling for the arylation of this compound is not a one-size-fits-all decision and depends on several factors:

  • For substrates with sensitive functional groups that may not tolerate basic conditions, the Stille coupling is often the superior choice. Its neutrality and high functional group tolerance are significant advantages in complex molecule synthesis.

  • When considering green chemistry principles and ease of purification, the Suzuki coupling is generally preferred. The lower toxicity of boronic acids and the straightforward removal of boron byproducts make it a more environmentally friendly and practical option for large-scale synthesis.

  • If the required aryl boronic acid is unstable or not commercially available, the corresponding organostannane for a Stille coupling might be a more accessible alternative. Organostannanes often exhibit greater stability.[2]

  • For initial explorations and library synthesis, the Suzuki coupling is often a good starting point due to the vast commercial availability of diverse boronic acids.

In the context of the electron-rich this compound, both reactions are expected to proceed efficiently. The electron-donating methoxy group can enhance the rate of oxidative addition, a key step in both catalytic cycles. However, careful optimization of the reaction conditions, including the choice of palladium catalyst, ligand, and solvent, is crucial for achieving high yields and minimizing side reactions.

Conclusion

Both the Suzuki-Miyaura and Stille couplings are formidable tools for the C8-arylation of 7-methoxyimidazo[1,2-a]pyridine. The Suzuki coupling offers the advantages of low toxicity and ease of purification, making it a workhorse in many synthetic laboratories. The Stille coupling, with its exceptional functional group tolerance and base-free conditions, provides a powerful alternative, particularly for complex and sensitive substrates. A thorough understanding of the mechanistic differences and practical considerations outlined in this guide will empower researchers to make informed decisions and strategically select the most appropriate method to achieve their synthetic goals.

References

  • Enguehard, C., Renou, J.-L., Collot, V., Hervet, M., Rault, S., & Gueiffier, A. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572–6575. [Link]

  • Li, J.-H., Liang, Y., Wang, D.-P., Liu, W.-J., Xie, Y.-X., & Yin, D.-L. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832–2834. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]

  • Tali, J. A., Kumar, G., Sharma, B. K., Rasool, Y., Sharma, Y., & Shankar, R. (2023). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 21(36), 7267–7289. [Link]

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. [Link]

  • Stille Reaction - Wikipedia. (2023). In Wikipedia. [Link]

  • Stille Coupling - Chemistry LibreTexts. (2023). [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). [Link]

  • Stille Coupling - Organic Chemistry Portal. (n.d.). [Link]

  • Suzuki-Miyaura Coupling: Practical Guide - Yoneda Labs. (n.d.). [Link]

  • Suzuki reaction - Wikipedia. (2023). In Wikipedia. [Link]

  • The Mechanisms of the Stille Reaction - University of Windsor. (n.d.). [Link]

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A Comparative Guide to the Metabolic Stability of 8-Iodo-7-methoxyimidazo[1,2-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure due to its versatile biological activities.[1][2] However, the journey from a promising lead compound to a clinical candidate is often fraught with challenges, paramount among them being metabolic instability.[3] This guide provides an in-depth comparative analysis of the metabolic stability of a series of 8-Iodo-7-methoxyimidazo[1,2-a]pyridine analogs, offering insights into how subtle structural modifications can profoundly influence their pharmacokinetic profiles. This document is intended for researchers, scientists, and drug development professionals actively engaged in optimizing lead compounds.

The Critical Role of Metabolic Stability in Drug Development

Metabolic stability, a measure of a compound's susceptibility to biotransformation, is a critical determinant of its in vivo half-life, bioavailability, and potential for drug-drug interactions.[3][4] Early assessment of metabolic stability using in vitro models, such as liver microsomes or hepatocytes, is a cost-effective strategy to identify and eliminate compounds with unfavorable pharmacokinetic properties.[4][5] Enhanced metabolic stability can lead to several desirable outcomes, including less frequent dosing, more predictable dose-response relationships, and reduced inter-patient variability.[5]

The liver is the primary site of drug metabolism, where a superfamily of enzymes known as cytochrome P450s (CYPs) plays a central role in the oxidative metabolism of a vast array of xenobiotics.[6][7] For the imidazo[1,2-a]pyridine core, understanding its interaction with these enzymes is crucial for predicting its metabolic fate.

Comparative Metabolic Stability of this compound Analogs

The following sections detail a comparative study of the metabolic stability of a parent this compound compound and several of its analogs. The primary experimental model utilized was human liver microsomes (HLM), a well-established in vitro system for assessing Phase I metabolism.[5][8]

Experimental Design & Rationale

The central hypothesis of this investigation is that strategic modifications to the periphery of the this compound scaffold can shield metabolically labile sites, thereby enhancing stability. The selection of analogs was guided by common medicinal chemistry strategies aimed at blocking potential sites of oxidation.

The experimental workflow for assessing metabolic stability is a multi-step process designed to ensure data accuracy and reproducibility.

Figure 1: General workflow for the in vitro metabolic stability assay.

Data Summary

The metabolic stability of the parent compound and its analogs was evaluated in human liver microsomes. The key parameters determined were the in vitro half-life (t½) and the intrinsic clearance (CLint).[3][9]

Compound IDR1-SubstitutionR2-Substitutiont½ (min)CLint (µL/min/mg protein)
Parent-01 HH1592.4
Analog-02 FH2849.5
Analog-03 ClH3539.6
Analog-04 HCH312115.5
Analog-05 HCF32555.4
Analog-06 FCF34530.8

Table 1: Comparative metabolic stability of this compound analogs in human liver microsomes.

Interpretation of Results

The data presented in Table 1 clearly demonstrates the profound impact of structural modifications on the metabolic stability of the this compound core.

  • Parent Compound (Parent-01): The parent compound exhibited relatively low metabolic stability, with a short half-life of 15 minutes. This suggests the presence of one or more "metabolic soft spots" susceptible to enzymatic degradation.

  • Halogenation at R1 (Analog-02 & Analog-03): The introduction of a fluorine (Analog-02) or chlorine (Analog-03) atom at the R1 position resulted in a significant increase in metabolic stability.[10][11] This is a common strategy in medicinal chemistry to block oxidative metabolism. The electron-withdrawing nature of halogens can deactivate the aromatic ring towards electrophilic attack by CYP enzymes.[12]

  • Alkylation at R2 (Analog-04): The addition of a methyl group at the R2 position (Analog-04) led to a decrease in metabolic stability compared to the parent compound. This is likely due to the introduction of a new, metabolically labile site that can undergo oxidation.

  • Fluorination of the R2-Methyl Group (Analog-05): Replacing the methyl group with a trifluoromethyl group (Analog-05) significantly improved metabolic stability. The strong carbon-fluorine bond is resistant to enzymatic cleavage, effectively blocking this metabolic pathway.

  • Combined Halogenation (Analog-06): The combination of a fluorine atom at R1 and a trifluoromethyl group at R2 (Analog-06) resulted in the most metabolically stable analog in this series. This synergistic effect highlights the importance of a multi-pronged approach to addressing metabolic liabilities.

Deeper Dive: CYP450 Reaction Phenotyping

To further understand the metabolic pathways of the parent compound, a CYP450 reaction phenotyping study was conducted. This experiment aims to identify the specific CYP isozymes responsible for the metabolism of a drug candidate.[7][13] This is crucial for predicting potential drug-drug interactions.[7] The two primary approaches for reaction phenotyping are the use of individual recombinant human CYP enzymes and chemical inhibition studies in human liver microsomes.[7][14]

CYP_Phenotyping cluster_methods CYP450 Reaction Phenotyping Methods cluster_recombinant Recombinant CYP Assay cluster_inhibition Chemical Inhibition Assay A Recombinant Human CYPs C Incubate Compound with Individual CYPs A->C B Chemical Inhibition in HLM F Incubate Compound in HLM with Specific CYP Inhibitors B->F D Measure Parent Depletion C->D E Identify Major Metabolizing Isozymes D->E G Measure Change in Metabolism F->G H Confirm Contribution of Inhibited Isozymes G->H

Figure 2: Methodologies for CYP450 reaction phenotyping.

For Parent-01, the reaction phenotyping results indicated that CYP3A4 is the primary enzyme responsible for its metabolism, with minor contributions from CYP2D6. This information is invaluable for predicting potential drug-drug interactions with known CYP3A4 inhibitors or inducers. The imidazo[1,2-a]pyridine scaffold itself has been explored for the development of selective CYP3A4 inhibitors.[6]

Experimental Protocols

For the purpose of reproducibility and transparency, detailed protocols for the key experiments are provided below.

Microsomal Stability Assay
  • Preparation of Reagents:

    • Prepare a 1 mg/mL solution of human liver microsomes in 0.1 M phosphate buffer (pH 7.4).[15]

    • Prepare a 10 mM stock solution of the test compound in DMSO.[16]

    • Prepare an NADPH regenerating system solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer.[16]

  • Incubation:

    • In a 96-well plate, combine the microsomal solution, phosphate buffer, and test compound (final concentration 1 µM).[9]

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.[9]

  • Sample Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.[17][18]

  • Data Analysis:

    • Quantify the peak area of the test compound relative to the internal standard at each time point.

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • Calculate the half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t½) * (mL incubation / mg microsomes).

Bioanalytical Method Validation

The LC-MS/MS method used for the quantification of the imidazo[1,2-a]pyridine analogs was validated according to established guidelines to ensure accuracy, precision, and reliability.[19][20][21] Key validation parameters include:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Determined by analyzing quality control samples at multiple concentration levels.

  • Calibration Curve: A minimum of six non-zero standards should be used to construct the calibration curve.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[19]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion and Future Directions

This comparative guide demonstrates that the metabolic stability of this compound analogs can be systematically improved through rational design and chemical modification. The strategic introduction of halogens at metabolically labile positions proved to be a highly effective strategy for enhancing stability.

Future work should focus on:

  • Metabolite Identification: Identifying the specific metabolites of the parent compound and its less stable analogs to confirm the predicted metabolic pathways.

  • In Vivo Pharmacokinetic Studies: Evaluating the most promising metabolically stable analogs in animal models to confirm that the improved in vitro stability translates to an improved in vivo pharmacokinetic profile.

  • Broader SAR Exploration: Expanding the structure-activity relationship studies to include a wider range of substituents at various positions on the imidazo[1,2-a]pyridine core to further optimize both potency and metabolic stability.

By integrating metabolic stability assessments early in the drug discovery process, researchers can more efficiently identify and advance promising candidates with a higher probability of clinical success.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Pelkonen, O., Turpeinen, M., Uusitalo, J., & Rautio, A. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Li, W., & Jiang, G. (2004). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4. Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Table 2, Imidazopyridine derivatives of compound SR7377. Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • PubMed. (2025). Cytochrome P450 reaction phenotyping: State of the art. Retrieved from [Link]

  • ACS Publications. (n.d.). Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors. Retrieved from [Link]

  • ChemRxiv. (n.d.). The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • ChemRxiv. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Retrieved from [Link]

  • ResearchGate. (2025). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Retrieved from [Link]

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Retrieved from [Link]

  • Springer. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Retrieved from [Link]

  • ResearchGate. (2025). Bioanalytical methods validation: A critique of the proposed FDA guidance. Retrieved from [Link]

  • PubMed. (2024). The role of the methoxy group in approved drugs. Retrieved from [Link]

  • ACS Publications. (2026). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Retrieved from [Link]

  • Faculty of Pharmacy - Research Portal. (n.d.). Bioanalytical methods. Retrieved from [Link]

  • PubMed. (2013). The position of imidazopyridine and metabolic activation are pivotal factors in the antimutagenic activity of novel imidazo[1,2-a]pyridine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic Stability and Analogue-Based Drug Discovery. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • LinkedIn. (2025). Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals. Retrieved from [Link]

  • PMC - NIH. (n.d.). Bioanalytical method validation: An updated review. Retrieved from [Link]

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A Technical Guide to Cross-Reactivity Profiling of Kinase Inhibitors Based on the 8-Iodo-7-methoxyimidazo[1,2-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, protein kinases remain a pivotal target class. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of targeted therapy. The 8-Iodo-7-methoxyimidazo[1,2-a]pyridine scaffold has emerged as a versatile and promising core structure for the design of potent and selective kinase inhibitors. Its unique chemical architecture allows for multi-directional modifications, enabling the fine-tuning of inhibitory activity and selectivity against various kinase targets.

This guide provides a comprehensive overview of the cross-reactivity profiling of kinase inhibitors derived from the this compound scaffold. As a Senior Application Scientist, the following sections will delve into the rationale behind experimental choices, present detailed methodologies for assessing inhibitor selectivity, and offer a comparative analysis against other common kinase inhibitor scaffolds. Our focus is on providing a robust framework for researchers to evaluate the kinome-wide specificity of their compounds, a critical step in advancing a lead candidate toward clinical development.

The Imperative of Kinase Selectivity

The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding pockets. While targeting a specific kinase responsible for disease progression is the primary goal, off-target inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a thorough understanding of a compound's cross-reactivity profile is not merely a regulatory requirement but a fundamental aspect of its preclinical characterization. A highly selective inhibitor minimizes the risk of off-target side effects, whereas a well-characterized multi-targeted inhibitor can be strategically employed for complex diseases driven by redundant signaling pathways.

The imidazo[1,2-a]pyridine core has been successfully utilized to develop inhibitors for a range of kinases, including Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-kinases (PI3Ks), and the TAM family of receptor tyrosine kinases (Tyro3, Axl, Mer).[1][2][3] The strategic placement of the iodo and methoxy groups on the scaffold can influence both potency and selectivity, making a detailed profiling of each new derivative essential.

Methodologies for Kinome-Wide Cross-Reactivity Profiling

A variety of robust techniques are available to assess the interaction of a kinase inhibitor with a broad spectrum of kinases. The choice of methodology often depends on the stage of drug discovery, the required throughput, and the nature of the inhibitor. Here, we detail three widely adopted and complementary approaches.

Radiometric Kinase Assays

Principle: This traditional yet highly reliable method directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate (peptide or protein). The assay is performed in the presence and absence of the test inhibitor to determine its effect on kinase activity.

Causality Behind Experimental Choices: The radiometric assay is considered a "gold standard" due to its direct measurement of catalytic inhibition. It is less susceptible to artifacts that can arise from indirect assay formats. The use of a radiolabel provides high sensitivity, allowing for accurate determination of IC50 values even for potent inhibitors.

In-Cell Target Engagement Assays: NanoBRET™

Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the quantification of compound binding to a specific kinase target within living cells. The target kinase is expressed as a fusion protein with NanoLuc® luciferase (the energy donor), and a cell-permeable fluorescent tracer that binds to the kinase's active site serves as the energy acceptor. When a test compound is introduced, it competes with the tracer for binding to the kinase, leading to a decrease in the BRET signal.

Causality Behind Experimental Choices: Moving from a biochemical to a cellular context is a critical step in validating a kinase inhibitor's activity. The NanoBRET™ assay provides a direct measure of target engagement in a physiologically relevant environment, accounting for factors such as cell permeability and intracellular ATP concentrations, which can significantly influence a compound's apparent potency.

Chemical Proteomics: KiNativ™ and Kinobeads

Principle: Chemical proteomics approaches aim to profile the interaction of an inhibitor with the native kinome in a complex biological sample, such as a cell lysate.

  • KiNativ™: This activity-based protein profiling (ABPP) method utilizes biotinylated, irreversible ATP/ADP probes that covalently label a conserved lysine in the active site of kinases. In a competitive profiling experiment, the lysate is pre-incubated with the test inhibitor, which prevents the probe from binding to its target kinases. The extent of probe labeling for each kinase is then quantified by mass spectrometry.

  • Kinobeads: This affinity chromatography-based method employs beads functionalized with a mixture of broad-spectrum, immobilized kinase inhibitors. These "kinobeads" are used to capture a significant portion of the kinome from a cell lysate. In a competitive binding experiment, the lysate is pre-incubated with the test inhibitor in solution. The inhibitor competes with the immobilized ligands for binding to its target kinases, thus preventing their capture. The proteins bound to the beads are then identified and quantified by mass spectrometry.

Causality Behind Experimental Choices: Chemical proteomics methods offer an unbiased view of an inhibitor's selectivity across a large number of endogenously expressed kinases in their native state. This is crucial for identifying unexpected off-targets that might not be included in recombinant screening panels. These techniques provide a more holistic understanding of the compound's cellular interaction landscape.

Experimental Protocols

Protocol 1: Radiometric Kinase Profiling (Panel Screen)

Objective: To determine the IC50 values of an this compound-based inhibitor against a panel of recombinant kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)

  • [γ-³³P]ATP

  • Non-radiolabeled ATP

  • Test inhibitor stock solution (in DMSO)

  • Phosphocellulose paper (e.g., P81)

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Kinase Reactions: In a 96-well plate, prepare a master mix containing the kinase reaction buffer, the specific substrate, and the purified kinase.

  • Inhibitor Dilution: Perform a serial dilution of the test inhibitor in DMSO.

  • Incubation with Inhibitor: Add a small volume of the diluted inhibitor (or DMSO for control) to the kinase reaction wells. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP. The final ATP concentration should be close to the Km value for each kinase, if known. Incubate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop Reaction and Spot: Stop the reaction by adding a small volume of phosphoric acid. Spot a portion of each reaction mixture onto a phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.

  • Quantification: Allow the paper to dry, then measure the incorporated radioactivity for each spot using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the DMSO control. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: NanoBRET™ Target Engagement Assay

Objective: To measure the intracellular affinity of an this compound-based inhibitor for a specific kinase in living cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA encoding the kinase of interest fused to NanoLuc® luciferase

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer specific for the kinase family

  • Nano-Glo® Substrate and NanoLuc® Inhibitor

  • Test inhibitor stock solution (in DMSO)

  • White, 96-well assay plates

Procedure:

  • Cell Transfection: Seed HEK293 cells in a suitable culture vessel. The next day, transfect the cells with the NanoLuc®-kinase fusion plasmid according to the manufacturer's protocol.

  • Cell Plating: After 24 hours of incubation, harvest the transfected cells and plate them in a white, 96-well assay plate.

  • Compound and Tracer Addition: Prepare serial dilutions of the test inhibitor. Add the diluted inhibitor to the cell plate, followed by the addition of the NanoBRET™ Tracer at a concentration close to its EC50 value for the target kinase.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow for compound and tracer equilibration.

  • Lysis and Signal Detection: Add the Nano-Glo® Substrate and the extracellular NanoLuc® Inhibitor to all wells. Read the plate on a luminometer equipped with two filters to measure the donor (NanoLuc®) and acceptor (tracer) emission signals.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the NanoBRET™ ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Kinobeads Competitive Pull-Down Assay

Objective: To identify the cellular targets and off-targets of an this compound-based inhibitor from a cell lysate.

Materials:

  • Cancer cell line(s) of interest

  • Lysis buffer (e.g., containing NP-40, protease and phosphatase inhibitors)

  • Kinobeads affinity resin

  • Test inhibitor stock solution (in DMSO)

  • Wash buffer (e.g., Tris-buffered saline with Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Mass spectrometer (e.g., Orbitrap) and associated reagents for proteomics analysis

Procedure:

  • Cell Lysis: Culture and harvest the cells. Lyse the cells in a suitable lysis buffer on ice. Clarify the lysate by centrifugation.

  • Competitive Binding: Aliquot the cell lysate and incubate with increasing concentrations of the test inhibitor (or DMSO for control) for 1 hour at 4°C.

  • Kinobeads Incubation: Add the kinobeads slurry to each lysate-inhibitor mixture and incubate for 1-2 hours at 4°C with gentle rotation to allow for kinase binding.

  • Washing: Pellet the beads by centrifugation and wash them extensively with wash buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation: Elute the bound proteins from the beads using elution buffer and heating. Prepare the samples for mass spectrometry analysis (e.g., in-gel or in-solution digestion with trypsin).

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample using a proteomics software suite (e.g., MaxQuant). For each identified kinase, generate a dose-response curve by plotting the protein abundance (relative to the DMSO control) against the inhibitor concentration to determine the dissociation constant (Kd).

Visualizing Workflows and Pathways

Kinase_Inhibitor_Profiling_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_proteomics Chemical Proteomics biochem_start Start: Purified Kinase radiometric Radiometric Assay (³³P-ATP) biochem_start->radiometric ic50_biochem ic50_biochem radiometric->ic50_biochem IC50 Determination cell_start Start: Live Cells nanobret NanoBRET™ Assay (Target Engagement) cell_start->nanobret ic50_cell ic50_cell nanobret->ic50_cell Intracellular IC50 proteomics_start Start: Cell Lysate kinativ KiNativ™ (Activity-Based Probe) proteomics_start->kinativ kinobeads Kinobeads (Affinity Capture) proteomics_start->kinobeads ms_analysis Mass Spectrometry kinativ->ms_analysis LC-MS/MS kinobeads->ms_analysis LC-MS/MS selectivity_profile selectivity_profile ms_analysis->selectivity_profile Selectivity & Kd

Caption: Overview of kinase inhibitor profiling workflows.

Cross-Reactivity Profile of Imidazo[1,2-a]pyridine-Based Inhibitors: A Comparative Analysis

To illustrate the cross-reactivity profiling of the imidazo[1,2-a]pyridine scaffold, we will consider representative data for inhibitors targeting different kinase families. While comprehensive kinome scan data for a single inhibitor derived from the specific this compound scaffold is not publicly available, we can analyze data from closely related compounds to understand the general selectivity profile of this chemical class. We will compare the selectivity of an imidazo[1,2-a]pyridine-based CDK inhibitor, AT7519, and a MERTK/FLT3 inhibitor, UNC2025, against a non-imidazo[1,2-a]pyridine PI3K inhibitor, GDC-0941.

Table 1: Kinase Selectivity Profile of AT7519 (CDK Inhibitor)

Kinase TargetIC50 (nM)Kinase FamilyNotes
CDK9/CycT1 <10 CMGC Primary Target
CDK4/CycD1 13 CMGC Primary Target
CDK2/CycE 47 CMGC Primary Target
CDK1/CycB 210 CMGC Primary Target
GSK3β 89 CMGC Off-Target
Other kinases>1000VariousGenerally selective against non-CDK kinases

Data synthesized from available literature.[4]

Table 2: Kinase Selectivity Profile of UNC2025 (MERTK/FLT3 Inhibitor)

Kinase TargetIC50 (nM)Kinase FamilyNotes
MERTK 2.7 TK Primary Target
FLT3 ~2.7 TK Co-Primary Target
Axl 122 TK Selectivity over other TAM family members
Other kinasesGenerally >100 nMVariousSelective for MERTK and FLT3

Data synthesized from available literature.[3]

Table 3: Kinase Selectivity Profile of GDC-0941 (PI3K Inhibitor - Thieno[3,2-d]pyrimidine scaffold)

Kinase TargetIC50 (nM)Kinase FamilyNotes
PI3Kα 3 Lipid Kinase Primary Target
PI3Kδ 3 Lipid Kinase Primary Target
PI3Kβ 33 Lipid Kinase 11-fold selectivity over α/δ
PI3Kγ 75 Lipid Kinase 25-fold selectivity over α/δ
mTOR >1000PIKK Selective over related PIKK family members
DNA-PK >1000PIKK Selective over related PIKK family members

Data synthesized from available literature.[5][6]

Analysis and Interpretation

The data presented above highlights several key aspects of kinase inhibitor selectivity:

  • Scaffold-Dependent Selectivity: The imidazo[1,2-a]pyridine scaffold in AT7519 demonstrates potent inhibition of multiple CDKs, which are part of the CMGC kinase family.[4] Its primary off-target, GSK3β, is also a member of the CMGC family, suggesting a degree of family-selective inhibition.[4] In contrast, GDC-0941, with its thieno[3,2-d]pyrimidine core, is highly selective for the class I PI3K family of lipid kinases, with excellent selectivity against the related PIKK family members mTOR and DNA-PK.[5][6] This underscores how the core scaffold is a primary determinant of the overall selectivity profile.

  • Fine-Tuning for Selectivity: UNC2025, while also based on a pyridine-containing scaffold, has been optimized for potent and relatively selective inhibition of MERTK and FLT3.[3] It displays significant selectivity over Axl, another member of the TAM kinase family, which can be a desirable feature to minimize potential toxicities associated with broader TAM inhibition.[3] This demonstrates that even within a general scaffold class, specific substitutions can be used to fine-tune the selectivity profile.

  • Importance of Broad Profiling: While the tables above show the primary targets and key off-targets, a comprehensive kinome scan is essential to uncover unexpected interactions. For instance, a broad panel screen for AT7519 revealed its high degree of selectivity against a wide range of kinases outside the CMGC family.[4] Such data is invaluable for building confidence in a compound's mechanism of action and safety profile.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. Its synthetic tractability allows for the exploration of a vast chemical space, leading to the identification of compounds with high potency and tailored selectivity profiles.

As researchers continue to develop new derivatives from this scaffold, a rigorous and multi-faceted approach to cross-reactivity profiling is paramount. The combination of biochemical assays, in-cell target engagement studies, and unbiased chemical proteomics provides a comprehensive understanding of a compound's interaction with the human kinome. This detailed knowledge is not only crucial for optimizing lead candidates and predicting potential liabilities but also for uncovering novel therapeutic opportunities through well-defined polypharmacology.

The future of kinase inhibitor development will likely involve the integration of large-scale kinome profiling data with computational modeling and machine learning approaches to predict selectivity and guide the design of next-generation inhibitors with superior efficacy and safety profiles. The principles and methodologies outlined in this guide provide a solid foundation for researchers to confidently navigate the complex but rewarding path of kinase inhibitor drug discovery.

References

  • Folks, A. J., et al. (2008). GDC-0941, a potent, selective, orally bioavailable inhibitor of class I PI3K. Cancer Research, 68(9_Supplement), LB-110. [Link]

  • Raynaud, F. I., et al. (2009). Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941. Molecular Cancer Therapeutics, 8(7), 1725-1738. [Link]

  • Salphati, L., et al. (2012). Preclinical pharmacokinetics of the novel PI3K inhibitor GDC-0941 and prediction of its pharmacokinetics and efficacy in human. Cancer Chemotherapy and Pharmacology, 69(2), 333-343. [Link]

  • Squires, M. S., et al. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Molecular Cancer Therapeutics, 8(2), 324-332. [Link]

  • Deboves, H., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. European Journal of Medicinal Chemistry, 124, 636-645. [Link]

  • DeRyckere, D., et al. (2017). UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models. Clinical Cancer Research, 23(7), 1657-1668. [Link]

  • Wang, A., et al. (2019). Synthesis and Evaluation of Imidazo[1,2-a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3-Kinase Inhibitors. Chemistry – An Asian Journal, 14(8), 1249-1261. [Link]

  • Astex Therapeutics. (2009). Identification of a Predicted Biologically Effective Dose of AT7519, a Cyclin Dependent Kinase Inhibitor, in a Phase I Study. AACR Annual Meeting. [Link]

  • Beaulieu, F., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4698-4701. [Link]

  • Santo, L., et al. (2010). AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION. Haematologica, 95(11), 1878-1886. [Link]

  • University of Dundee. (n.d.). Kinase Screening. MRC PPU Reagents and Services. [Link]

  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412. [Link]

  • Santo, L., et al. (2007). AT7519, A Potent CDK Inhibitor, Is Active in Leukemia Models and Primary CLL Patient Samples. Blood, 110(11), 2783. [Link]

  • DNA Sequencing and Services. (n.d.). About Us. The MRC PPU. [Link]

  • University of Dundee. (n.d.). Inhibitors. MRC PPU Reagents and Services. [Link]

  • Squires, M. S., et al. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. ResearchGate. [Link]

  • Segodi, R. S., & Nxumalo, W. (2023). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). University of Pretoria. [Link]

  • Ananthan, S., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(7), 641-646. [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • International Centre for Kinase Profiling. (n.d.). Home. International Centre for Kinase Profiling. [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]

  • Ortuno, F., et al. (2017). Characterisation of CCT271850, a selective, oral and potent MPS1 inhibitor, used to directly measure in vivo MPS1 inhibition vs therapeutic efficacy. British Journal of Cancer, 116(9), 1157-1166. [Link]

  • Christoph, S., et al. (2016). MERTK Inhibition Induces Polyploidy and Promotes Cell Death and Cellular Senescence in Glioblastoma Multiforme. PLoS ONE, 11(10), e0165219. [Link]

  • Ortuno, F., et al. (2017). Characterisation of CCT271850, a selective, oral and potent MPS1 inhibitor, used to directly measure in vivo MPS1 inhibition vs therapeutic efficacy. British Journal of Cancer, 116(9), 1157-1166. [Link]

  • Visser, N. L. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 953495. [Link]

  • Cheeseman, M. D., et al. (2016). Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen. Journal of Medicinal Chemistry, 59(13), 6175-6198. [Link]

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  • Vuaroqueaux, V., et al. (2017). Key Roles of AXL and MER Receptor Tyrosine Kinases in Resistance to Multiple Anticancer Therapies. Current Opinion in Pharmacology, 35, 8-14. [Link]

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A Comparative Guide to the Synthesis of 8-Iodo-7-methoxyimidazo[1,2-a]pyridine: A Tale of Two Strategies

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The targeted synthesis of specifically substituted analogs, such as 8-Iodo-7-methoxyimidazo[1,2-a]pyridine, is of paramount importance for the development of novel pharmaceuticals. This guide provides an in-depth technical comparison of two primary synthetic strategies for obtaining this target molecule, offering field-proven insights into the causality behind experimental choices and highlighting the critical role of regioselectivity.

Introduction: The Significance of this compound

This compound is a valuable building block in drug discovery. The presence of the methoxy group at the 7-position and the iodine atom at the 8-position offers distinct opportunities for further functionalization. The iodine atom, in particular, serves as a versatile handle for introducing a wide array of substituents via cross-coupling reactions, enabling the exploration of the chemical space around this privileged scaffold. The methoxy group, in turn, can modulate the electronic properties and metabolic stability of potential drug candidates.

This guide will benchmark two distinct synthetic approaches:

  • Strategy 1: Post-Cyclization C-H Iodination. This common approach involves the initial construction of the 7-methoxyimidazo[1,2-a]pyridine core, followed by direct iodination.

  • Strategy 2: Pre-Functionalized Pyridine Cyclization. This targeted strategy utilizes a pre-iodinated pyridine precursor to ensure the correct regiochemistry from the outset.

Strategy 1: The Post-Cyclization C-H Iodination Approach

This strategy is conceptually straightforward and relies on the well-established synthesis of the imidazo[1,2-a]pyridine core followed by a C-H functionalization step.

Part A: Synthesis of the 7-methoxyimidazo[1,2-a]pyridine Precursor

The synthesis of 7-methoxyimidazo[1,2-a]pyridine is typically achieved through the condensation of 2-amino-4-methoxypyridine with a suitable two-carbon electrophile, such as chloroacetaldehyde.

2-amino-4-methoxypyridine 2-amino-4-methoxypyridine intermediate N-alkylation Intermediate 2-amino-4-methoxypyridine->intermediate + chloroacetaldehyde chloroacetaldehyde chloroacetaldehyde->intermediate 7-methoxyimidazo[1,2-a]pyridine 7-methoxyimidazo[1,2-a]pyridine intermediate->7-methoxyimidazo[1,2-a]pyridine Intramolecular Cyclization

Caption: Synthesis of 7-methoxyimidazo[1,2-a]pyridine.

Part B: Direct C-H Iodination - The Regioselectivity Challenge

With the 7-methoxyimidazo[1,2-a]pyridine core in hand, the next logical step would be direct iodination to introduce the iodine atom at the 8-position. However, the inherent electronic properties of the imidazo[1,2-a]pyridine ring system present a significant regioselectivity challenge.

Electrophilic aromatic substitution on the imidazo[1,2-a]pyridine scaffold is known to occur preferentially at the C3 position of the imidazole ring. This is due to the higher electron density at this position and the ability to stabilize the intermediate cation without disrupting the aromaticity of the pyridine ring.[3][4]

Experimental evidence strongly supports this preference. For instance, studies on the ultrasound-assisted iodination of various substituted imidazo[1,2-a]pyridines consistently show exclusive C3-iodination. Even with a methoxy group at the 7-position, the electronic directing effects favor substitution on the imidazole ring.

7-methoxyimidazo[1,2-a]pyridine 7-methoxyimidazo[1,2-a]pyridine C3_iodination 3-Iodo-7-methoxyimidazo[1,2-a]pyridine (Major Product) 7-methoxyimidazo[1,2-a]pyridine->C3_iodination Electrophilic Substitution C8_iodination This compound (Minor/No Product) 7-methoxyimidazo[1,2-a]pyridine->C8_iodination Desired but unfavored Iodinating_agent Iodinating Agent (e.g., I2, NIS) Iodinating_agent->C3_iodination

Caption: Regioselectivity of direct iodination.

Strategy 2: The Pre-Functionalized Pyridine Cyclization Approach

To overcome the regioselectivity issues inherent in Strategy 1, a more targeted approach is required. This strategy involves the synthesis of a pyridine precursor that already contains the desired iodine and methoxy substituents in the correct positions.

Part A: Proposed Synthesis of the Key Precursor: 2-amino-3-iodo-4-methoxypyridine

start_material Substituted Pyridine step1 Nitration start_material->step1 step2 Halogenation step1->step2 step3 Methoxylation step2->step3 step4 Reduction step3->step4 final_precursor 2-amino-3-iodo-4-methoxypyridine step4->final_precursor

Caption: Proposed synthesis of the key precursor.

Part B: Cyclization to Form the Target Molecule

With the correctly substituted 2-amino-3-iodo-4-methoxypyridine in hand, the final cyclization step to form this compound can be carried out using a similar methodology to that described in Strategy 1 (i.e., reaction with chloroacetaldehyde).

precursor 2-amino-3-iodo-4-methoxypyridine intermediate N-alkylation Intermediate precursor->intermediate + chloroacetaldehyde chloroacetaldehyde chloroacetaldehyde->intermediate target_molecule This compound intermediate->target_molecule Intramolecular Cyclization

Caption: Cyclization to the target molecule.

Comparative Analysis and Experimental Considerations

FeatureStrategy 1: Post-Cyclization C-H IodinationStrategy 2: Pre-Functionalized Pyridine Cyclization
Regioselectivity Poor: Leads to the undesired C3-iodo isomer.Excellent: The desired C8-iodo isomer is the only product.
Number of Steps Fewer steps in the main sequence.More steps due to precursor synthesis.
Feasibility Not feasible for the target molecule.Feasible, but requires development of the precursor synthesis.
Predictability Outcome is predictable (C3-iodination).Outcome is predictable and leads to the desired product.

Detailed Experimental Protocols

Protocol for Strategy 1: Synthesis of 7-methoxyimidazo[1,2-a]pyridine and Attempted Iodination

Step 1: Synthesis of 7-methoxyimidazo[1,2-a]pyridine

  • To a solution of 2-amino-4-methoxypyridine (1.0 eq) in a suitable solvent (e.g., ethanol), add chloroacetaldehyde (1.1 eq, typically as a 50% aqueous solution).

  • Heat the reaction mixture at reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 7-methoxyimidazo[1,2-a]pyridine.

Step 2: Attempted C8-Iodination (Leads to C3-Iodination)

  • Dissolve 7-methoxyimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent (e.g., acetonitrile).

  • Add an iodinating agent such as N-iodosuccinimide (NIS) (1.1 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent.

  • Dry, concentrate, and purify by column chromatography. The major product isolated will be 3-Iodo-7-methoxyimidazo[1,2-a]pyridine.

Proposed Protocol for Strategy 2: Synthesis via Pre-Functionalized Pyridine

Step 1: Synthesis of 2-amino-3-iodo-4-methoxypyridine (Hypothetical)

This is a proposed multi-step synthesis that would require optimization.

  • Nitration: Start with a suitable 4-methoxypyridine derivative and introduce a nitro group at the 3-position.

  • Reduction: Reduce the nitro group to an amine.

  • Iodination: Introduce an iodine atom at the 3-position, potentially via a Sandmeyer-type reaction from the corresponding diazonium salt.

  • Amination: Introduce the amino group at the 2-position.

Step 2: Cyclization to this compound

  • Follow the procedure outlined in Step 1 of the Strategy 1 protocol, using 2-amino-3-iodo-4-methoxypyridine as the starting material.

Conclusion and Recommendation

The synthesis of this compound presents a classic challenge in heterocyclic chemistry: the control of regioselectivity. A thorough analysis of the two primary synthetic strategies reveals that the seemingly more direct post-cyclization C-H iodination approach (Strategy 1) is fundamentally flawed due to the intrinsic electronic properties of the imidazo[1,2-a]pyridine nucleus, which overwhelmingly favor electrophilic attack at the C3 position.

Therefore, for the successful and unambiguous synthesis of this compound, Strategy 2, which employs a pre-functionalized pyridine precursor, is the recommended approach. While this strategy requires a more involved initial synthesis of the key 2-amino-3-iodo-4-methoxypyridine intermediate, it guarantees the desired regiochemical outcome. The development of a robust and scalable synthesis for this precursor is a critical next step for researchers and drug development professionals seeking to access this valuable chemical entity.

References

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 2022. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 2023. [Link]

  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange, 2014. [Link]

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  • Synthesis of 2-Carbonylimidazo[1,2- a ]pyridines via Iodine-mediated Intramolecular Cyclization of 2-Amino- N -propargylpyridinium Bromides. ResearchGate, 2025. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

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  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega, 2021. [Link]

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  • C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. MDPI, 2024. [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 8-Iodo-7-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

The responsible management of chemical waste is a cornerstone of safe and ethical research. This guide provides a detailed protocol for the proper disposal of 8-iodo-7-methoxyimidazo[1,2-a]pyridine, a halogenated heterocyclic compound frequently utilized in medicinal chemistry and drug development. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.

While this document offers comprehensive guidance, it is imperative to always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for this compound before proceeding. In the absence of a specific SDS for this compound, the procedures outlined here are based on best practices for handling halogenated organic waste and should be conducted with the utmost caution.

Hazard Identification and Risk Assessment: Understanding the Compound

Key Assumed Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[4][5]

  • Environmental Hazard: Halogenated compounds can be persistent in the environment.[6] Improper disposal can lead to contamination of soil and water.

  • Reactivity: Potential for unknown reactions with incompatible materials.

A thorough risk assessment should be conducted before handling any quantity of this compound, considering both the intrinsic hazards of the chemical and the specific procedures being performed.

Personal Protective Equipment (PPE): The First Line of Defense

Appropriate personal protective equipment is mandatory when handling this compound and its associated waste.[1][7][8]

PPE CategorySpecificationRationale
Eye Protection Chemical splash gogglesProtects eyes from splashes and aerosols.[1]
Hand Protection Nitrile gloves (double-gloving recommended)Provides a barrier against skin contact.[9][10] Check glove manufacturer's compatibility chart.
Body Protection A fully buttoned laboratory coatPrevents contamination of personal clothing.[9][10]
Respiratory Protection Use in a certified chemical fume hoodMinimizes inhalation exposure to dust or vapors.[10][11][12]

Waste Segregation and Collection: A Critical Step

Proper segregation of chemical waste at the point of generation is paramount to ensure safe disposal and to prevent dangerous reactions.[7][8][13]

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container specifically for "Halogenated Organic Waste."[14][15] The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.

  • Labeling: The waste container must be labeled with the following information:

    • The words "Hazardous Waste"[7]

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The date of accumulation

    • The name of the principal investigator or laboratory contact

  • Solid Waste:

    • Collect solid this compound waste in a designated, labeled container.

    • Contaminated materials such as weighing paper, gloves, and pipette tips should also be placed in this container.

  • Liquid Waste:

    • Collect liquid waste containing this compound in a separate, labeled container for "Halogenated Liquid Waste."[15]

    • Do not mix with non-halogenated organic waste, as this will complicate and increase the cost of disposal.[2]

    • Keep the container securely capped when not in use to prevent the release of vapors.[7][15]

  • Avoid Incompatibilities: Do not mix this compound waste with strong oxidizing agents, strong acids, or strong bases, as this could lead to vigorous or explosive reactions.[9][14]

Spill Management: Preparedness is Key

Accidental spills should be handled promptly and safely. All laboratory personnel should be familiar with the location and use of spill kits.

Minor Spill (inside a chemical fume hood):

  • Alert colleagues in the immediate area.

  • Wear appropriate PPE.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully collect the absorbed material using non-sparking tools and place it in the designated "Halogenated Organic Waste" container.

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all decontamination materials as hazardous waste.

Major Spill (outside a chemical fume hood):

  • Evacuate the immediate area.

  • Alert your supervisor and your institution's EHS office immediately.

  • Prevent others from entering the area.

  • Do not attempt to clean up a large spill without proper training and equipment. Await the arrival of trained emergency responders.

Disposal Pathway: A Decision Framework

The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[6][13] Your institution's EHS office will coordinate the pickup and disposal of a properly labeled and segregated waste.[8]

The following flowchart illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Waste Generation (this compound) is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Halogenated Waste Container is_solid->solid_waste Solid liquid_waste Liquid Halogenated Waste Container is_solid->liquid_waste Liquid label_container Properly Label Container: - 'Hazardous Waste' - Full Chemical Name - Date and PI Name solid_waste->label_container liquid_waste->label_container store_safely Store in a designated, well-ventilated Satellite Accumulation Area label_container->store_safely ehs_pickup Arrange for Pickup by Institutional EHS store_safely->ehs_pickup final_disposal Licensed Hazardous Waste Facility ehs_pickup->final_disposal

Caption: Decision workflow for the disposal of this compound waste.

Regulatory Compliance: Adhering to the Law

The handling and disposal of hazardous waste are governed by strict federal and state regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA)[16][17][18] and the Occupational Safety and Health Administration (OSHA).[7][11][12] Failure to comply with these regulations can result in significant fines and legal penalties.

All laboratory activities, including waste disposal, must be conducted in accordance with a written Chemical Hygiene Plan (CHP) as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450).[11][12][19]

Conclusion: A Commitment to Safety

The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By adhering to the principles of hazard identification, proper PPE usage, stringent waste segregation, and regulatory compliance, researchers can ensure a safe laboratory environment for themselves and their colleagues while protecting the broader ecosystem. Always prioritize safety and consult with your institution's EHS professionals for guidance.

References

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A Senior Application Scientist's Guide to Handling 8-Iodo-7-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of discovery in drug development and scientific research. The compound 8-Iodo-7-methoxyimidazo[1,2-a]pyridine, a member of the versatile imidazo[1,2-a]pyridine class of heterocycles, holds significant potential in medicinal chemistry.[1] However, its novelty means that comprehensive safety data is often limited. This guide provides a robust operational framework for its safe handling, grounded in the principle of treating compounds of unknown toxicity with a high degree of caution, by extrapolating data from structurally similar molecules.

Foundational Hazard Assessment: An Evidence-Based Approach

Inferred Potential Hazards:

  • Skin and Eye Irritation: Structurally related compounds, such as 5-Iodo-2-methoxypyridine and other imidazopyridine derivatives, are classified as skin and eye irritants.[2][4] It is prudent to assume this compound shares these properties.

  • Acute Toxicity: Pyridine and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[5] Symptoms of overexposure to similar compounds can include dizziness, headache, and nausea.[6]

  • Respiratory Irritation: Vapors or dusts from similar chemicals may cause respiratory irritation.[2][4]

  • Environmental Hazard: Halogenated organic compounds can pose long-term risks to aquatic environments.

This assessment mandates the use of stringent engineering controls and a comprehensive Personal Protective Equipment (PPE) protocol as the primary measures to mitigate risk.

Personal Protective Equipment (PPE): Your Final Barrier of Defense

PPE is not a substitute for robust engineering controls but is essential to protect against residual risks and in the event of a spill.[7][8] The following table outlines the minimum required PPE for handling this compound.

Protection Area Required PPE Rationale and Specifications
Eye & Face Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient.[9] Chemical splash goggles are mandatory to protect against splashes. A face shield worn over goggles is required when handling larger quantities (>500 mL) or when there is a significant splash risk.[9][10]
Hand Chemical-Resistant Gloves (e.g., Butyl rubber, Viton®)Nitrile gloves offer limited short-term protection and are not recommended for prolonged use or immersion.[9][11] Always consult the glove manufacturer's compatibility chart for specific breakthrough times. Double-gloving is a recommended best practice.
Body Flame-Resistant Laboratory CoatA fully buttoned, flame-retardant lab coat provides a critical barrier to protect skin and clothing from contamination.[9]
Respiratory Not typically required with proper engineering controlsAll handling of this compound in solid or solution form must be performed within a certified chemical fume hood to prevent inhalation of vapors or dust.[11][12] If engineering controls are not feasible, a respirator program must be implemented.[9]
Footwear Closed-toe, closed-heel shoesShoes must fully cover the foot to protect from spills.[12]

Operational Plan: From Receipt to Disposal

A self-validating protocol ensures safety at every stage of the chemical's lifecycle in the lab. The following workflow is designed to minimize exposure and prevent accidental release.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal assess 1. Assess Hazards (Review this guide & SDS of related compounds) ppe 2. Don Appropriate PPE (Goggles, Lab Coat, Double Gloves) assess->ppe setup 3. Prepare Work Area (Certified Chemical Fume Hood) ppe->setup weigh 4. Weighing & Transfer (Use anti-static measures if solid) setup->weigh reaction 5. Reaction Setup (Keep containers closed when possible) weigh->reaction spill Spill Occurs? weigh->spill decontaminate 6. Decontaminate Glassware (Rinse with appropriate solvent in hood) reaction->decontaminate reaction->spill waste 7. Segregate Waste (Collect in 'Halogenated Organic Waste' container) decontaminate->waste dof 8. Doff PPE & Wash Hands waste->dof spill->decontaminate No spill_response Spill Response Protocol spill->spill_response Yes caption Fig 1. Safe Handling Workflow for this compound

Fig 1. Safe Handling Workflow for this compound
Step-by-Step Handling Protocol
  • Engineering Controls : All manipulations, including weighing, transferring, and preparing solutions, must occur within a properly functioning and certified chemical fume hood.[11] This is the most critical step in preventing respiratory exposure.

  • Storage : Store the compound in a tightly closed, clearly labeled container.[13] Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[11][14]

  • Spill Procedures :

    • Small Spills : For minor spills contained within the fume hood, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[6][15] Collect the contaminated absorbent in a sealed, labeled container for disposal as hazardous waste.[11]

    • Large Spills : In the event of a large spill, evacuate the laboratory immediately. Alert your institution's Environmental Health and Safety (EHS) department and prevent re-entry.[15]

  • First Aid :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][14]

    • Skin Contact : Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[4]

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[4]

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal is a legal and ethical requirement. As a halogenated organic compound, this compound and all materials contaminated with it must be treated as hazardous waste.

Disposal Protocol:

  • Waste Segregation : All waste containing this compound, including excess reagent, solutions, contaminated pipette tips, gloves, and absorbent materials, must be collected in a designated "Halogenated Organic Waste" container.[10][12][16] Do not mix with non-halogenated waste, as this complicates the disposal process.[17]

  • Container Management : Use a sealable, airtight, and compatible waste container.[11] Attach a completed hazardous waste label as soon as the first drop of waste is added.

  • Disposal Route : Never pour this chemical or its solutions down the drain.[6][18] The collected hazardous waste must be disposed of through your institution's EHS-approved waste management program, which typically involves high-temperature incineration.[19]

By adhering to this comprehensive guide, researchers can confidently handle this compound, minimizing personal risk and ensuring environmental compliance, thereby fostering a culture of safety and scientific excellence.

References

  • Benchchem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Fisher Scientific. (2009, October 2). Pyridine Safety Data Sheet.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Benchchem. (n.d.). Personal protective equipment for handling 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine.
  • J. T. Baker. (2011, August 29). Pyridine Material Safety Data Sheet.
  • CDN Isotopes. (n.d.). 2-Methylpyridine-d7 Safety Data Sheet.
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  • MIT Department of Chemistry. (2019). Chemical Hygiene Plan and Safety Manual.
  • Fisher Scientific. (2011, March 2). 5-Iodo-2-methoxypyridine Safety Data Sheet.
  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
  • CymitQuimica. (2024, December 19). Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate Safety Data Sheet.
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  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Gomes, G. B., et al. (2023). Selenylated Imidazo [1,2-a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells. MDPI.
  • Perdomo, R. T., et al. (n.d.). Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. MDPI.
  • Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies.
  • Benchchem. (n.d.). Proper Disposal of 3-Iodo-6-methylpyridazine: A Guide for Laboratory Professionals.
  • Reddy, J., et al. (2017). Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis. Journal of Medicinal Chemistry.
  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Journal of Organic Chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.